5'-DMT-3'-TBDMS-Bz-rA
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
N-[9-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxyoxolan-2-yl]purin-6-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H49N5O7Si/c1-43(2,3)57(6,7)56-38-35(55-42(37(38)50)49-28-47-36-39(45-27-46-40(36)49)48-41(51)29-14-10-8-11-15-29)26-54-44(30-16-12-9-13-17-30,31-18-22-33(52-4)23-19-31)32-20-24-34(53-5)25-21-32/h8-25,27-28,35,37-38,42,50H,26H2,1-7H3,(H,45,46,48,51)/t35-,37-,38-,42-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNPRMZLAAWKAPQ-GNECSJIWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1C(OC(C1O)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H49N5O7Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
788.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 5'-DMT-3'-TBDMS-Bz-rA: Structure, Properties, and Application in Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and core applications of 5'-DMT-3'-TBDMS-Bz-rA, a critical building block in the chemical synthesis of ribonucleic acid (RNA). This document details the role of its protecting groups, provides a summary of its chemical and physical properties, and outlines the experimental protocols for its use in solid-phase oligonucleotide synthesis, including deprotection and purification steps.
Chemical Structure and Properties
This compound is a protected adenosine (B11128) ribonucleoside phosphoramidite (B1245037) derivative. The strategic placement of three key protecting groups enables its effective use in the controlled, stepwise synthesis of RNA oligonucleotides.
-
5'-O-Dimethoxytrityl (DMT): This acid-labile group protects the 5'-hydroxyl function of the ribose sugar. Its removal (detritylation) is the initial step in each coupling cycle of solid-phase synthesis, exposing the 5'-hydroxyl for the addition of the next nucleotide. The orange-colored DMT cation released during this step allows for real-time monitoring of the synthesis efficiency.
-
3'-O-tert-Butyldimethylsilyl (TBDMS): This bulky silyl (B83357) ether protects the 3'-hydroxyl group of the ribose. The TBDMS group is stable to the conditions of the synthesis cycle but can be removed with a fluoride (B91410) source during the final deprotection steps.
-
N6-Benzoyl (Bz): This base-labile group protects the exocyclic amine of the adenine (B156593) base, preventing unwanted side reactions during synthesis.
The chemical structure of this compound is illustrated below:
Caption: Chemical structure of N6-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-3'-O-(tert-butyldimethylsilyl)adenosine.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₄₄H₄₉N₅O₇Si | [1][2] |
| Molecular Weight | 787.97 g/mol | [1][3] |
| CAS Number | 81256-88-4 | [1][3] |
| Appearance | White to off-white solid/foam | [4] |
| Storage Conditions | -20°C, protect from light and moisture | [3][4] |
| Purity (typical) | ≥95% | [1] |
Application in Solid-Phase RNA Synthesis
This compound is a key reagent in the phosphoramidite method of solid-phase RNA synthesis. This process involves the sequential addition of protected ribonucleoside phosphoramidites to a growing RNA chain that is covalently attached to a solid support. The overall workflow can be visualized as a three-stage process: synthesis, deprotection, and purification.
Caption: High-level workflow of solid-phase RNA synthesis.
The synthesis stage is a cyclical process involving four key chemical reactions for each nucleotide addition.
Caption: The four-step cycle of solid-phase RNA synthesis.
Quantitative Data in RNA Synthesis
The efficiency of each step in the synthesis cycle is critical for obtaining a high yield of the full-length RNA product. The following tables summarize key quantitative data related to solid-phase RNA synthesis using TBDMS-protected phosphoramidites.
Table 1: Typical Stepwise Coupling Efficiency and Overall Yield
| Oligonucleotide Length | Average Stepwise Coupling Efficiency (%) | Theoretical Overall Yield (%) | Typical Overall Yield of Pure Product (%) | Reference(s) |
| 8-mer | 98.5 - 99.5 | 88.5 - 96.1 | 10 - 13 | [2] |
| 20-mer | 98.7 | 76.0 | Not specified | |
| 100-mer (extrapolated) | 98.7 | 27.0 | Not specified |
Table 2: Comparison of Crude Purity for a 100-mer RNA
| 2'-O-Protecting Group Chemistry | Average Coupling Efficiency (%) | Extrapolated Crude Purity for 100-mer RNA (%) |
| TBDMS | 98.7 | 27 |
| TOM | 99.0 | 33 |
Experimental Protocols
The following sections provide detailed methodologies for the key stages of solid-phase RNA synthesis using this compound.
Solid-Phase Synthesis Cycle
The synthesis is typically performed on an automated DNA/RNA synthesizer. The following protocol is a general guideline for a 1 µmol scale synthesis.
-
Detritylation:
-
Reagent: 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in Dichloromethane (DCM).
-
Procedure: The solid support is treated with the detritylation solution to remove the 5'-DMT group from the growing oligonucleotide chain. The released DMT cation is washed away, and its absorbance at 495 nm can be measured to monitor the coupling efficiency of the previous cycle.
-
-
Coupling:
-
Reagents:
-
0.1 M solution of this compound phosphoramidite in anhydrous acetonitrile.
-
0.25 - 0.45 M solution of an activator, such as 5-(Ethylthio)-1H-tetrazole (ETT) or 1H-Tetrazole, in anhydrous acetonitrile.
-
-
Procedure: The phosphoramidite solution and the activator solution are simultaneously delivered to the synthesis column. The reaction is allowed to proceed for a specific coupling time (typically 5-15 minutes for RNA monomers) to form a phosphite (B83602) triester linkage.
-
-
Capping:
-
Reagents:
-
Cap A: Acetic anhydride (B1165640) in tetrahydrofuran (B95107) (THF)/lutidine.
-
Cap B: N-Methylimidazole in THF.
-
-
Procedure: The solid support is treated with the capping solutions to acetylate any unreacted 5'-hydroxyl groups. This prevents the formation of deletion mutations in the final product.
-
-
Oxidation:
-
Reagent: 0.02 - 0.1 M solution of iodine in THF/water/pyridine.
-
Procedure: The solid support is treated with the oxidizing solution to convert the unstable phosphite triester linkage to a more stable phosphotriester.
-
This four-step cycle is repeated for each nucleotide to be added to the sequence.
Deprotection
After the synthesis is complete, the oligonucleotide must be cleaved from the solid support and all protecting groups must be removed. This is a multi-step process.
-
Cleavage from Solid Support and Removal of Base and Phosphate (B84403) Protecting Groups:
-
Reagent: A mixture of concentrated ammonium (B1175870) hydroxide (B78521) and methylamine (B109427) (AMA) (1:1, v/v).
-
Procedure: The solid support is transferred to a sealed vial and incubated with the AMA solution at 65°C for 10-15 minutes. This cleaves the oligonucleotide from the support and removes the benzoyl (Bz) protecting group from the adenine bases and the cyanoethyl protecting groups from the phosphate backbone. The supernatant containing the partially deprotected RNA is collected and dried.
-
-
Removal of 2'-O-TBDMS Protecting Groups:
-
Reagent: Triethylamine trihydrofluoride (TEA·3HF) in N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (B87167) (DMSO).
-
Procedure: The dried oligonucleotide is redissolved in the TEA·3HF solution and incubated at 65°C for 2.5 hours. This step removes the TBDMS groups from the 2'-hydroxyl positions of the ribose sugars.
-
Purification
The crude, fully deprotected RNA oligonucleotide is a mixture of the full-length product and shorter failure sequences. Purification is typically achieved by high-performance liquid chromatography (HPLC).
-
Ion-Exchange (IEX) HPLC: This method separates oligonucleotides based on their net negative charge, which is proportional to their length. It is highly effective for resolving full-length products from shorter failure sequences.
-
Reversed-Phase (RP) HPLC: This method separates oligonucleotides based on their hydrophobicity. If the final 5'-DMT group is left on after synthesis ("Trityl-on" purification), the full-length product is significantly more hydrophobic than the failure sequences and can be easily separated. The DMT group is then removed post-purification.
Conclusion
This compound is an indispensable reagent for the chemical synthesis of RNA. A thorough understanding of its chemical properties and the intricacies of its application in solid-phase synthesis is crucial for researchers in the fields of molecular biology, drug development, and diagnostics. The protocols and data presented in this guide provide a solid foundation for the successful synthesis and purification of high-quality RNA oligonucleotides for a wide range of research and therapeutic applications.
References
The Gatekeepers of Synthesis: A Technical Guide to the Function of DMT and Benzoyl Groups in Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the precise world of synthetic biology and therapeutic development, the chemical synthesis of oligonucleotides stands as a foundational technology. The robust and widely adopted phosphoramidite (B1245037) chemistry method hinges on the strategic use of protecting groups to ensure the fidelity and efficiency of DNA and RNA synthesis. Among these, the 4,4'-dimethoxytrityl (DMT) and Benzoyl groups are paramount, acting as critical guardians of reactive functional groups. This in-depth technical guide elucidates the pivotal roles of these two groups, detailing their chemical functions, the mechanics of their application and removal, and their impact on the overall success of solid-phase oligonucleotide synthesis.
The Core Functions of DMT and Benzoyl Protecting Groups
Oligonucleotide synthesis is a cyclical process that sequentially adds nucleotide building blocks to a growing chain on a solid support.[1] This process requires meticulous control over which chemical groups are reactive at each stage. Herein lie the critical roles of the DMT and Benzoyl groups.
The DMT Group: A Reversible Shield for the 5'-Hydroxyl
The primary function of the 4,4'-dimethoxytrityl (DMT) group is to reversibly block the 5'-hydroxyl group of the nucleoside phosphoramidite.[2][3] This protection is essential for several reasons:
-
Directionality: Chemical synthesis of oligonucleotides proceeds in the 3' to 5' direction, which is opposite to the biological synthesis. The DMT group on the 5'-hydroxyl of the incoming phosphoramidite monomer ensures that the coupling reaction occurs specifically at the free 5'-hydroxyl of the solid-support-bound nucleotide.[2]
-
Prevention of Self-Polymerization: By capping the 5' end, the DMT group prevents the undesirable self-polymerization of phosphoramidite monomers during the synthesis process.[4]
-
Monitoring of Synthesis Efficiency: The DMT cation, released upon deprotection, has a characteristic orange color and a strong absorbance at 495 nm.[5] This property allows for real-time spectrophotometric monitoring of the coupling efficiency at each step of the synthesis.[6]
The selection of the DMT group is due to its unique properties: it is stable under the basic and neutral conditions of the coupling and oxidation steps but is readily and quantitatively cleaved under mild acidic conditions.[2] Its bulky nature also provides excellent steric hindrance, further preventing unwanted side reactions.[2]
The Benzoyl Group: Safeguarding the Nucleobase Exocyclic Amines
The exocyclic primary amino groups on the heterocyclic bases of adenine (B156593) (dA) and cytosine (dC) are nucleophilic and must be protected to prevent them from reacting with the activated phosphoramidites during the coupling step.[5][7] The Benzoyl (Bz) group serves as a common and effective protecting group for these amines.[8][9][10] Thymine and uracil (B121893) do not have exocyclic amino groups and therefore do not require protection.[7] While guanine's exocyclic amine is less reactive, it is typically protected with other groups like isobutyryl (iBu) to enhance solubility and prevent side reactions.[5][7][10]
The Benzoyl group is stable throughout the synthesis cycle but can be efficiently removed during the final deprotection step using basic conditions, typically with aqueous ammonia.[5][9]
The Oligonucleotide Synthesis Cycle: A Step-by-Step Examination
The synthesis of an oligonucleotide is a cyclical process, with each cycle comprising four key steps: detritylation, coupling, capping, and oxidation.[8][11]
Step 1: Detritylation (Deblocking)
The synthesis cycle begins with the removal of the 5'-DMT protecting group from the nucleotide bound to the solid support.[4] This is achieved by treating the support with a mild acid, typically 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous solvent like dichloromethane (B109758) (DCM).[5][12][13] This step exposes the 5'-hydroxyl group, making it available for the subsequent coupling reaction.[14] The released DMT cation is washed away, and its absorbance is measured to determine the coupling efficiency of the previous cycle.[5]
Step 2: Coupling
The next nucleotide, in the form of a phosphoramidite monomer with its 5'-hydroxyl protected by a DMT group and its exocyclic amine protected by a Benzoyl (or other suitable) group, is activated by a weak acid such as tetrazole or a derivative.[5][15] The activated phosphoramidite is then coupled to the free 5'-hydroxyl group of the support-bound nucleotide. This reaction forms an unstable phosphite (B83602) triester linkage.[5]
Step 3: Capping
To prevent the elongation of unreacted chains (which would result in deletion mutations), any free 5'-hydroxyl groups that failed to couple in the previous step are permanently blocked.[12] This is achieved by acetylation using a capping mixture, typically containing acetic anhydride (B1165640) and N-methylimidazole.[5]
Step 4: Oxidation
The unstable phosphite triester linkage is converted to a more stable pentavalent phosphotriester by oxidation.[5] This is typically accomplished using a solution of iodine in a mixture of tetrahydrofuran (B95107) (THF), pyridine, and water.[5][15]
Following oxidation, the cycle is repeated, starting with the detritylation of the newly added nucleotide, until the desired oligonucleotide sequence is assembled.
Data Presentation: Quantitative Parameters in Oligonucleotide Synthesis
The efficiency and fidelity of oligonucleotide synthesis are highly dependent on the precise control of various parameters. The following tables summarize key quantitative data for the standard phosphoramidite synthesis cycle.
Table 1: Typical Reagents and Reaction Times for a Standard DNA Synthesis Cycle
| Step | Reagent/Solvent | Typical Concentration | Typical Time |
| Detritylation | 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM) | 3% (w/v) | 50 - 60 seconds |
| Coupling | Phosphoramidite Monomer & Activator (e.g., Tetrazole) in Acetonitrile (B52724) | 0.1 M Monomer, 0.5 M Activator | 30 - 180 seconds |
| Capping | Acetic Anhydride/Pyridine/THF & N-Methylimidazole in Acetonitrile | Varies by synthesizer | 30 seconds |
| Oxidation | 0.015 - 0.1 M Iodine in Water/Pyridine/THF | 0.015 - 0.1 M | 30 - 45 seconds |
Data compiled from multiple sources.[5][15]
Table 2: Coupling Efficiencies and Impact on Final Product Yield
| Average Coupling Efficiency | Theoretical Yield of Full-Length 20mer Oligonucleotide | Theoretical Yield of Full-Length 50mer Oligonucleotide |
| 98.5% | ~75.4% | ~50.5% |
| 99.0% | ~82.6% | ~60.5% |
| 99.4% | ~89.2% | ~74.5% |
| 99.5% | ~90.8% | ~77.9% |
The theoretical yield of full-length product is calculated as (Average Coupling Efficiency)^(Number of couplings). The number of couplings is the length of the oligonucleotide minus one. Data adapted from industry standards and publications.[16][17][18]
Experimental Protocols
The following are generalized protocols for the key steps involving DMT and Benzoyl groups in solid-phase oligonucleotide synthesis. These protocols are typically automated on a DNA synthesizer.
Protocol for a Single Synthesis Cycle
-
Detritylation:
-
Wash the solid support with anhydrous acetonitrile.
-
Deliver a solution of 3% TCA in DCM to the synthesis column and allow it to react for 50-60 seconds.
-
Collect the eluent containing the DMT cation for spectrophotometric analysis.
-
Wash the support thoroughly with anhydrous acetonitrile to remove all traces of acid.
-
-
Coupling:
-
Deliver the appropriate phosphoramidite monomer (0.1 M in acetonitrile) and activator (0.5 M tetrazole in acetonitrile) simultaneously to the synthesis column.
-
Allow the coupling reaction to proceed for 30-180 seconds.
-
Wash the support with anhydrous acetonitrile.
-
-
Capping:
-
Deliver the capping solution (e.g., a mixture of acetic anhydride/pyridine/THF and N-methylimidazole in acetonitrile) to the column.
-
Allow the capping reaction to proceed for 30 seconds.
-
Wash the support with anhydrous acetonitrile.
-
-
Oxidation:
-
Deliver the oxidizing solution (0.015 M iodine in a water/pyridine/THF mixture) to the column.
-
Allow the oxidation reaction to proceed for 45 seconds.
-
Wash the support with anhydrous acetonitrile.
-
The cycle is now complete and can be repeated for the addition of the next nucleotide.
-
Protocol for Post-Synthesis Cleavage and Deprotection
-
Cleavage from Solid Support:
-
After the final synthesis cycle (with the terminal DMT group either on or off), dry the solid support.
-
Treat the support with concentrated ammonium (B1175870) hydroxide (B78521) at room temperature for 1-2 hours to cleave the oligonucleotide from the support.[19]
-
-
Deprotection of Benzoyl and Other Protecting Groups:
-
Heat the ammonium hydroxide solution containing the cleaved oligonucleotide at 55°C for 5-8 hours.[5][6] This step removes the Benzoyl groups from dA and dC, as well as other base and phosphate (B84403) protecting groups.
-
For oligonucleotides with sensitive modifications, milder deprotection conditions using reagents like aqueous methylamine (B109427) (AMA) may be employed.[20][21][22]
-
-
Final Detritylation (if synthesized DMT-on):
Visualizing the Process: Diagrams and Workflows
To better illustrate the chemical structures and processes involved, the following diagrams are provided in the DOT language for Graphviz.
Caption: The four-step cycle of solid-phase oligonucleotide synthesis.
Caption: Structure of a DMT-protected deoxyadenosine (B7792050) phosphoramidite.
Caption: Structure of Benzoyl-protected adenine.
Conclusion
The Dimethoxytrityl and Benzoyl groups are indispensable tools in the chemical synthesis of oligonucleotides. The DMT group, through its reversible protection of the 5'-hydroxyl, ensures the correct directionality of synthesis and provides a convenient method for monitoring reaction efficiency. The Benzoyl group effectively shields the exocyclic amines of adenine and cytosine, preventing unwanted side reactions and ensuring the integrity of the final oligonucleotide product. A thorough understanding of the function and chemistry of these protecting groups is essential for researchers, scientists, and drug development professionals involved in the synthesis and application of custom DNA and RNA molecules. The precise and controlled nature of their application and removal is fundamental to the high fidelity and yield of modern oligonucleotide synthesis.
References
- 1. bachem.com [bachem.com]
- 2. benchchem.com [benchchem.com]
- 3. Dimethoxytrityl - Wikipedia [en.wikipedia.org]
- 4. blog.biosearchtech.com [blog.biosearchtech.com]
- 5. atdbio.com [atdbio.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 8. How are Oligonucleotides Synthesized? - Blog | Trivitron Healthcare Solutions | Medical Device Company [trivitron.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. blog.biosearchtech.com [blog.biosearchtech.com]
- 11. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 12. blog.biolytic.com [blog.biolytic.com]
- 13. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 14. lifesciences.danaher.com [lifesciences.danaher.com]
- 15. biotage.com [biotage.com]
- 16. academic.oup.com [academic.oup.com]
- 17. idtdna.com [idtdna.com]
- 18. trilinkbiotech.com [trilinkbiotech.com]
- 19. blog.biosearchtech.com [blog.biosearchtech.com]
- 20. glenresearch.com [glenresearch.com]
- 21. glenresearch.com [glenresearch.com]
- 22. glenresearch.com [glenresearch.com]
An In-depth Technical Guide to 5'-DMT-2'-TBDMS-Bz-rA Phosphoramidite for RNA Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 5'-Dimethoxytrityl-2'-O-tert-butyldimethylsilyl-N⁶-benzoyl-Adenosine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite (B1245037), a cornerstone reagent for the chemical synthesis of ribonucleic acid (RNA). We will delve into its chemical properties, its critical role in solid-phase RNA synthesis, and detailed experimental protocols for its application.
Introduction: The Chemistry of RNA Synthesis
The chemical synthesis of RNA is a complex process that, unlike DNA synthesis, requires the strategic protection of the 2'-hydroxyl group on the ribose sugar to prevent unwanted side reactions and chain degradation.[][2] The phosphoramidite method, originally developed for DNA, has been successfully adapted for RNA synthesis and is the gold standard for producing high-fidelity oligonucleotides.[2][3]
At the heart of this methodology are phosphoramidite monomers, which are nucleosides modified with specific protecting groups.[] The subject of this guide, 5'-DMT-2'-TBDMS-Bz-rA phosphoramidite, is the adenosine (B11128) building block, featuring three key protecting groups that enable the controlled, stepwise assembly of an RNA chain on a solid support.[4]
-
5'-DMT (Dimethoxytrityl): An acid-labile group protecting the 5'-hydroxyl, its removal allows for chain elongation.
-
2'-TBDMS (tert-Butyldimethylsilyl): A bulky silyl (B83357) ether that shields the reactive 2'-hydroxyl group during synthesis.[5]
-
N⁶-Bz (Benzoyl): Protects the exocyclic amine of the adenine (B156593) base.[2][6]
Understanding the interplay of these groups is fundamental to achieving high-yield, high-purity synthetic RNA for applications ranging from basic research to the development of RNA-based therapeutics like siRNA and mRNA.[4][7]
Chemical Properties and Structure
This phosphoramidite is a white to off-white solid, soluble in acetonitrile (B52724) and methylene (B1212753) dichloride, and must be stored under refrigerated, dry, and light-protected conditions to maintain its integrity.[8]
The structure below illustrates the key functional groups of the phosphoramidite monomer.
The quality and performance of the phosphoramidite are critical for successful synthesis. The following table summarizes its key specifications and performance metrics.
| Parameter | Value | Reference |
| Full Chemical Name | N-benzoyl-5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-O-[(1,1-dimethylethyl)dimethylsilyl]-adenosine, 3′-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite] | |
| CAS Number | 104992-55-4 | [8] |
| Molecular Formula | C₅₃H₆₆N₇O₈PSi | [8] |
| Molecular Weight | 988.19 g/mol | [8] |
| Purity (HPLC & ³¹P-NMR) | ≥98-99% | [8] |
| Typical Coupling Efficiency | >99% | [9][10] |
| Recommended Activator | 5-Ethylthio-1H-tetrazole (ETT), 5-Benzylmercapto-1H-tetrazole (BMT), or Activator 42 | [11][12] |
| Typical Coupling Time | 5 - 10 minutes | [11][12] |
The Solid-Phase RNA Synthesis Cycle
Automated solid-phase synthesis relies on a four-step cycle that is repeated for each nucleotide added to the growing RNA chain, which is anchored to a solid support like controlled pore glass (CPG).[3][10]
-
Deblocking (Detritylation): The cycle begins with the removal of the acid-labile 5'-DMT group from the support-bound nucleoside using a solution of a weak acid, such as trichloroacetic acid (TCA) in dichloromethane.[13] This exposes the 5'-hydroxyl group for the subsequent reaction.
-
Coupling: The activated 5'-DMT-2'-TBDMS-Bz-rA phosphoramidite is added to the reaction column. An activator, such as 5-ethylthio-1H-tetrazole (ETT), protonates the nitrogen of the phosphoramidite, making it highly reactive towards the free 5'-hydroxyl group of the growing chain, forming a phosphite (B83602) triester linkage.[12][]
-
Capping: To prevent the elongation of chains that failed to react during the coupling step ("failure sequences"), a capping step is performed. A mixture of acetic anhydride (B1165640) and N-methylimidazole acetylates any unreacted 5'-hydroxyl groups, rendering them inert in subsequent cycles.[]
-
Oxidation: The newly formed phosphite triester linkage is unstable and is oxidized to a more stable pentavalent phosphate triester using an oxidizing agent, typically an iodine solution in the presence of water and pyridine.[13]
This cycle is repeated until the desired RNA sequence is assembled.
Experimental Protocols
The following protocols provide a generalized framework for the use of TBDMS-protected phosphoramidites. Specific timings and reagent volumes may need optimization based on the synthesizer and synthesis scale.
| Step | Reagent/Solvent | Action & Duration | Purpose |
| 1. Deblocking | 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM) | Flush column for ~1.5 min | Removes 5'-DMT group |
| 2. Wash | Acetonitrile | Flush column for ~2 min | Removes acid and cleaved DMT |
| 3. Coupling | 0.1 M Phosphoramidite in Acetonitrile + 0.25 M ETT in Acetonitrile | Deliver to column and wait for 5-10 min | Forms new phosphite triester bond |
| 4. Wash | Acetonitrile | Flush column for ~1 min | Removes excess amidite and activator |
| 5. Capping | Cap A (Acetic Anhydride/THF/Lutidine) + Cap B (N-Methylimidazole/THF) | Flush column for ~1 min | Blocks unreacted 5'-OH groups |
| 6. Wash | Acetonitrile | Flush column for ~1 min | Removes capping reagents |
| 7. Oxidation | 0.02 M Iodine in THF/Pyridine/Water | Flush column for ~1 min | Oxidizes P(III) to P(V) |
| 8. Wash | Acetonitrile | Flush column for ~2 min | Prepares for the next cycle |
Cleavage from the solid support and removal of all protecting groups is a multi-step process requiring careful execution to prevent RNA degradation.[5][15]
Step 1: Cleavage and Base/Phosphate Deprotection This initial step removes the benzoyl (Bz) and cyanoethyl protecting groups and cleaves the RNA from the CPG support.[15]
-
Transfer the CPG support from the synthesis column to a sealable vial.
-
Add a solution of concentrated aqueous ammonia (B1221849) and 8M ethanolic methylamine (1:1 v/v).[5]
-
Seal the vial and heat at 65°C for 15-30 minutes. This mixture is effective for removing the Bz group while minimizing premature loss of the TBDMS group.[5][6]
-
Cool the vial, centrifuge, and carefully transfer the supernatant containing the partially deprotected RNA to a new tube.
-
Evaporate the solution to dryness using a centrifugal vacuum concentrator.
Step 2: 2'-TBDMS Group Removal The silyl protecting groups are robust and require a specific fluoride-containing reagent for removal.[16][17]
-
To the dried RNA pellet, add a solution of triethylamine (B128534) tris-hydrofluoride (TEA·3HF) in a suitable solvent like DMSO or NMP.[5][12][15] A typical preparation involves dissolving the RNA in 115 µL of DMSO, adding 60 µL of triethylamine, followed by 75 µL of TEA·3HF.[15]
-
Heat the mixture at 65°C for 2.5 hours.[15]
-
Quench the reaction by adding a suitable buffer, such as 1.75 mL of Glen-Pak RNA Quenching Buffer, to neutralize the fluoride (B91410) reagent.[15]
Step 3: Purification and Analysis The final, fully deprotected RNA must be purified from failure sequences and residual salts.
-
The crude RNA solution can be purified using methods such as anion-exchange or reversed-phase High-Performance Liquid Chromatography (HPLC) or denaturing polyacrylamide gel electrophoresis (PAGE).[18][19]
-
After purification, the RNA is typically desalted using size-exclusion chromatography or ethanol (B145695) precipitation.
-
The final product's identity and purity should be confirmed by mass spectrometry and analytical HPLC or capillary electrophoresis.
Conclusion
The 5'-DMT-2'-TBDMS-Bz-rA phosphoramidite is an indispensable reagent in the field of nucleic acid chemistry. Its carefully designed protecting group strategy enables the reliable and efficient solid-phase synthesis of RNA. A thorough understanding of its properties and the associated protocols for synthesis and deprotection is crucial for any researcher or developer working to harness the power of synthetic RNA in diagnostics, therapeutics, and fundamental biological studies. The robustness of the TBDMS group, coupled with optimized deprotection strategies, ensures the integrity of the final RNA product, making complex and lengthy sequences more accessible than ever before.
References
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 3′-TBDMS-Bz-rA Phosphoramidite | AxisPharm [axispharm.com]
- 5. kulturkaufhaus.de [kulturkaufhaus.de]
- 6. glenresearch.com [glenresearch.com]
- 7. alfachemic.com [alfachemic.com]
- 8. 5’-DMT-2’-TBDMS-rA(N-Bz)Phosphoramidite_苏州吉玛基因股份有限公司 [genepharma.cn]
- 9. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 15. glenresearch.com [glenresearch.com]
- 16. Safe deprotection strategy for the tert-butyldimethylsilyl (TBS) group during RNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. atdbio.com [atdbio.com]
- 18. RNA Synthesis Using 2′-O-(Tert-Butyldimethylsilyl) Protection | Springer Nature Experiments [experiments.springernature.com]
- 19. RNA synthesis using 2'-O-(tert-butyldimethylsilyl) protection - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cornerstone of RNA Synthesis: A Technical Guide to TBDMS Chemistry
For Researchers, Scientists, and Drug Development Professionals
The chemical synthesis of ribonucleotides is a foundational technology in modern molecular biology and drug development, enabling the production of RNA molecules for a vast array of applications, from therapeutic oligonucleotides like siRNAs and antisense agents to functional RNAs for structural and mechanistic studies. At the heart of the most robust and widely adopted method for RNA synthesis lies the use of the tert-butyldimethylsilyl (TBDMS) group for the protection of the 2'-hydroxyl function of ribonucleosides. This in-depth technical guide provides a comprehensive overview of the core principles, experimental protocols, and quantitative data associated with TBDMS chemistry in solid-phase ribonucleotide synthesis.
The Chemistry of 2'-O-TBDMS Protection
The selective protection of the 2'-hydroxyl group of ribonucleosides is paramount to prevent unwanted side reactions, such as chain cleavage and isomerization, during the phosphoramidite-based solid-phase synthesis cycle. The TBDMS group, introduced as a bulky silyl (B83357) ether, offers an optimal balance of stability throughout the synthesis and facile, selective removal during the final deprotection steps.[1]
The journey from a native ribonucleoside to a fully functional synthetic RNA molecule involves three key stages where TBDMS chemistry is central:
-
Preparation of 2'-O-TBDMS-Protected Ribonucleoside Phosphoramidites: The synthesis of the monomeric building blocks for RNA synthesis.
-
Solid-Phase Oligonucleotide Synthesis: The automated, cyclical addition of these building blocks to a growing RNA chain on a solid support.
-
Deprotection and Purification: The removal of all protecting groups, including the 2'-O-TBDMS group, to yield the final, biologically active RNA.
Quantitative Data in TBDMS-Based RNA Synthesis
The efficiency of each step in RNA synthesis is critical for the overall yield and purity of the final product. The following tables summarize key quantitative data related to the use of TBDMS chemistry.
Table 1: Coupling Efficiency of 2'-O-TBDMS Ribonucleoside Phosphoramidites with Various Activators
| Activator | Concentration | Coupling Time | Average Stepwise Yield | Reference(s) |
| 1H-Tetrazole | 0.45 M | 10-15 min | >98% | [2] |
| 5-Ethylthio-1H-tetrazole (ETT) | 0.25 M | 5-6 min | ~99% | [3] |
| 5-Benzylthio-1H-tetrazole (BTT) | 0.25 M | 3 min | >99% | [4][5] |
| 4,5-Dicyanoimidazole (DCI) | 0.25 M | 20 min | >99% | [6] |
Table 2: Comparison of 2'-Hydroxyl Protecting Groups in RNA Synthesis
| Protecting Group | Typical Coupling Time | Key Advantages | Key Disadvantages | Reference(s) |
| TBDMS | 3-15 min | Well-established, cost-effective, reliable for short to medium length RNAs. | Steric hindrance can lower coupling efficiency for long RNAs, requires specific deprotection conditions. | [1][3] |
| TOM | ~2.5 min | Higher coupling efficiency for long RNAs due to a spacer, compatible with TBDMS chemistry. | Can be more expensive, hydrophobic nature can complicate purification. | [3][7] |
| ACE | < 2 min | Fast coupling, high yields, mild deprotection conditions. | Different chemistry, may require optimization of synthesis and deprotection protocols. | [8] |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments in TBDMS-based ribonucleotide synthesis.
Synthesis of 5'-O-DMT-2'-O-TBDMS-N-Protected Ribonucleoside 3'-Phosphoramidites
This protocol describes the preparation of the monomer building blocks for solid-phase synthesis.
Materials:
-
N-protected ribonucleoside (e.g., N⁶-benzoyl-adenosine)
-
4,4'-Dimethoxytrityl chloride (DMT-Cl)
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Silver nitrate (B79036) (AgNO₃)
-
Pyridine, anhydrous
-
N,N-Diisopropylethylamine (DIPEA)
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
-
Dichloromethane (DCM), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Silica (B1680970) gel for column chromatography
Procedure:
-
5'-O-DMT Protection: Dissolve the N-protected ribonucleoside in anhydrous pyridine. Add DMT-Cl in portions at 0°C and stir at room temperature until the reaction is complete (monitored by TLC). Quench the reaction with methanol (B129727) and evaporate the solvent. Purify the 5'-O-DMT-N-protected ribonucleoside by silica gel chromatography.
-
2'-O-TBDMS Silylation: Dissolve the 5'-O-DMT-N-protected ribonucleoside in anhydrous THF. Add silver nitrate and TBDMS-Cl and stir at room temperature in the dark. The reaction progress is monitored by TLC. Upon completion, filter the reaction mixture through Celite and evaporate the solvent. Purify the 5'-O-DMT-2'-O-TBDMS-N-protected ribonucleoside by silica gel chromatography.
-
3'-Phosphitylation: Dissolve the purified 5'-O-DMT-2'-O-TBDMS-N-protected ribonucleoside in anhydrous DCM. Add DIPEA and cool to 0°C. Add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite dropwise and stir at room temperature. Monitor the reaction by TLC. Upon completion, quench with methanol and evaporate the solvent. Purify the final phosphoramidite (B1245037) product by flash chromatography on silica gel. The final product should be stored under an inert atmosphere at low temperature.
Solid-Phase Synthesis of RNA Oligonucleotides
This protocol outlines the automated cycle for the synthesis of an RNA oligonucleotide on a solid support.
Materials:
-
5'-O-DMT-2'-O-TBDMS-N-protected ribonucleoside phosphoramidites
-
Controlled pore glass (CPG) solid support pre-loaded with the first nucleoside
-
Deblocking solution (e.g., 3% trichloroacetic acid in DCM)
-
Activator solution (e.g., 0.25 M 5-ethylthio-1H-tetrazole in acetonitrile)
-
Capping solution A (acetic anhydride/lutidine/THF) and B (N-methylimidazole/THF)
-
Oxidizing solution (e.g., 0.02 M iodine in THF/pyridine/water)
-
Anhydrous acetonitrile (B52724)
Procedure (performed on an automated DNA/RNA synthesizer):
-
Deblocking: The DMT group is removed from the 5'-hydroxyl of the support-bound nucleoside by treatment with the deblocking solution. The support is then washed extensively with anhydrous acetonitrile.
-
Coupling: The 2'-O-TBDMS ribonucleoside phosphoramidite and the activator solution are delivered to the synthesis column. The coupling reaction proceeds for a predetermined time (see Table 1).
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions to prevent the formation of deletion mutations.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using the oxidizing solution.
-
Wash: The support is washed with anhydrous acetonitrile to remove any residual reagents.
-
This cycle is repeated until the desired RNA sequence is assembled.
Deprotection of the Synthetic RNA
This protocol describes the cleavage of the RNA from the solid support and the removal of all protecting groups.
Materials:
-
Ammonium hydroxide/methylamine (AMA) solution (1:1, v/v)
-
Triethylamine trihydrofluoride (TEA·3HF)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Triethylamine (TEA)
-
RNase-free water, tubes, and pipette tips
Procedure:
-
Cleavage and Base/Phosphate Deprotection: Transfer the CPG support to a screw-cap vial. Add the AMA solution and incubate at 65°C for 10-20 minutes.[9] Cool the vial and transfer the supernatant containing the cleaved and partially deprotected RNA to a new tube.
-
Evaporation: Evaporate the AMA solution to dryness using a vacuum concentrator.
-
2'-O-TBDMS Deprotection: Dissolve the dried RNA pellet in anhydrous DMSO. Add TEA, followed by TEA·3HF.[10] Incubate the mixture at 65°C for 2.5 hours.[10]
-
Quenching and Desalting: Quench the reaction by adding a suitable buffer and desalt the RNA using ethanol (B145695) precipitation or a dedicated desalting column to obtain the purified, fully deprotected RNA oligonucleotide.
Visualizing the Workflow and Chemical Logic
The following diagrams, generated using the DOT language, illustrate the key processes in TBDMS-based ribonucleotide synthesis.
Caption: Overall workflow of RNA synthesis using TBDMS chemistry.
Caption: The four-step cycle of solid-phase RNA synthesis.
Caption: Stepwise deprotection of synthetic RNA.
Conclusion
The TBDMS-based phosphoramidite chemistry for ribonucleotide synthesis remains a cornerstone of modern nucleic acid chemistry. Its robustness, reliability, and the wealth of accumulated knowledge make it an indispensable tool for researchers and drug developers. While newer protecting group strategies offer advantages in specific contexts, particularly for the synthesis of very long oligonucleotides, the TBDMS methodology provides a cost-effective and highly efficient means of producing a wide range of RNA molecules. A thorough understanding of the underlying chemistry, coupled with optimized protocols and careful execution, will continue to empower scientific discovery and the development of novel RNA-based therapeutics.
References
- 1. phenomenex.com [phenomenex.com]
- 2. WO2006116476A1 - Activators for oligonucleotide and phosphoramidite synthesis - Google Patents [patents.google.com]
- 3. glenresearch.com [glenresearch.com]
- 4. RNA Synthesis Using 2′-O-(Tert-Butyldimethylsilyl) Protection | Springer Nature Experiments [experiments.springernature.com]
- 5. kulturkaufhaus.de [kulturkaufhaus.de]
- 6. researchgate.net [researchgate.net]
- 7. glenresearch.com [glenresearch.com]
- 8. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 9. wenzhanglab.com [wenzhanglab.com]
- 10. glenresearch.com [glenresearch.com]
Technical Guide: Stability and Storage of 5'-DMT-3'-TBDMS-Bz-rA
For Researchers, Scientists, and Drug Development Professionals
Introduction
5'-O-(4,4'-Dimethoxytrityl)-3'-O-(tert-butyldimethylsilyl)-N⁶-benzoyl-adenosine (5'-DMT-3'-TBDMS-Bz-rA) is a crucial protected ribonucleoside building block used in the chemical synthesis of RNA oligonucleotides. The strategic placement of the dimethoxytrityl (DMT) group at the 5' position, the tert-butyldimethylsilyl (TBDMS) group at the 3' position, and the benzoyl (Bz) group on the exocyclic amine of adenosine (B11128) ensures regioselective chain elongation and prevents unwanted side reactions during solid-phase phosphoramidite (B1245037) chemistry. The purity and stability of this reagent are paramount for the successful synthesis of high-fidelity RNA molecules for therapeutic and research applications, including siRNA, antisense oligonucleotides, and aptamers.
This technical guide provides an in-depth overview of the stability of this compound and outlines recommended storage conditions to ensure its integrity. It also details experimental protocols for stability assessment and illustrates potential degradation pathways.
Chemical Structure
The chemical structure of this compound incorporates three key protecting groups, each serving a specific purpose in RNA synthesis.
A Technical Guide to N6-Benzoyl-3'-O-tert-butyldimethylsilyl-5'-O-DMT-adenosine (CAS 81256-88-4): A Key Intermediate in Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of N6-Benzoyl-3'-O-tert-butyldimethylsilyl-5'-O-DMT-adenosine, a crucial protected nucleoside analog with the CAS number 81256-88-4. This document details its chemical properties, its central role in the chemical synthesis of RNA oligonucleotides, and the broader context of its application in biomedical research and drug development.
Compound Overview and Physicochemical Properties
N6-Benzoyl-3'-O-tert-butyldimethylsilyl-5'-O-DMT-adenosine is a synthetically modified adenosine (B11128) derivative designed for use in solid-phase oligonucleotide synthesis. The strategic placement of three distinct protecting groups—N6-Benzoyl, 3'-O-tert-butyldimethylsilyl (TBDMS), and 5'-O-Dimethoxytrityl (DMT)—allows for the controlled and sequential addition of adenosine units into a growing nucleic acid chain. This compound is a cornerstone for the synthesis of custom RNA sequences used in a variety of research and therapeutic applications, including RNA interference (RNAi), aptamers, and ribozymes.[1]
The protecting groups serve specific functions:
-
N6-Benzoyl Group: This group protects the exocyclic amine on the adenine (B156593) base, preventing unwanted side reactions during the phosphoramidite (B1245037) coupling steps of oligonucleotide synthesis. It is stable under the conditions of synthesis but can be readily removed during the final deprotection steps.
-
3'-O-tert-butyldimethylsilyl (TBDMS) Group: The TBDMS group shields the 3'-hydroxyl function of the ribose sugar. This particular silyl (B83357) ether is chosen for its stability during the synthesis cycles and its selective removal under specific conditions that do not affect other protecting groups.
-
5'-O-Dimethoxytrityl (DMT) Group: The acid-labile DMT group protects the 5'-hydroxyl group. Its removal at the beginning of each coupling cycle exposes the 5'-hydroxyl for reaction with the incoming phosphoramidite monomer, allowing the oligonucleotide chain to be extended in the 3' to 5' direction. The orange-colored trityl cation released upon detritylation also serves as a convenient method to monitor the coupling efficiency.
The structural roles of these protecting groups are visualized in the diagram below.
References
A Technical Guide to 5'-DMT-3'-TBDMS-Bz-rA: A Key Building Block in RNA Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides essential information on 5'-DMT-3'-TBDMS-Bz-rA, a crucial phosphoramidite (B1245037) building block for the chemical synthesis of RNA. This document outlines commercially available suppliers, pricing, and detailed experimental protocols for its use in solid-phase oligonucleotide synthesis. Furthermore, it provides visualizations of the synthesis workflow to aid in the understanding of its application.
Core Compound Information
This compound, with the full chemical name N6-Benzoyl-3'-O-tert-butyldimethylsilyl-5'-O-(4,4'-dimethoxytrityl)-adenosine, is a protected ribonucleoside phosphoramidite. The protecting groups are essential for the controlled, stepwise synthesis of RNA oligonucleotides. The 5'-dimethoxytrityl (DMT) group protects the 5'-hydroxyl, the 3'-tert-butyldimethylsilyl (TBDMS) group protects the 3'-hydroxyl, and the benzoyl (Bz) group protects the exocyclic amine of the adenine (B156593) base. This strategic protection is fundamental to the widely used phosphoramidite chemistry for solid-phase RNA synthesis.[1]
Supplier and Pricing Information
The following table summarizes publicly available information on suppliers and pricing for this compound. Prices are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most current information and to inquire about bulk pricing.
| Supplier | Product Number | Purity | Quantity | Price (USD) | CAS Number |
| MySkinRecipes | - | - | 25 mg | ฿756.00 (~$20.50) | 81256-88-4 |
| 100 mg | ฿1,782.00 (~$48.30) | ||||
| 250 mg | ฿3,564.00 (~$96.60) | ||||
| 1 g | ฿9,234.00 (~$250.20) | ||||
| MedChemExpress | HY-W018179 | 99.19% | 0.1 - 0.2 mg (Free Sample) | - | 81256-88-4 |
| Bulk inquiry available | - | ||||
| Alichem | 81256-88-4 | ≥95% | 100 mg | $64.10 | 81256-88-4 |
| Shanghai Sharing Technologies Co., Ltd. | SB141 | - | In stock, inquire for pricing | - | 81256-88-4 |
Experimental Protocols: Solid-Phase RNA Synthesis
The primary application of this compound is in the solid-phase synthesis of RNA oligonucleotides via the phosphoramidite method.[2][3][] This process involves a cycle of four key chemical reactions for each nucleotide added to the growing RNA chain.
Solid Support and Initiation
The synthesis begins with the first nucleoside attached to a solid support, typically controlled pore glass (CPG). The 5'-DMT group of this initial nucleoside is removed (detritylation) to provide a free 5'-hydroxyl group for the first coupling reaction.
The Synthesis Cycle
The following four steps are repeated for each subsequent nucleotide, including this compound, to be added to the sequence.
a. Detritylation (Deblocking):
-
Reagent: Anhydrous acid, typically trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane (B109758) (DCM).
-
Procedure: The acid solution is passed through the synthesis column containing the solid support. The DMT cation released is orange-colored, and its absorbance can be measured to monitor the efficiency of the synthesis step.
-
Purpose: To remove the 5'-DMT protecting group from the terminal nucleoside on the growing oligonucleotide chain, exposing the 5'-hydroxyl group for the next coupling step.[5][6]
b. Coupling:
-
Reagents: The phosphoramidite building block (e.g., this compound) and an activator, such as 5-ethylthio-1H-tetrazole (ETT) or 5-benzylthio-1H-tetrazole (BTT), in anhydrous acetonitrile.[7]
-
Procedure: The phosphoramidite and activator are simultaneously delivered to the synthesis column. The activator protonates the diisopropylamino group of the phosphoramidite, making it highly reactive towards the free 5'-hydroxyl group of the support-bound oligonucleotide.
-
Purpose: To form a phosphite (B83602) triester linkage between the incoming phosphoramidite and the growing RNA chain.
c. Capping:
-
Reagents: A mixture of acetic anhydride (B1165640) and 1-methylimidazole (B24206) (Cap A) and a catalyst such as N-methylimidazole (NMI) or pyridine (B92270) in tetrahydrofuran (B95107) (THF) (Cap B).
-
Procedure: The capping reagents are delivered to the synthesis column to acetylate any unreacted 5'-hydroxyl groups.
-
Purpose: To terminate any oligonucleotide chains that failed to undergo coupling in the previous step, preventing the formation of deletion mutations in the final product.[5]
d. Oxidation:
-
Reagent: A solution of iodine in a mixture of water, pyridine, and THF.
-
Procedure: The oxidizing solution is passed through the column.
-
Purpose: To convert the unstable phosphite triester linkage into a more stable phosphate (B84403) triester.[6]
This four-step cycle is repeated until the desired RNA sequence is assembled.
Cleavage and Deprotection
Once the synthesis is complete, the oligonucleotide must be cleaved from the solid support and all protecting groups removed.
a. Cleavage from Solid Support and Removal of Base and Phosphate Protecting Groups:
-
Reagent: A mixture of aqueous ammonium (B1175870) hydroxide (B78521) and methylamine (B109427) (AMA) or a mixture of concentrated aqueous ammonia (B1221849) and 8M ethanolic methylamine.[8]
-
Procedure: The solid support is treated with the cleavage solution at an elevated temperature (e.g., 65°C) for a specified time. This cleaves the succinyl linkage to the solid support and removes the benzoyl (Bz) protecting groups from the nucleobases and the cyanoethyl groups from the phosphate backbone.
-
Purpose: To release the oligonucleotide from the solid support and remove the base and phosphate protecting groups.
b. Removal of 2'-TBDMS Protecting Groups:
-
Reagent: A fluoride-containing reagent, most commonly triethylamine (B128534) trihydrofluoride (TEA·3HF) in a solvent like N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (B87167) (DMSO).[8]
-
Procedure: The dried, partially deprotected oligonucleotide is dissolved in the TEA·3HF solution and heated (e.g., at 65°C) for several hours.
-
Purpose: To specifically remove the TBDMS protecting groups from the 2'-hydroxyl positions of the ribose sugars.
Following these deprotection steps, the crude RNA oligonucleotide is typically purified using methods such as high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).
Visualizations
Workflow for Solid-Phase RNA Synthesis
The following diagram illustrates the cyclical nature of phosphoramidite chemistry used in solid-phase RNA synthesis.
Caption: The cyclical four-step process of solid-phase RNA synthesis using phosphoramidite chemistry.
Logical Flow of Protecting Groups in RNA Synthesis
This diagram shows the role of the different protecting groups on this compound and when they are removed during the synthesis and deprotection process.
Caption: The sequential removal of protecting groups during RNA synthesis and final deprotection.
References
- 1. usp.org [usp.org]
- 2. benchchem.com [benchchem.com]
- 3. kulturkaufhaus.de [kulturkaufhaus.de]
- 5. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism [jove.com]
- 6. RNA synthesis using 2'-O-(tert-butyldimethylsilyl) protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. RNA Synthesis Using 2′-O-(Tert-Butyldimethylsilyl) Protection | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
A Core Comparative Analysis for Researchers and Drug Development Professionals
An In-depth Technical Guide to 2'-TBDMS and 3'-TBDMS Protected Ribonucleosides
The reversible protection of the 2'-hydroxyl group of ribonucleosides is a cornerstone of modern solid-phase RNA synthesis. Among the various protecting groups developed, the tert-butyldimethylsilyl (TBDMS or TBS) group has been extensively utilized due to its relative stability during synthesis and its clean removal post-synthesis.[1] However, the non-specific nature of silylation can lead to the formation of two key positional isomers: the desired 2'-O-TBDMS ribonucleoside, which is essential for standard 3'→5' oligonucleotide synthesis, and the 3'-O-TBDMS isomer.
Understanding the distinct chemical properties, synthesis, and roles of these two isomers is critical for optimizing RNA synthesis protocols, minimizing failure sequences, and ensuring the structural integrity of the final oligonucleotide product. This guide provides a detailed comparison of 2'-TBDMS and 3'-TBDMS protected ribonucleosides, complete with experimental protocols and quantitative data to inform laboratory practices.
Synthesis and Selective Protection
The primary challenge in preparing TBDMS-protected ribonucleosides is achieving regioselectivity at either the 2'- or 3'-hydroxyl position. These secondary hydroxyls have similar reactivity, often leading to the formation of a mixture of products.
Non-Selective Silylation and Chromatographic Separation
The traditional and most straightforward approach involves the direct silylation of a 5'-protected ribonucleoside (e.g., 5'-O-DMTr-uridine) with TBDMS-Cl in the presence of a base like pyridine (B92270) or N-methylimidazole (NMI). This method typically yields a mixture of the 2'-O-TBDMS, 3'-O-TBDMS, and 2',3'-di-O-TBDMS products.[2] The desired 2'-isomer must then be carefully separated from the 3'-isomer and other byproducts by silica (B1680970) gel column chromatography.[3] While reliable, this approach can be inefficient due to the separation challenges and the generation of multiple products. In TLC analysis, the 2'-O-TBDMS isomer generally exhibits a higher Rf value compared to the 3'-O-TBDMS isomer.[4]
Catalyst-Driven Selective Silylation
More advanced strategies employ catalysts to direct the silylation to a specific hydroxyl group, thereby improving yields and simplifying purification. Research has shown that specialized catalysts can provide high selectivity for either the 2' or 3' position. For instance, by using enantiomeric scaffolding catalysts, it is possible to switch the site of silylation. One enantiomer of a catalyst may preferentially yield the 2'-protected product, while its opposite enantiomer affords the 3'-protected product in high yield and selectivity.[2]
Core Differences and Roles in RNA Synthesis
The position of the TBDMS group dictates the utility of the ribonucleoside monomer in oligonucleotide synthesis.
-
2'-O-TBDMS Protected Ribonucleosides : This is the standard building block for the universally adopted 3'→5' solid-phase RNA synthesis using phosphoramidite (B1245037) chemistry.[5][6] With the 2'-hydroxyl protected by the TBDMS group and the 5'-hydroxyl protected by an acid-labile dimethoxytrityl (DMTr) group, the 3'-hydroxyl is left free for phosphitylation. This creates the 3'-O-phosphoramidite monomer, which is the reactive species coupled to the growing oligonucleotide chain during synthesis.[7][8]
-
3'-O-TBDMS Protected Ribonucleosides : While not used in standard 3'→5' synthesis, this isomer has niche but important applications. It is a key precursor for preparing monomers for 5'→3' RNA synthesis , an alternative methodology.[9] Additionally, it can be used in the synthesis of unnatural RNA analogues or for specific modifications where protection of the 3'-hydroxyl is required while the 2'-position is manipulated.[2]
The steric bulk of the 2'-TBDMS group is a significant factor during synthesis, necessitating longer coupling times (up to 6 minutes) and the use of potent activators like 5-ethylthio-1H-tetrazole (SET) or 5-benzylmercapto-1H-tetrazole to achieve high coupling efficiencies (>98%).[5][7][8]
Isomerization: The Challenge of Silyl (B83357) Migration
A critical issue associated with silyl-protected ribonucleosides is the potential for the TBDMS group to migrate between the 2'- and 3'-hydroxyl positions.[1][10][11]
-
Mechanism : This 2'↔3' isomerization can occur under various conditions, including exposure to wet solvents or basic conditions.
-
Consequences : If the TBDMS group on a 2'-O-TBDMS-3'-O-phosphoramidite monomer migrates to the 3'-position before or during phosphitylation, it exposes the 2'-hydroxyl. Subsequent phosphitylation at this newly freed 2'-position results in a 2'-O-phosphoramidite impurity.[12] The incorporation of this impurity into the growing RNA chain leads to the formation of a non-natural and biologically inactive 2'-5' phosphodiester linkage instead of the canonical 3'-5' linkage.[11][12] This compromises the structural and functional integrity of the synthesized RNA.
Careful control of reaction and storage conditions, particularly moisture, is essential to prevent this migration and ensure the purity of the phosphoramidite building blocks.[12]
Data Presentation: A Quantitative Comparison
The following tables summarize key quantitative data related to the synthesis and application of TBDMS-protected ribonucleosides.
Table 1: Regioselectivity in the Silylation of Uridine (B1682114)
| Catalyst | Electrophile | 2'-O-Silyl : 3'-O-Silyl Ratio | Yield | Reference |
|---|---|---|---|---|
| N-Methylimidazole (NMI) | TBDMS-Cl | 71 : 29 | - | [2] |
| Scaffolding Catalyst (+)-4b | TBDMS-Cl | 94 : 6 | 85% | [2] |
| Scaffolding Catalyst (-)-4b | TES-Cl | 93 : 7 | 89% | [2] |
| Scaffolding Catalyst (+)-4b | TES-Cl | 7 : 93 | 91% |[2] |
Table 2: Performance Parameters in RNA Synthesis using 2'-O-TBDMS Monomers
| Parameter | Value / Condition | Notes | Reference |
|---|---|---|---|
| Coupling Time (1 µmol scale) | 3 - 10 minutes | Dependent on activator used. Longer than DNA synthesis. | [3][8] |
| Activator | 0.25 M 5-Ethylthio-1H-tetrazole (SET) | More acidic/powerful activators enhance coupling rates. | [7][8] |
| Average Coupling Efficiency | >98-99% | With optimized conditions and potent activators. | [8] |
| TBDMS Deprotection Reagent | 1M TBAF in THF or Triethylamine tris(hydrofluoride) | TBAF is sensitive to water; TEA·3HF is a reliable alternative. | [1][5][7] |
| TBDMS Deprotection Time | 12 - 24 hours (TBAF) | At room temperature. |[1][7] |
Mandatory Visualizations
Caption: Workflow for synthesis of 2'-TBDMS phosphoramidite monomers.
Caption: Equilibrium of 2'- to 3'-TBDMS silyl migration.
Caption: A single cycle in solid-phase RNA synthesis.
Experimental Protocols
Protocol 1: General Synthesis and Separation of 2'- and 3'-O-TBDMS-Uridine
Objective: To synthesize a mixture of 2'- and 3'-O-TBDMS protected uridine from 5'-O-DMTr-uridine and separate the isomers.
Materials:
-
5'-O-DMTr-uridine
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
N-Methylimidazole (NMI)
-
Anhydrous Pyridine
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Ethyl Acetate (EtOAc)
-
Hexane
-
Silica Gel (for column chromatography)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve 5'-O-DMTr-uridine (1 equivalent) in anhydrous pyridine in a flame-dried, argon-purged flask.
-
Silylation: Cool the solution to 0°C. Add NMI (1.1 equivalents) followed by a solution of TBDMS-Cl (1.1 equivalents) in pyridine dropwise over 15 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., 5% MeOH in DCM), observing the consumption of starting material and the appearance of new, higher-Rf spots corresponding to the silylated products.
-
Workup: Quench the reaction by adding a few milliliters of MeOH. Dilute the mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Chromatographic Separation:
-
Prepare a silica gel column packed in a suitable solvent system (e.g., Hexane/EtOAc gradient).
-
Load the crude product onto the column.
-
Elute the column with the gradient solvent system (e.g., starting from 30% EtOAc in Hexane, gradually increasing to 70% EtOAc).
-
Collect fractions and analyze by TLC to identify and pool those containing the pure 2'-O-TBDMS isomer (typically the higher Rf spot) and the 3'-O-TBDMS isomer (lower Rf spot).
-
-
Characterization: Concentrate the pure fractions and confirm the identity and purity of each isomer using ¹H NMR and Mass Spectrometry.
Protocol 2: Deprotection of a TBDMS-Protected Oligonucleotide
Objective: To remove the 2'-O-TBDMS groups from a synthesized oligonucleotide following cleavage from the solid support and base deprotection.
Materials:
-
Crude, support-cleaved, and base-deprotected oligonucleotide pellet (with 2'-TBDMS groups intact).
-
Triethylamine tris(hydrofluoride) (TEA·3HF)
-
N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (B87167) (DMSO)
-
Quenching buffer (e.g., TEAB buffer, pH 7.5)
Procedure:
-
Dissolution: Dissolve the dried oligonucleotide pellet in NMP or DMSO.
-
Desilylation: Add TEA·3HF (e.g., 1.5 equivalents per silyl group) to the solution.
-
Incubation: Incubate the reaction at 65°C for 2.5 hours. (Note: Time and temperature may vary depending on the specific protocol).
-
Quenching: Cool the reaction mixture to room temperature and quench by adding a sufficient volume of TEAB buffer.
-
Purification: The fully deprotected RNA is now ready for purification by methods such as HPLC or gel electrophoresis to remove salts and failure sequences. This step is crucial as deprotected oligonucleotides are susceptible to nuclease degradation.[7]
Conclusion
The distinction between 2'-O-TBDMS and 3'-O-TBDMS protected ribonucleosides is fundamental to the successful chemical synthesis of RNA. While the 2'-isomer is the workhorse for standard 3'→5' synthesis, its stability and potential for isomerization to the 3'-form present significant challenges that must be managed through careful synthesis, purification, and quality control of the phosphoramidite monomers. The 3'-isomer, though less common, provides an essential tool for alternative synthesis strategies and the creation of novel RNA structures. A thorough understanding of these isomers, supported by robust analytical and purification protocols, is indispensable for professionals in RNA therapeutics and diagnostics.
References
- 1. glenresearch.com [glenresearch.com]
- 2. Practical Silyl Protection of Ribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. atdbio.com [atdbio.com]
- 4. researchgate.net [researchgate.net]
- 5. kulturkaufhaus.de [kulturkaufhaus.de]
- 6. RNA Synthesis Using 2′-O-(Tert-Butyldimethylsilyl) Protection | Springer Nature Experiments [experiments.springernature.com]
- 7. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protection of 2'-hydroxy functions of ribonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Basic principles of phosphoramidite chemistry for RNA
An In-depth Technical Guide to Phosphoramidite (B1245037) Chemistry for RNA Synthesis
Introduction
The chemical synthesis of ribonucleic acid (RNA) is a cornerstone of modern biotechnology, enabling advancements in therapeutics (e.g., siRNA, mRNA vaccines), diagnostics, and fundamental biological research.[1][2] The predominant method for this process is solid-phase synthesis utilizing phosphoramidite chemistry.[3][4] This approach allows for the precise, stepwise construction of RNA oligonucleotides with high fidelity and is amenable to automation.[][6]
This guide provides a comprehensive overview of the core principles of RNA phosphoramidite chemistry, detailing the synthetic cycle, key reagents, deprotection strategies, and experimental considerations for researchers, scientists, and professionals in drug development.
Core Principles: The Challenge of the 2'-Hydroxyl Group
RNA synthesis is fundamentally more complex than DNA synthesis due to the presence of a hydroxyl group at the 2' position of the ribose sugar.[][] This group is reactive and must be protected throughout the synthesis to prevent unwanted side reactions, such as chain cleavage or migration of the phosphate (B84403) linkage.[8][9] Therefore, the success of RNA synthesis hinges on a robust protecting group strategy, particularly for the 2'-hydroxyl.[10]
The process is conducted on a solid support, typically controlled pore glass (CPG), which allows for the easy removal of excess reagents and by-products after each chemical step by simple filtration.[3][11] The synthesis proceeds in the 3' to 5' direction, opposite to enzymatic synthesis.[4]
The Building Blocks: RNA Phosphoramidites
The key reagents are nucleoside phosphoramidites, the building blocks for the growing RNA chain.[2][] Each phosphoramidite monomer is a ribonucleoside modified with several protecting groups to ensure specific reactivity:
-
5'-Hydroxyl Group: Protected by an acid-labile dimethoxytrityl (DMT) group. Its removal at the start of each cycle allows for chain elongation and produces a colored cation that can be monitored to assess coupling efficiency.[8]
-
2'-Hydroxyl Group: Protected by a group stable to the conditions of the synthesis cycle but removable at the end. Common groups include tert-butyldimethylsilyl (TBDMS) or triisopropylsilyloxymethyl (TOM).[][12]
-
Exocyclic Amines (on A, C, G): Protected by base-labile acyl groups (e.g., benzoyl, isobutyryl) to prevent side reactions during coupling.[11][13]
-
3'-Phosphorus Group: A reactive phosphoramidite moiety, typically a β-cyanoethyl (CE) protected diisopropylamino-phosphoramidite, which is activated for coupling to the 5'-hydroxyl of the growing chain.[13]
The Solid-Phase Synthetic Cycle
Automated RNA synthesis is a cyclical process involving four main chemical reactions for each nucleotide addition.[6][13][14]
Caption: High-level workflow for solid-phase RNA oligonucleotide synthesis.
A single cycle consists of the following steps:
-
Deblocking (Detritylation): The cycle begins with the removal of the acid-labile 5'-DMT group from the nucleotide attached to the solid support. This is achieved by treating the support with a mild acid, such as 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent.[1][4] This exposes a free 5'-hydroxyl group, ready for the next reaction.
-
Coupling: The next phosphoramidite monomer is activated by a weak acid, such as 5-ethylthio-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (B129182) (DCI).[4] The activator protonates the nitrogen of the phosphoramidite, making the phosphorus atom highly electrophilic.[] This activated intermediate rapidly reacts with the free 5'-hydroxyl group of the growing RNA chain, forming a phosphite (B83602) triester linkage.[][] This step is critical and is performed under anhydrous conditions to prevent the activator from reacting with water.[16] Coupling times for RNA synthesis are generally longer than for DNA to account for the steric bulk of the 2'-protecting group.[9]
-
Capping: To prevent the formation of deletion mutations (n-1 sequences), any unreacted 5'-hydroxyl groups are permanently blocked. This is achieved by acetylation using a capping mixture, typically containing acetic anhydride (B1165640) and 1-methylimidazole.[1][4] This ensures that only the correct full-length sequences are produced.[17]
-
Oxidation: The newly formed phosphite triester linkage is unstable and is oxidized to a more stable pentavalent phosphate triester. This is typically done using a solution of iodine in a mixture of water and pyridine.[1][18] This step secures the internucleotide bond before the next cycle begins.[18]
This four-step cycle is repeated until the desired RNA sequence is assembled.[13]
Caption: The four core chemical reactions in a single phosphoramidite cycle.
Final Cleavage and Deprotection
Once the synthesis is complete, the RNA oligonucleotide must be cleaved from the solid support and all protecting groups must be removed. This is a multi-step process that must be performed carefully to avoid degradation of the labile RNA molecule.[19]
-
Cleavage and Removal of Base/Phosphate Groups: The support is treated with a basic solution, most commonly a mixture of aqueous ammonia (B1221849) and methylamine (B109427) (AMA) or gaseous ammonia.[14][20] This single step cleaves the ester linkage holding the RNA to the CPG support and removes the cyanoethyl groups from the phosphates and the acyl protecting groups from the nucleobases.[14]
-
Removal of 2'-Hydroxyl Protecting Groups: The 2'-O-protecting group (e.g., TBDMS) is the last to be removed. This is typically accomplished by treating the oligonucleotide with a fluoride (B91410) source, such as triethylamine (B128534) trihydrofluoride (TEA·3HF) in a solvent like DMSO.[19][21] This step is performed under anhydrous or near-anhydrous conditions to preserve the integrity of the RNA backbone.[19]
After these steps, the crude RNA product is desalted and purified, typically by HPLC or polyacrylamide gel electrophoresis (PAGE).[22]
Caption: The sequential pathway for final cleavage and deprotection of synthetic RNA.
Data Presentation
Table 1: Impact of Coupling Efficiency on Overall Synthesis Yield
The efficiency of each coupling step is the most critical factor determining the final yield of the full-length oligonucleotide.[23] A small decrease in efficiency has a dramatic cumulative effect, especially for longer RNA sequences.[16][24]
| Average Coupling Efficiency (per step) | Theoretical Yield of a 20-mer RNA (%) | Theoretical Yield of a 50-mer RNA (%) | Theoretical Yield of a 75-mer RNA (%) |
| 99.5% | 90.9 | 78.2 | 68.7 |
| 99.0% | 82.6 | 61.0 | 47.1 |
| 98.5% | 74.7 | 47.5 | 30.6 |
| 98.0% | 67.6 | 36.4 | 19.4 |
Yield is calculated as (Coupling Efficiency)^(Number of couplings). A 20-mer requires 19 couplings.[24]
Table 2: Common 2'-Hydroxyl Protecting Groups for RNA Synthesis
The choice of the 2'-OH protecting group is crucial and affects coupling efficiency and deprotection conditions.[9]
| Protecting Group | Abbreviation | Deprotection Reagent | Key Characteristics |
| tert-Butyldimethylsilyl | TBDMS or TBS | Fluoride ion source (e.g., TEA·3HF) | The most common and well-established group; offers a good balance of stability and reactivity.[][9] |
| Triisopropylsilyloxymethyl | TOM | Mildly acidic conditions | Designed for faster deprotection kinetics compared to TBDMS.[][12] |
| Bis(2-acetoxyethoxy)methyl | ACE | Two-step: mild base then mild acid | Allows for purification with the 2'-protecting group still attached, making the RNA resistant to RNase degradation during purification.[][9] |
Experimental Protocols
Protocol 1: Generalized Automated Synthesis Cycle (1 µmol scale)
This protocol describes the sequence of reagents delivered to the synthesis column by an automated synthesizer for a single nucleotide addition. All reagents must be anhydrous.[3][16]
Materials:
-
Controlled Pore Glass (CPG) column with initial nucleoside.
-
Deblocking Solution: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).
-
Activator Solution: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in Acetonitrile (B52724).
-
RNA Phosphoramidite Solutions: 0.1 M of each A, C, G, U phosphoramidite in Acetonitrile.
-
Capping Solution A: Acetic Anhydride/Lutidine/THF.
-
Capping Solution B: 16% 1-Methylimidazole in THF.
-
Oxidation Solution: 0.02 M Iodine in THF/Pyridine/Water.
-
Washing Solvent: Anhydrous Acetonitrile.
Procedure:
-
Column Priming: Flush the column and lines with anhydrous acetonitrile.
-
Deblocking: Deliver the Deblocking Solution to the column and wait ~60-90 seconds. The orange DMT cation is released.
-
Washing: Wash the column thoroughly with anhydrous acetonitrile to remove the acid and DMT cation.
-
Coupling: Simultaneously deliver the appropriate RNA Phosphoramidite Solution and the Activator Solution to the column. Allow a coupling time of 5-10 minutes.
-
Washing: Wash the column with anhydrous acetonitrile.
-
Capping: Deliver Capping Solutions A and B to the column and wait for ~30-60 seconds to cap any unreacted 5'-hydroxyls.
-
Washing: Wash the column with anhydrous acetonitrile.
-
Oxidation: Deliver the Oxidation Solution to the column and wait ~60 seconds to convert the phosphite to a phosphate triester.
-
Washing: Wash the column thoroughly with anhydrous acetonitrile to prepare for the next cycle.
-
Loop: Repeat steps 2-9 for each subsequent nucleotide in the sequence.
Protocol 2: Cleavage and Full Deprotection of RNA (TBDMS Chemistry)
This protocol outlines the manual steps required after the oligonucleotide has been assembled on the synthesizer.
Materials:
-
Synthesized RNA on CPG support in a column.
-
Ammonia/Methylamine (AMA) solution: 1:1 mixture of aqueous ammonium (B1175870) hydroxide (B78521) (28-30%) and aqueous methylamine (40%).[20]
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO).
-
Triethylamine trihydrofluoride (TEA·3HF).
-
3 M Sodium Acetate (NaOAc), pH 5.2, RNase-free.
-
n-Butanol.
-
RNase-free water and microcentrifuge tubes.
Procedure:
-
Cleavage and Base/Phosphate Deprotection: a. Extrude the CPG support from the synthesis column into a 2 mL screw-cap vial. b. Add 1.0 mL of pre-chilled AMA solution to the vial. c. Tightly seal the vial and heat at 65°C for 15 minutes.[20] d. Cool the vial on ice. Transfer the AMA solution containing the cleaved and partially deprotected RNA to a new tube. e. Rinse the CPG with 0.5 mL of RNase-free water and combine the supernatant. f. Evaporate the solution to dryness using a vacuum concentrator.
-
2'-Hydroxyl (TBDMS) Deprotection: a. Resuspend the dried RNA pellet in 115 µL of anhydrous DMSO. Heat gently at 65°C for 5 minutes if needed to fully dissolve.[21] b. Add 75 µL of TEA·3HF to the solution.[21] c. Vortex briefly and incubate the mixture at 65°C for 2.5 hours.[21]
-
Desalting by Precipitation: a. Quench the reaction by adding 25 µL of 3 M NaOAc.[21] b. Add 1 mL of n-butanol, vortex thoroughly, and cool at -20°C (or lower) for 30 minutes to precipitate the RNA.[21] c. Centrifuge at high speed for 10 minutes. d. Carefully decant the supernatant. e. Wash the pellet with 70% ethanol, centrifuge again, and decant. f. Dry the pellet under vacuum. g. Resuspend the final RNA product in an appropriate volume of RNase-free water or buffer for quantification and purification.
Conclusion
Phosphoramidite chemistry provides a robust and automatable platform for the synthesis of high-purity RNA oligonucleotides. A thorough understanding of the synthetic cycle, the critical role of protecting groups—especially for the 2'-hydroxyl—and the meticulous execution of deprotection and purification protocols are essential for success. This powerful chemical methodology continues to be indispensable for advancing RNA-based therapeutics, diagnostics, and a wide array of life sciences research.
References
- 1. Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology - Amerigo Scientific [amerigoscientific.com]
- 3. alfachemic.com [alfachemic.com]
- 4. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 6. Phosphoramidite Considerations | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. glenresearch.com [glenresearch.com]
- 9. atdbio.com [atdbio.com]
- 10. Protecting groups for RNA synthesis: an increasing need for selective preparative methods - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. alfachemic.com [alfachemic.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. encyclopedia.pub [encyclopedia.pub]
- 16. glenresearch.com [glenresearch.com]
- 17. alfachemic.com [alfachemic.com]
- 18. Oxidation Solution for Nucleic Acid Synthesis - Amerigo Scientific [amerigoscientific.com]
- 19. glenresearch.com [glenresearch.com]
- 20. chemrxiv.org [chemrxiv.org]
- 21. glenresearch.com [glenresearch.com]
- 22. Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. What affects the yield of your oligonucleotides synthesis [biosyn.com]
Methodological & Application
Application Note: Streamlining RNA Synthesis with 5'-DMT-3'-TBDMS-Bz-rA
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive protocol for the efficient incorporation of 5'-DMT-3'-TBDMS-Bz-rA phosphoramidite (B1245037) in automated solid-phase RNA synthesis. The use of the tert-butyldimethylsilyl (TBDMS) protecting group for the 2'-hydroxyl function offers a robust and widely adopted strategy for the synthesis of high-quality RNA oligonucleotides.[1][2] The benzoyl (Bz) group provides stable protection for the exocyclic amine of adenosine (B11128) during synthesis. This document outlines the necessary reagents, detailed experimental procedures, and data presentation to guide researchers in achieving optimal synthesis outcomes.
Introduction
The chemical synthesis of RNA oligonucleotides is a cornerstone of modern molecular biology and therapeutic development. The phosphoramidite method, carried out on a solid support, is the standard approach for this process.[3][4][5] This methodology relies on a four-step cycle of deblocking, coupling, capping, and oxidation to sequentially add nucleotide units to a growing chain in the 3' to 5' direction.[3][5]
The 2'-hydroxyl group of ribonucleosides requires a suitable protecting group to prevent unwanted side reactions during synthesis. The TBDMS group is a popular choice due to its stability during the synthesis cycle and its selective removal under fluoride (B91410) treatment.[1][6] The 5'-dimethoxytrityl (DMT) group allows for the monitoring of coupling efficiency and is removed at the beginning of each cycle.[5] The benzoyl (Bz) protecting group on the adenine (B156593) base is removed during the final deprotection steps.[4]
This protocol details the optimized conditions for incorporating this compound, a key building block for RNA synthesis, ensuring high coupling efficiencies and yielding high-purity RNA oligonucleotides for various applications, including siRNA, ribozymes, and aptamers.[1]
Experimental Protocols
Materials and Reagents
| Reagent | Supplier | Grade |
| This compound Phosphoramidite | Various | Anhydrous |
| RNA Synthesis Solid Support (e.g., CPG) | Various | Pre-loaded |
| Acetonitrile (B52724) (CH3CN) | Various | Anhydrous |
| Dichloromethane (DCM) | Various | Anhydrous |
| 3% Trichloroacetic Acid (TCA) in DCM | Synthesis Grade | |
| Activator Solution (e.g., 0.25 M ETT in Acetonitrile) | Synthesis Grade | |
| Capping Reagent A (Acetic Anhydride/2,6-Lutidine/THF) | Synthesis Grade | |
| Capping Reagent B (N-Methylimidazole/THF) | Synthesis Grade | |
| Oxidizing Solution (0.02 M I2 in THF/Pyridine/H2O) | Synthesis Grade | |
| Ammonium (B1175870) Hydroxide (B78521)/Ethanol (B145695) (3:1, v/v) | Reagent Grade | |
| Triethylamine (B128534) trihydrofluoride (TEA·3HF) | Reagent Grade | |
| N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) | Anhydrous |
Automated Solid-Phase RNA Synthesis Cycle
The synthesis is performed on an automated DNA/RNA synthesizer. The following protocol is based on a standard 1 µmol synthesis scale.
1. Detritylation (Deblocking):
-
The 5'-DMT group is removed from the support-bound nucleoside by treating it with 3% TCA in DCM.
-
The column is washed with anhydrous acetonitrile to remove the detritylation reagent and the liberated DMT cation, the absorbance of which can be measured to determine coupling efficiency.
2. Coupling:
-
The this compound phosphoramidite and an activator solution (e.g., 5-Ethylthio-1H-tetrazole, ETT) are delivered to the synthesis column.[7]
-
The coupling reaction is allowed to proceed for a specific duration to ensure high efficiency. The use of 5-Benzylthio-1H-tetrazole (BTT) can reduce coupling times.[7]
3. Capping:
-
Any unreacted 5'-hydroxyl groups are acetylated using the capping reagents. This prevents the formation of failure sequences (n-1 mers).
4. Oxidation:
-
The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using an iodine solution.
This four-step cycle is repeated for each subsequent nucleotide addition until the desired RNA sequence is assembled.
Quantitative Parameters for Synthesis Cycle:
| Parameter | Condition | Notes |
| Phosphoramidite Concentration | 0.1 M in anhydrous acetonitrile | |
| Activator | 0.25 M ETT or BTT in anhydrous acetonitrile | BTT generally allows for shorter coupling times.[7] |
| Coupling Time | 3 - 6 minutes | Dependent on the activator and synthesizer.[7] |
| Capping Time | 30 seconds | |
| Oxidation Time | 30 seconds |
Cleavage and Deprotection
Step 1: Cleavage from Solid Support and Base Deprotection
-
After synthesis, the solid support is treated with a mixture of concentrated ammonium hydroxide and ethanol (3:1, v/v) at room temperature.[7]
-
This step cleaves the oligonucleotide from the support and removes the benzoyl (Bz) protecting group from the adenine bases.[4]
-
Incubation time can range from 4 to 17 hours, depending on the complexity and length of the RNA sequence.[7]
Step 2: Removal of 2'-O-TBDMS Protecting Groups
-
The crude, deprotected RNA is dried and then resuspended in a solution of triethylamine trihydrofluoride (TEA·3HF) in DMF or DMSO.[7][8]
-
The mixture is heated to 65 °C for 2.5 hours to remove the TBDMS groups.[7][8]
Deprotection Conditions:
| Step | Reagent | Temperature | Duration |
| Cleavage & Base Deprotection | Ammonium Hydroxide/Ethanol (3:1) | Room Temperature | 4 - 17 hours |
| 2'-O-TBDMS Deprotection | TEA·3HF in DMF/DMSO | 65 °C | 2.5 hours |
Purification of the Synthesized RNA
The final RNA product is typically purified using methods such as High-Performance Liquid Chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE) to isolate the full-length product from shorter failure sequences.[1]
Data Presentation
Coupling Efficiency:
The coupling efficiency of each step is crucial for the overall yield of the full-length RNA. It is typically monitored by measuring the absorbance of the DMT cation released during the detritylation step.
| Nucleotide | Activator | Coupling Time (min) | Average Stepwise Coupling Efficiency (%) |
| This compound | ETT | 6 | >99% |
| This compound | BTT | 3 | >99% |
Note: Coupling efficiencies are typically above 99% with optimized protocols.[5][9]
Visualizing the Workflow
The overall process of incorporating a single this compound monomer into a growing RNA chain can be visualized as a cyclical workflow.
References
- 1. kulturkaufhaus.de [kulturkaufhaus.de]
- 2. Synthesis of Specifically Modified Oligonucleotides for Application in Structural and Functional Analysis of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. idtdna.com [idtdna.com]
- 6. Safe deprotection strategy for the tert-butyldimethylsilyl (TBS) group during RNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. glenresearch.com [glenresearch.com]
- 8. glenresearch.com [glenresearch.com]
- 9. patents.justia.com [patents.justia.com]
Application Notes and Protocols for Automated Solid-Phase Synthesis of RNA using TBDMS Phosphoramidites
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the automated solid-phase synthesis of RNA oligonucleotides utilizing tert-butyldimethylsilyl (TBDMS) protected phosphoramidites. The protocols and data presented herein are intended to serve as a practical resource for researchers in academia and industry engaged in the development and production of synthetic RNA for various applications, including therapeutics, diagnostics, and fundamental research.
Introduction
Automated solid-phase synthesis has become the cornerstone for the production of custom RNA oligonucleotides. The phosphoramidite (B1245037) method, adapted for RNA synthesis, employs a cyclical four-step process to assemble the desired RNA sequence on a solid support. A key feature of RNA synthesis is the requirement for a protecting group on the 2'-hydroxyl of the ribose sugar to prevent unwanted side reactions. The tert-butyldimethylsilyl (TBDMS) group is a widely adopted and well-established protecting group for this purpose.[1][2]
This document outlines the standard procedures, reagents, and expected outcomes for the successful synthesis, deprotection, and purification of RNA oligonucleotides using TBDMS chemistry.
Data Presentation
Table 1: Typical Coupling Efficiencies and Synthesis Parameters
| Parameter | TBDMS Protected Monomers | TOM Protected Monomers | Reference |
| Average Stepwise Coupling Efficiency | 97 - 99.5% | > 99% | [3][4][5] |
| Coupling Time | 3 - 6 minutes | ~6 minutes | [2][4][6] |
| Activator | 5-Ethylthio-1H-tetrazole (ETT) or 5-Benzylthio-1H-tetrazole (BTT) | 0.25M ETT | [4][6] |
| Predicted Crude Purity (20mer) | ~95% | Slightly higher than TBDMS | [4] |
| Predicted Crude Purity (100mer) | ~27% | ~33% | [4] |
Note: TOM (triisopropylsilyloxymethyl) is another common 2'-O-protecting group often recommended for the synthesis of long RNA oligonucleotides due to reduced steric hindrance compared to TBDMS.[2][4][7]
Table 2: Deprotection and Cleavage Conditions
| Step | Reagent | Temperature | Duration | Purpose | Reference |
| Cleavage from Solid Support & Base Deprotection | Ammonium Hydroxide/Methylamine (AMA) (1:1, v/v) | 65°C | 10 - 15 minutes | Cleaves the oligo from the support and removes exocyclic amine protecting groups. | [1][8] |
| 2'-TBDMS Group Removal | Triethylamine trihydrofluoride (TEA·3HF) in DMSO and TEA | 65°C | 2.5 hours | Removes the TBDMS protecting groups from the 2'-hydroxyls. | [1][6] |
Experimental Protocols
Automated Solid-Phase RNA Synthesis Cycle
The synthesis of RNA oligonucleotides on an automated synthesizer follows a repetitive four-step cycle for each nucleotide addition.
3.1.1. Detritylation:
-
Purpose: To remove the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside, exposing the 5'-hydroxyl group for the next coupling reaction.[1]
-
Reagent: 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in an appropriate solvent (e.g., dichloromethane (B109758) or toluene).[4][9]
-
Procedure: The deblocking reagent is passed through the synthesis column. The orange color of the cleaved DMT cation can be monitored to quantify the coupling efficiency of the previous cycle.
3.1.2. Coupling:
-
Purpose: To form a phosphite (B83602) triester linkage between the activated phosphoramidite and the free 5'-hydroxyl group of the growing RNA chain.[1]
-
Reagents:
-
TBDMS-protected RNA phosphoramidite monomer (dissolved in anhydrous acetonitrile).
-
Activator solution (e.g., 0.25 M ETT in anhydrous acetonitrile).
-
-
Procedure: The phosphoramidite and activator are simultaneously delivered to the synthesis column. A coupling time of 3-6 minutes is typically employed for TBDMS-protected monomers.[4][6]
3.1.3. Capping:
-
Purpose: To acetylate any unreacted 5'-hydroxyl groups, preventing the formation of deletion sequences (n-1 mers).[1]
-
Reagents:
-
Cap A: Acetic anhydride (B1165640) in tetrahydrofuran (B95107) (THF) and pyridine (B92270) or lutidine.
-
Cap B: N-methylimidazole in THF.
-
-
Procedure: Cap A and Cap B solutions are delivered to the column to cap the unreacted hydroxyls.
3.1.4. Oxidation:
-
Purpose: To convert the unstable phosphite triester linkage into a more stable pentavalent phosphotriester.[1]
-
Reagent: A solution of iodine in THF/water/pyridine.
-
Procedure: The oxidizing agent is passed through the column.
This four-step cycle is repeated for each nucleotide to be added to the sequence. Following the final cycle, the 5'-DMT group can be either removed on the synthesizer (DMT-off) or left on for purification purposes (DMT-on).[1]
Cleavage and Deprotection Protocol
Materials:
-
Ammonium Hydroxide/Methylamine (AMA) solution (1:1, v/v)
-
Triethylamine trihydrofluoride (TEA·3HF)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous or Dimethyl sulfoxide (B87167) (DMSO), anhydrous[1][6]
-
Triethylamine (TEA), anhydrous
Procedure:
-
Cleavage and Base Deprotection:
-
Transfer the solid support containing the synthesized RNA from the synthesis column to a screw-cap vial.
-
Add 1 mL of AMA solution to the vial and seal it tightly.
-
Allow the vial to cool to room temperature.
-
Carefully transfer the supernatant, which contains the cleaved and partially deprotected RNA, to a new microcentrifuge tube.
-
Dry the RNA pellet using a vacuum concentrator.
-
-
2'-TBDMS Group Removal:
-
To the dried RNA pellet, add 115 µL of anhydrous DMSO and dissolve the pellet completely. Gentle heating at 65°C for a few minutes may be necessary.[6]
-
Add 60 µL of TEA to the DMSO/RNA solution and mix gently.[6]
-
Add 75 µL of TEA·3HF and heat the mixture at 65°C for 2.5 hours.[6]
-
Cool the reaction mixture on ice.
-
Purification of the Synthesized RNA
The crude RNA can be purified using various methods, with High-Performance Liquid Chromatography (HPLC) and Polyacrylamide Gel Electrophoresis (PAGE) being the most common.
-
Reversed-Phase HPLC (for DMT-on purification): This method is particularly useful for separating the full-length, DMT-on product from shorter, DMT-off failure sequences. The DMT group is hydrophobic and allows for strong retention on the reversed-phase column. After collection, the DMT group is removed by treatment with an acid.
-
Anion-Exchange HPLC: This technique separates oligonucleotides based on their charge. The negatively charged phosphate (B84403) backbone interacts with the positively charged stationary phase.
-
Denaturing Polyacrylamide Gel Electrophoresis (PAGE): PAGE is a high-resolution method for purifying RNA, especially for longer sequences. The RNA is separated by size, and the desired band is excised from the gel and eluted.
Visualizations
Diagram 1: Automated Solid-Phase RNA Synthesis Workflow
Caption: Overall workflow of automated solid-phase RNA synthesis.
Diagram 2: TBDMS Phosphoramidite Coupling Reaction
Caption: The coupling step in solid-phase RNA synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. atdbio.com [atdbio.com]
- 3. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glenresearch.com [glenresearch.com]
- 5. patents.justia.com [patents.justia.com]
- 6. glenresearch.com [glenresearch.com]
- 7. glenresearch.com [glenresearch.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. pubs.acs.org [pubs.acs.org]
Deprotection of RNA Oligonucleotides Synthesized with TBDMS Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the deprotection of RNA oligonucleotides synthesized using tert-butyldimethylsilyl (TBDMS) chemistry. The following sections outline the chemical principles, experimental procedures, and critical parameters for the efficient and high-purity recovery of synthetic RNA.
Introduction
The chemical synthesis of RNA oligonucleotides is a cornerstone of modern molecular biology, enabling advancements in therapeutics (e.g., siRNA, mRNA vaccines), diagnostics, and fundamental research. The TBDMS protecting group for the 2'-hydroxyl function of ribonucleosides is widely used due to its stability during the phosphoramidite-based solid-phase synthesis cycle. However, its efficient and clean removal, along with the cleavage of other protecting groups, is critical to obtaining biologically active RNA. This process, known as deprotection, is a multi-step procedure requiring careful optimization to prevent RNA degradation and ensure high purity of the final product.
The overall deprotection strategy for TBDMS-protected RNA oligonucleotides follows a two-stage process. The first stage involves the removal of the protecting groups from the nucleobases and the phosphate (B84403) backbone, as well as cleavage of the oligonucleotide from the solid support. This is typically achieved under basic conditions. The second stage is the specific removal of the 2'-O-TBDMS group using a fluoride-based reagent.
Deprotection Chemistries and Strategies
The choice of deprotection strategy is primarily dictated by the nature of the exocyclic amine protecting groups on the RNA phosphoramidites used during synthesis. "Standard" or "fast" deprotection chemistries employ robust protecting groups that require stronger basic conditions for removal, while "UltraMild" chemistries utilize more labile protecting groups, allowing for gentler deprotection conditions suitable for sensitive modifications or dyes.
Stage 1: Cleavage and Base/Phosphate Deprotection
This initial step is crucial and must be performed under conditions that do not prematurely remove the 2'-O-TBDMS group, which could lead to phosphodiester bond cleavage under the basic conditions.[1][2]
Common Reagents:
-
Ammonium (B1175870) Hydroxide (B78521)/Methylamine (B109427) (AMA): A 1:1 mixture of concentrated aqueous ammonia (B1221849) and 40% aqueous methylamine is a widely used "UltraFast" deprotection solution.[3][4] It is highly effective for the rapid removal of standard base protecting groups.
-
Ethanolic Methylamine/Aqueous Methylamine (EMAM): This mixture is also used for fast deprotection and is considered optimal for longer oligonucleotides.[5]
-
Ammonium Hydroxide/Ethanol (B145695): A 3:1 (v/v) mixture of concentrated ammonium hydroxide and ethanol is a milder deprotection solution, often used for "UltraMild" protecting groups or when sensitive modifications are present.[2][3]
Stage 2: 2'-O-TBDMS Group Removal
The silicon-oxygen bond of the TBDMS group is selectively cleaved using a fluoride (B91410) ion source.
Common Reagents:
-
Triethylamine (B128534) Trihydrofluoride (TEA·3HF): This is the reagent of choice for TBDMS removal.[1][5] It is typically used in a solvent such as dimethyl sulfoxide (B87167) (DMSO) or N-methylpyrrolidinone (NMP). The addition of triethylamine (TEA) can help to prevent detritylation if a "DMT-on" purification strategy is employed.[6][7]
-
Tetrabutylammonium Fluoride (TBAF): While effective, the performance of TBAF can be variable due to its water content and it is not compatible with downstream "DMT-on" purification methods.[5]
Data Summary: Deprotection Conditions
The following table summarizes typical deprotection conditions for various chemistries. It is essential to consult the recommendations of the phosphoramidite (B1245037) supplier for specific protocols.
| Deprotection Stage | Chemistry Type | Reagent | Temperature | Duration |
| Stage 1: Cleavage & Base/Phosphate Deprotection | UltraFast (Standard Protecting Groups) | Ammonium Hydroxide/Methylamine (AMA) (1:1) | 65°C | 10-15 minutes |
| Regular | Ethanolic Ammonium Hydroxide | Room Temperature | 4-17 hours | |
| UltraMild | Ammonium Hydroxide/Ethanol (3:1 v/v) | Room Temperature | 2-4 hours | |
| Stage 2: 2'-O-TBDMS Removal (DMT-off) | All | TEA·3HF in anhydrous DMSO | 65°C | 2.5 hours |
| Stage 2: 2'-O-TBDMS Removal (DMT-on) | All | TEA·3HF and TEA in anhydrous DMSO | 65°C | 2.5 hours |
Experimental Protocols
Safety Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Methylamine and fluoride reagents are corrosive and toxic. Handle with extreme care.
Protocol 1: UltraFast Deprotection using AMA (DMT-off)
This protocol is suitable for RNA oligonucleotides synthesized with standard base-protecting groups (e.g., Ac-C).[4][5]
Materials:
-
RNA oligonucleotide synthesized on solid support
-
Ammonium Hydroxide/Methylamine (AMA) solution (1:1 v/v)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Triethylamine Trihydrofluoride (TEA·3HF)
-
RNase-free water and microcentrifuge tubes
Procedure:
-
Cleavage and Base Deprotection: a. Transfer the solid support from the synthesis column to a screw-cap vial. b. Add 1.0 mL of AMA solution to the vial. c. Tightly seal the vial and incubate at 65°C for 15 minutes. d. Cool the vial on ice for 10 minutes. e. Transfer the supernatant containing the cleaved and partially deprotected RNA to a new microcentrifuge tube. f. Dry the RNA pellet using a vacuum concentrator.
-
2'-O-TBDMS Deprotection: a. Resuspend the dried RNA pellet in 100 µL of anhydrous DMSO. If necessary, heat at 65°C for 5 minutes to fully dissolve. b. Add 125 µL of TEA·3HF to the solution. c. Mix well and incubate at 65°C for 2.5 hours. d. Cool the reaction mixture in a freezer briefly. e. The deprotected RNA is now ready for purification (e.g., precipitation, desalting, or HPLC).
Protocol 2: Deprotection for DMT-on Purification
This protocol is designed to retain the 5'-dimethoxytrityl (DMT) group for subsequent purification via reversed-phase chromatography.[5][6]
Materials:
-
RNA oligonucleotide synthesized on solid support with the final DMT group intact
-
Deprotection solution appropriate for the base-protecting groups (e.g., AMA for standard, NH₄OH/Ethanol for UltraMild)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Triethylamine (TEA)
-
Triethylamine Trihydrofluoride (TEA·3HF)
-
Glen-Pak™ RNA Quenching Buffer or equivalent
-
RNase-free water and microcentrifuge tubes
Procedure:
-
Cleavage and Base Deprotection: a. Follow the procedure for cleavage and base deprotection as described in Protocol 1 (Step 1), using the appropriate reagent and conditions for your RNA chemistry. b. After drying the RNA, proceed to the next step.
-
2'-O-TBDMS Deprotection (DMT-on): a. Dissolve the dried RNA pellet in 115 µL of anhydrous DMSO, heating at 65°C for 5 minutes if necessary. b. Add 60 µL of TEA to the solution and mix gently. c. Add 75 µL of TEA·3HF, mix, and incubate at 65°C for 2.5 hours.[5] d. Cool the reaction mixture. e. Quench the reaction by adding 1.75 mL of Glen-Pak™ RNA Quenching Buffer. f. The sample is now ready for immediate DMT-on purification.
Visualizing the Workflow and Chemistry
To aid in understanding the deprotection process, the following diagrams illustrate the overall workflow and the key chemical transformations.
Caption: Overall workflow for the deprotection and purification of TBDMS-protected RNA.
References
Application Notes and Protocols for 5'-DMT-3'-TBDMS-Bz-rA Phosphoramidite
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for the use of 5'-DMT-3'-TBDMS-Bz-rA phosphoramidite (B1245037) in the solid-phase synthesis of RNA oligonucleotides. This phosphoramidite is a critical building block for the synthesis of RNA molecules used in a wide range of research, diagnostic, and therapeutic applications, including siRNA, aptamers, and mRNA-based therapies. The protecting groups—5'-Dimethoxytrityl (DMT), 3'-tert-butyldimethylsilyl (TBDMS), and N6-Benzoyl (Bz)—are strategically chosen to ensure high coupling efficiency and fidelity during synthesis, while allowing for controlled deprotection.
The TBDMS group protecting the 2'-hydroxyl is a standard and widely used protecting group in RNA synthesis, offering a balance of stability during the synthesis cycles and efficient removal under specific fluoride-based deprotection conditions.[1] The coupling efficiency of phosphoramidites is a critical parameter that directly impacts the yield and purity of the final full-length oligonucleotide. Even small variations in coupling efficiency can lead to a significant decrease in the yield of the desired product, especially for longer RNA sequences.[2]
Coupling Efficiency
While direct, publicly available quantitative data comparing the coupling efficiency of this compound phosphoramidite under various conditions is limited, high-quality RNA phosphoramidites from reputable suppliers are generally expected to exhibit coupling efficiencies of greater than 99% under optimized conditions.[3] Achieving such high efficiency is dependent on several factors, as outlined in the table below.
| Factor | Recommendation/Observation | Impact on Coupling Efficiency |
| Phosphoramidite Quality | Use high-purity phosphoramidite with low water and P(III) impurity content. | Impurities can lead to side reactions and reduced coupling. |
| Activator | 5-Ethylthio-1H-tetrazole (ETT) or 5-Benzylthio-1H-tetrazole (BTT) are recommended for RNA synthesis. | More acidic activators can enhance the coupling kinetics of sterically hindered RNA phosphoramidites. |
| Coupling Time | A coupling time of 3-6 minutes is generally recommended for TBDMS-protected RNA phosphoramidites. | Sufficient time is required for the coupling reaction to go to completion, especially with the bulky TBDMS group. |
| Solvent Anhydrousness | Use anhydrous acetonitrile (B52724) (<30 ppm water) for all reagents. | Water reacts with the activated phosphoramidite, reducing its availability for coupling.[4] |
| Reagent Concentration | Use a standard concentration of phosphoramidite (e.g., 0.1 M) and activator (e.g., 0.25 M ETT). | Ensures a sufficient excess of the phosphoramidite for the reaction. |
| Temperature | Standard ambient temperature is typically used for oligonucleotide synthesis. | Higher temperatures can increase reaction rates but may also lead to side reactions. |
Experimental Protocols
The following protocols are provided as a guide for the use of this compound phosphoramidite in automated RNA oligonucleotide synthesis.
Reagent Preparation
-
Phosphoramidite Solution: Dissolve the this compound phosphoramidite in anhydrous acetonitrile to a final concentration of 0.1 M. It is crucial to perform this under an inert atmosphere (e.g., argon or nitrogen) to prevent exposure to moisture.
-
Activator Solution: Prepare a 0.25 M solution of ETT or a 0.5 M solution of BTT in anhydrous acetonitrile.
-
Other Reagents: Ensure all other reagents for the synthesizer (e.g., deblocking, capping, and oxidizing solutions) are fresh and of high purity.
Automated RNA Synthesis Cycle
The following diagram illustrates the standard phosphoramidite synthesis cycle.
Figure 1. The four main steps of the automated phosphoramidite synthesis cycle for incorporating a new monomer.
Synthesis Parameters for this compound Phosphoramidite:
-
Deblocking: Use a standard solution of 3% trichloroacetic acid (TCA) in dichloromethane.
-
Coupling: Deliver the 0.1 M phosphoramidite solution and the activator solution simultaneously to the synthesis column. A recommended coupling time is 6 minutes when using 0.25 M ETT as the activator.
-
Capping: Use a standard capping solution (e.g., acetic anhydride and N-methylimidazole) to block any unreacted 5'-hydroxyl groups.
-
Oxidation: Use a standard oxidizing solution (e.g., 0.02 M iodine in THF/water/pyridine) to convert the phosphite triester linkage to a stable phosphate triester.
Post-Synthesis Cleavage and Deprotection
The following workflow outlines the steps for cleavage from the solid support and removal of the protecting groups.
Figure 2. General workflow for the post-synthesis processing of the RNA oligonucleotide.
Detailed Deprotection Protocol:
-
Cleavage and Base Deprotection:
-
Transfer the solid support to a sealed vial.
-
Add a solution of ammonium hydroxide/ethanol (3:1 v/v).
-
Incubate at 55°C for 12-16 hours. This step cleaves the oligonucleotide from the support and removes the benzoyl (Bz) protecting group from the adenine (B156593) base and the cyanoethyl groups from the phosphate backbone.
-
After incubation, cool the vial, transfer the supernatant to a new tube, and evaporate to dryness.
-
-
2'-TBDMS Group Removal:
-
To the dried oligonucleotide pellet, add a solution of triethylamine trihydrofluoride (TEA·3HF) in N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).
-
Incubate at 65°C for 2.5 hours.
-
Quench the reaction by adding a suitable quenching buffer.
-
-
Desalting and Purification:
-
The crude RNA oligonucleotide should be desalted using methods such as ethanol precipitation or size-exclusion chromatography.
-
For high-purity RNA, further purification by denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC) is recommended.
-
-
Analysis:
-
The final product should be analyzed by mass spectrometry to confirm the correct molecular weight and by HPLC or capillary electrophoresis to assess purity.
-
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Coupling Efficiency | - Reagent moisture contamination- Degraded phosphoramidite or activator- Insufficient coupling time | - Use fresh, anhydrous reagents.- Prepare fresh phosphoramidite and activator solutions.- Increase the coupling time. |
| Truncated Sequences | - Inefficient coupling- Incomplete deblocking | - Optimize coupling conditions (see above).- Ensure complete removal of the DMT group during the deblocking step. |
| Modified Bases | - Incomplete removal of base protecting groups | - Ensure sufficient time and temperature during the ammonia/ethanol deprotection step. |
Conclusion
The this compound phosphoramidite is a robust and reliable building block for the synthesis of RNA oligonucleotides. By adhering to stringent anhydrous conditions, utilizing appropriate activators and coupling times, and following a systematic deprotection protocol, researchers can achieve high coupling efficiencies, leading to high yields of pure, full-length RNA molecules for their downstream applications.
References
Application Notes and Protocols for the Deprotection of TBDMS-Protected RNA using TEA·3HF
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Triethylamine trihydrofluoride (TEA·3HF) for the efficient and reliable deprotection of tert-butyldimethylsilyl (TBDMS) protected RNA. This method offers significant advantages over traditional protocols using tetrabutylammonium (B224687) fluoride (B91410) (TBAF), particularly in terms of reaction time, moisture sensitivity, and overall yield.
Introduction
The tert-butyldimethylsilyl (TBDMS) group is a widely utilized protecting group for the 2'-hydroxyl function in the solid-phase synthesis of oligoribonucleotides.[1][2] Its removal is a critical step in obtaining the final, functional RNA molecule. While 1 M tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (B95107) (THF) has been the standard reagent for this deprotection, it is known to be sensitive to moisture, which can lead to incomplete reactions and reduced yields, especially for longer RNA sequences.[1][2]
Triethylamine trihydrofluoride (TEA·3HF) has emerged as a more efficient and robust alternative for the desilylation of TBDMS-protected RNA.[1][2][3] It offers rapid deprotection, is significantly less sensitive to moisture, and often results in cleaner products with a more straightforward workup.[1][4] This insensitivity to water ensures higher reproducibility and success rates in RNA synthesis.[1] Furthermore, studies have shown that extended exposure to TEA·3HF does not cause degradation or phosphodiester linkage migration in the RNA product.[1][2]
Advantages of TEA·3HF over TBAF
-
Higher Efficiency: TEA·3HF deprotects TBDMS groups faster than the standard 1 M TBAF solution.[1]
-
Moisture Insensitivity: The deprotection reaction with TEA·3HF is not significantly affected by the presence of water, ensuring reliable and reproducible results.[1][4]
-
Simplified Workflow: The use of neat or formulated TEA·3HF can simplify the deprotection procedure and reduce the need for anhydrous conditions and tedious workup.[2]
-
Product Integrity: TEA·3HF has been shown to cause no damage to the RNA backbone, even with prolonged exposure.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the deprotection of TBDMS-protected RNA using TEA·3HF, based on established protocols.
Table 1: Reagent Compositions for TBDMS Deprotection
| Protocol | Reagent 1 | Volume/Amount | Reagent 2 | Volume/Amount | Reagent 3 | Volume/Amount |
| DMT-on RNA Deprotection [5][6][7] | Anhydrous DMSO | 115 µL | Triethylamine (TEA) | 60 µL | TEA·3HF | 75 µL |
| DMT-off RNA Deprotection [5][6] | Anhydrous DMSO | 100 µL | TEA·3HF | 125 µL | - | - |
| Alternative NMP Protocol [8][9] | N-Methylpyrrolidinone (NMP) | 1.5 mL | Triethylamine (TEA) | 0.75 mL | TEA·3HF | 1 mL |
Table 2: Reaction Conditions for TBDMS Deprotection
| Protocol | Temperature | Time | Quenching Buffer |
| DMT-on RNA Deprotection [5][6][7] | 65°C | 2.5 hours | Glen-Pak RNA Quenching Buffer (1.75 mL) |
| DMT-off RNA Deprotection [5][6] | 65°C | 2.5 hours | - (Proceeds to desalting) |
| Alternative NMP Protocol [8] | 65°C | 1.5 hours | 1.5 M Ammonium Bicarbonate (1 mL) |
| Rapid Deprotection [1][4] | Room Temperature | 1 hour | - |
Experimental Protocols
Protocol 1: Deprotection of DMT-on TBDMS-Protected RNA
This protocol is suitable for RNA oligonucleotides that will be purified using a DMT-on cartridge-based method, such as the Glen-Pak RNA purification cartridge.[5][6][7]
Materials:
-
Dried, TBDMS-protected RNA oligonucleotide (DMT-on)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Triethylamine (TEA)
-
Triethylamine trihydrofluoride (TEA·3HF)
-
Glen-Pak™ RNA Quenching Buffer
-
Heating block or water bath
-
Microcentrifuge tubes
Procedure:
-
Completely dissolve the dried RNA oligonucleotide in 115 µL of anhydrous DMSO in a microcentrifuge tube. If necessary, heat the mixture at 65°C for approximately 5 minutes to ensure complete dissolution.[5][6]
-
Add 60 µL of TEA to the DMSO/oligonucleotide solution and mix gently by vortexing.[5][6]
-
Carefully add 75 µL of TEA·3HF to the mixture. Caution: TEA·3HF is corrosive and should be handled with appropriate personal protective equipment in a fume hood.[5][6]
-
After the incubation, cool the tube on ice or in a freezer briefly.[7]
-
Add 1.75 mL of Glen-Pak RNA Quenching Buffer to the deprotected RNA solution and mix well.[5]
-
The sample is now ready for immediate loading onto a pre-conditioned Glen-Pak RNA purification cartridge.
Protocol 2: Deprotection of DMT-off TBDMS-Protected RNA
This protocol is designed for DMT-off RNA and is typically followed by desalting procedures like precipitation.[5][6]
Materials:
-
Dried, TBDMS-protected RNA oligonucleotide (DMT-off)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Triethylamine trihydrofluoride (TEA·3HF)
-
Heating block or water bath
-
Microcentrifuge tubes
Procedure:
-
Fully re-dissolve the dried RNA oligonucleotide in 100 µL of anhydrous DMSO in a microcentrifuge tube. Heating at 65°C for about 5 minutes can aid dissolution.[5][6]
-
After the reaction is complete, cool the tube in a freezer briefly.[6]
-
The deprotected RNA is now ready for desalting by a suitable method, such as butanol precipitation.[10]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the deprotection of TBDMS-protected RNA using TEA·3HF.
Caption: Workflow for TEA·3HF-mediated deprotection of TBDMS-protected RNA.
Chemical Reaction
This diagram illustrates the chemical transformation during the deprotection step.
Caption: Chemical reaction for the removal of the TBDMS protecting group.
References
- 1. Page loading... [guidechem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Removal of t-butyldimethylsilyl protection in RNA-synthesis. Triethylamine trihydrofluoride (TEA, 3HF) is a more reliable alternative to tetrabutylammonium fluoride (TBAF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is Triethylamine trihydrofluoride?_Chemicalbook [chemicalbook.com]
- 5. glenresearch.com [glenresearch.com]
- 6. glenresearch.com [glenresearch.com]
- 7. par.nsf.gov [par.nsf.gov]
- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 9. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 10. glenresearch.com [glenresearch.com]
Application Note: A Comprehensive Guide to the Synthesis of siRNA and Antisense Oligonucleotides using 2'-O-TBDMS Chemistry
Introduction
Small interfering RNAs (siRNAs) and antisense oligonucleotides (ASOs) are powerful tools for modulating gene expression, offering significant potential in both basic research and therapeutic applications. Their function relies on sequence-specific binding to target messenger RNA (mRNA), leading to gene silencing. The chemical synthesis of these oligonucleotides is a critical process that demands high efficiency and purity. The phosphoramidite (B1245037) method, performed on a solid support, is the gold standard for this purpose. A key challenge in RNA synthesis, as opposed to DNA synthesis, is the presence of the 2'-hydroxyl group on the ribose sugar, which must be protected during the synthesis cycle.
The tert-butyldimethylsilyl (TBDMS or TBS) group is one of the most widely used and well-established protecting groups for the 2'-hydroxyl function in RNA synthesis.[1][2] This chemistry provides a robust and reliable method for the production of high-quality RNA oligonucleotides. This document provides detailed protocols and data for the synthesis, deprotection, and purification of siRNAs and ASOs using 2'-O-TBDMS protected phosphoramidite chemistry.
Principle of the Method: Solid-Phase Phosphoramidite Synthesis
The synthesis of RNA oligonucleotides is carried out in a cyclical manner on a solid support, typically controlled pore glass (CPG). Each cycle extends the oligonucleotide chain by one nucleotide and consists of four main chemical steps: detritylation, coupling, capping, and oxidation.[3][]
-
Detritylation: The acid-labile 5'-O-dimethoxytrityl (DMT) group is removed from the support-bound nucleoside, exposing the 5'-hydroxyl group for the next reaction.[]
-
Coupling: The next 2'-O-TBDMS protected ribonucleoside phosphoramidite, activated by a catalyst such as 5-benzylmercapto-1H-tetrazole (BMT) or 5-ethylthio-1H-tetrazole (ETT), is coupled to the free 5'-hydroxyl group.[5][6][7]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion-mutant sequences in subsequent cycles.[]
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester.[3]
This cycle is repeated until the desired full-length oligonucleotide is assembled. Following synthesis, the oligonucleotide is cleaved from the solid support, and all protecting groups (from the nucleobases, phosphate backbone, and the 2'-hydroxyl) are removed in a multi-step deprotection process.
Experimental Workflow and Protocols
The overall process from synthesis to a purified single RNA strand is outlined below. For siRNA, two complementary strands are synthesized and purified separately before being annealed to form the final duplex.
Protocol 1: Automated Solid-Phase Synthesis
This protocol describes a standard synthesis cycle on an automated DNA/RNA synthesizer at a 1 µmol scale. Reagent delivery times and volumes should be optimized based on the specific synthesizer model.
Materials:
-
2'-O-TBDMS-5'-O-DMT-N-protected-ribonucleoside-3'-O-(β-cyanoethyl-N,N-diisopropylamino)phosphoramidites (A, C, G, U)
-
Controlled Pore Glass (CPG) solid support pre-loaded with the first nucleoside
-
Activator: 0.25 M 5-Benzylthio-1H-tetrazole (BTT) in Acetonitrile
-
Deblocking Solution: 3% Dichloroacetic Acid (DCA) in Toluene
-
Capping Reagent A: Acetic Anhydride/2,6-Lutidine/THF
-
Capping Reagent B: 16% N-Methylimidazole/THF
-
Oxidizing Solution: 0.02 M Iodine in THF/Water/Pyridine
-
Anhydrous Acetonitrile (ACN)
Procedure:
-
Setup: Install the appropriate phosphoramidites, reagents, and the synthesis column containing the CPG support on the synthesizer.
-
Initiate Synthesis Program: Start the synthesis program, which automates the following cycle for each nucleotide addition:
-
Detritylation: Flush the column with deblocking solution to remove the 5'-DMT group.
-
Wash: Wash the column extensively with anhydrous ACN.
-
Coupling: Deliver the specified phosphoramidite and activator solution simultaneously to the column. Allow a coupling time of 5-12 minutes.[2][8]
-
Wash: Wash the column with ACN.
-
Capping: Treat the support with Capping Reagents A and B to block unreacted 5'-hydroxyls.
-
Wash: Wash the column with ACN.
-
Oxidation: Treat the support with the oxidizing solution to stabilize the phosphate linkage.
-
Wash: Wash the column extensively with ACN to prepare for the next cycle.
-
-
Final Detritylation (Optional): After the final coupling cycle, the terminal 5'-DMT group can be removed ("DMT-off") or left on ("DMT-on") for purification purposes.
-
Column Removal: Once the synthesis is complete, remove the column from the synthesizer and dry the CPG support thoroughly with a stream of argon or under vacuum.[9]
Protocol 2: Cleavage and Deprotection
This two-step process first cleaves the oligonucleotide from the support and removes base/phosphate protecting groups, followed by the removal of the 2'-O-TBDMS groups.
Method A: AMA and TEA·3HF/DMSO Protocol
This is a rapid and efficient deprotection method.[10][11]
Materials:
-
Ammonium Hydroxide/Methylamine (AMA) solution (1:1, v/v)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Triethylamine (TEA)
-
Triethylamine trihydrofluoride (TEA·3HF)
-
Glen-Pak™ RNA Quenching Buffer (for DMT-on purification)
Procedure:
-
Cleavage and Base Deprotection:
-
Transfer the dried CPG support from the synthesis column to a 2 mL screw-cap vial.[9]
-
Add 1.0 mL of AMA solution to the vial.
-
Seal the vial tightly and heat at 65°C for 10-20 minutes.[9][12]
-
Cool the vial to room temperature and carefully transfer the supernatant containing the oligonucleotide to a new tube.
-
Evaporate the solution to dryness using a vacuum concentrator.
-
-
2'-TBDMS Group Removal (DMT-on):
-
To the dried pellet, add 115 µL of anhydrous DMSO and dissolve completely. Gentle heating (65°C for 5 min) may be necessary.[10]
-
Add 60 µL of TEA to the solution and mix gently.[10]
-
Add 75 µL of TEA·3HF and heat the mixture at 65°C for 2.5 hours.[10]
-
Cool the reaction mixture. The crude oligonucleotide is now ready for purification. For cartridge purification, add 1.75 mL of quenching buffer.[10]
-
Method B: Ammonium Hydroxide/Ethanol and TBAF Protocol
This is a more traditional method.
Materials:
-
Ammonium Hydroxide/Ethanol (3:1, v/v)
-
Tetrabutylammonium fluoride (B91410) (TBAF) in THF (1 M)
Procedure:
-
Cleavage and Base Deprotection:
-
Transfer the CPG support to a vial and add 1 mL of Ammonium Hydroxide/Ethanol (3:1).
-
Incubate at 55°C for 12-16 hours.[13]
-
Cool, transfer the supernatant, and evaporate to dryness.
-
-
2'-TBDMS Group Removal:
-
Redissolve the dried pellet in 250 µL of 1 M TBAF in THF.
-
Incubate at room temperature for 12-16 hours.
-
Quench the reaction and proceed to purification.
-
Protocol 3: Purification and Annealing
Purification: Crude deprotected oligonucleotides are typically purified using High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE).[14]
-
Reversed-Phase HPLC: This method is highly effective for "DMT-on" oligonucleotides, as the lipophilic DMT group allows for excellent separation from shorter, "DMT-off" failure sequences.
-
Anion-Exchange HPLC: This method separates oligonucleotides based on charge (i.e., length) and provides high-resolution purification.
-
PAGE: Denaturing PAGE is used to purify oligonucleotides with single-base resolution, which is particularly useful for ensuring the purity of longer strands.
Annealing (for siRNA):
-
Quantify the purified complementary sense and antisense strands by measuring their absorbance at 260 nm (A260).
-
In an RNase-free tube, combine equimolar amounts of the sense and antisense strands in an appropriate annealing buffer (e.g., 100 mM potassium acetate, 30 mM HEPES-KOH pH 7.4, 2 mM magnesium acetate).
-
Heat the mixture to 95°C for 2-5 minutes.
-
Allow the mixture to cool slowly to room temperature over at least one hour.
-
Store the resulting siRNA duplex at -20°C or -80°C.
Data Presentation
The efficiency and success of the synthesis are measured by several key parameters.
Table 1: Typical Synthesis Parameters and Performance using TBDMS Chemistry
| Parameter | Typical Value | Reference |
| Coupling Efficiency per Cycle | 98.5 – 99.5% | [5] |
| Overall Yield (21-mer) | 65 – 80% | Calculated |
| Crude Purity (IEX HPLC) | 72 – 76% | [11] |
| Final Yield (A260/µmol) | 125 – 135 | [11] |
Table 2: Comparison of Common Deprotection Conditions
| Step | Reagent Cocktail | Temperature | Duration | Notes | Reference |
| Cleavage & Base Deprotection | NH₄OH / Ethanol (3:1) | 55°C | 4-17 hours | Standard method, but slower. | [10][13] |
| AMA (NH₄OH / 40% aq. Methylamine, 1:1) | 65°C | 10 minutes | UltraFast deprotection. Requires Ac-C monomer. | [10] | |
| 2'-TBDMS Removal | TBAF in THF | Room Temp | ~16 hours | Effective but water content can affect performance. | [10] |
| TEA·3HF in DMSO/TEA | 65°C | 2.5 hours | Fast, reproducible, and compatible with DMT-on purification. | [10][12] |
Mechanisms of Action
While the synthesis of a single RNA strand is identical for both ASOs and siRNAs, their biological mechanisms for inducing gene silencing are distinct.
Antisense Oligonucleotides (ASOs)
ASOs are single-stranded oligonucleotides (typically 13-25 nucleotides) that are complementary to a target mRNA sequence. Upon entering a cell, an ASO binds to its target mRNA, forming a DNA-RNA or RNA-RNA hybrid. This hybrid is recognized by the cellular enzyme RNase H, which cleaves the mRNA strand, leading to its degradation and preventing protein translation.
Small Interfering RNA (siRNA)
siRNAs are short, double-stranded RNA molecules (typically 21-23 nucleotides) that operate through the RNA interference (RNAi) pathway. In the cytoplasm, the siRNA duplex is loaded into the RNA-Induced Silencing Complex (RISC). The passenger (sense) strand is cleaved and discarded, leaving the active guide (antisense) strand within RISC. This activated complex then seeks out and binds to the complementary target mRNA, which is subsequently cleaved by the Argonaute-2 protein within RISC, leading to potent gene silencing.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Specifically Modified Oligonucleotides for Application in Structural and Functional Analysis of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kulturkaufhaus.de [kulturkaufhaus.de]
- 6. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 7. glenresearch.com [glenresearch.com]
- 8. shigematsu-bio.com [shigematsu-bio.com]
- 9. benchchem.com [benchchem.com]
- 10. glenresearch.com [glenresearch.com]
- 11. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 12. glenresearch.com [glenresearch.com]
- 13. glenresearch.com [glenresearch.com]
- 14. RNA Synthesis Using 2′-O-(Tert-Butyldimethylsilyl) Protection | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for TBDMS Phosphoramidite Coupling in RNA Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chemical synthesis of RNA oligonucleotides is a cornerstone of modern molecular biology and drug development, enabling the production of therapeutic agents like siRNAs and guide RNAs for CRISPR-based gene editing. The solid-phase phosphoramidite (B1245037) method is the gold standard for this process, relying on a series of sequential chemical reactions to build the RNA molecule one nucleotide at a time. A critical step in this cycle is the coupling reaction, where a phosphoramidite monomer is added to the growing oligonucleotide chain. The efficiency of this step is paramount for the overall yield and purity of the final RNA product.
The phosphoramidite moiety is relatively stable and requires activation to become a highly reactive intermediate capable of coupling with the 5'-hydroxyl group of the growing RNA chain. This activation is achieved through the use of a weak acid activator. In the context of RNA synthesis using tert-butyldimethylsilyl (TBDMS) as the 2'-hydroxyl protecting group, the choice of activator is particularly crucial due to the steric hindrance imposed by the bulky TBDMS group. This application note provides a detailed overview of common activators for TBDMS phosphoramidite coupling, their performance characteristics, and protocols for their use.
Activator Performance and Characteristics
The selection of an appropriate activator is critical for achieving high coupling efficiencies in RNA synthesis. The ideal activator provides a balance of acidity to efficiently protonate the phosphoramidite and nucleophilicity to facilitate the coupling reaction, all while minimizing side reactions. The following table summarizes the key quantitative data for the most commonly used activators in TBDMS phosphoramidite chemistry.
| Activator | pKa | Solubility in Acetonitrile (B52724) | Recommended Concentration | Typical Coupling Time for 2'-TBDMS RNA Phosphoramidites | Average Coupling Efficiency |
| 1H-Tetrazole | 4.89[1] | ~0.5 M (33.3 g/L) | 0.45 M[2][3] | 10 - 15 minutes[4] | >98%[5] |
| 5-Ethylthio-1H-tetrazole (ETT) | 4.28[1] | Up to 0.75 M[1][4] | 0.25 M - 0.5 M[3][6] | 5 - 6 minutes[7][8] | >98% |
| 5-Benzylthio-1H-tetrazole (BTT) | 4.08[1][9] | ~0.33 M[1] | 0.25 M - 0.3 M[3][6] | ~3 minutes[1][4] | >99%[5][9] |
| 4,5-Dicyanoimidazole (DCI) | 5.2[2][9][10] | Up to 1.2 M[1][4] | 0.25 M - 1.0 M[4][2][6] | Variable, faster than tetrazole[10] | >98%, particularly effective for long oligos[4] |
Experimental Protocols
The following protocols outline the general steps for the coupling reaction in automated solid-phase RNA synthesis using TBDMS-protected phosphoramidites. These protocols can be adapted for various commercially available DNA/RNA synthesizers.
Reagent Preparation
-
Anhydrous Acetonitrile: Use DNA/RNA synthesis grade anhydrous acetonitrile with a water content of <10 ppm to prepare all solutions.
-
Phosphoramidite Solutions: Dissolve the 2'-TBDMS protected RNA phosphoramidites in anhydrous acetonitrile to the concentration recommended by the synthesizer manufacturer (typically 0.1 M to 0.15 M).
-
Activator Solutions: Prepare the activator solution in anhydrous acetonitrile at the recommended concentration (see table above). For example:
-
0.25 M 5-Ethylthio-1H-tetrazole (ETT)
-
0.25 M 5-Benzylthio-1H-tetrazole (BTT)
-
0.25 M 4,5-Dicyanoimidazole (DCI) for small-scale synthesis (< 15 µmoles).[4]
-
-
Capping Reagents: Prepare standard capping solutions (e.g., Cap A: acetic anhydride/lutidine/THF and Cap B: N-methylimidazole/THF).
-
Oxidizing Solution: Prepare a standard oxidizing solution (e.g., 0.02 M iodine in THF/water/pyridine).
Automated Synthesis Cycle: Coupling Step
The following describes the key steps within a single coupling cycle on an automated synthesizer.
a) Deblocking (Detritylation):
-
The solid support-bound oligonucleotide is treated with a solution of a weak acid (e.g., 3% trichloroacetic acid in dichloromethane) to remove the 5'-dimethoxytrityl (DMT) protecting group from the terminal nucleotide.
-
The column is then washed extensively with anhydrous acetonitrile to remove the acid and the liberated DMT cation.
b) Coupling:
-
The prepared phosphoramidite solution and the activator solution are delivered simultaneously to the synthesis column.
-
The activator protonates the diisopropylamino group of the phosphoramidite, making the phosphorus atom susceptible to nucleophilic attack.[4]
-
The free 5'-hydroxyl group of the support-bound oligonucleotide attacks the activated phosphoramidite, forming a phosphite (B83602) triester linkage.
-
The reaction is allowed to proceed for the recommended coupling time for the specific activator being used (e.g., ~3 minutes for BTT).[1][4]
c) Capping:
-
After the coupling reaction, a small percentage of the 5'-hydroxyl groups may remain unreacted. To prevent the formation of deletion mutations (n-1 sequences), these unreacted hydroxyl groups are permanently blocked.
-
The solid support is treated with capping reagents to acetylate the unreacted 5'-hydroxyls.
d) Oxidation:
-
The newly formed phosphite triester linkage is unstable and is oxidized to the more stable pentavalent phosphate (B84403) triester.
-
The column is treated with the oxidizing solution to complete the formation of the internucleotide bond.
-
The column is washed with anhydrous acetonitrile, completing one cycle of nucleotide addition.
These steps are repeated for each nucleotide to be added to the sequence.
Visualizations
Mechanism of Phosphoramidite Coupling
Caption: Mechanism of TBDMS phosphoramidite activation and coupling.
Automated RNA Synthesis Workflow
Caption: A standard cycle in automated solid-phase RNA synthesis.
Decision Tree for Activator Selection
Caption: Decision guide for selecting an appropriate activator.
References
- 1. glenresearch.com [glenresearch.com]
- 2. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 3. Ancillary Reagents & Formulations for DNA & RNA synthesizers | Biosolve Shop [shop.biosolve-chemicals.eu]
- 4. glenresearch.com [glenresearch.com]
- 5. researchgate.net [researchgate.net]
- 6. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 7. academic.oup.com [academic.oup.com]
- 8. glenresearch.com [glenresearch.com]
- 9. researchgate.net [researchgate.net]
- 10. glenresearch.com [glenresearch.com]
Application Notes and Protocols for Cleavage and Deprotection of RNA from Solid Support
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of RNA oligonucleotides is a cornerstone of modern molecular biology and drug development, enabling applications from functional genomics to RNA-based therapeutics. A critical and often challenging stage of this process is the cleavage of the synthesized RNA from the solid support and the subsequent removal of protecting groups from the nucleobases, the 2'-hydroxyl groups, and the phosphate (B84403) backbone. The choice of deprotection strategy is dictated by the protecting groups used during synthesis and the sensitivity of any modifications incorporated into the RNA sequence.
This document provides detailed application notes and protocols for the most common methods of RNA cleavage and deprotection. It is intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals to achieve high-quality, full-length RNA products.
Protecting Group Strategies in RNA Synthesis
Successful solid-phase RNA synthesis relies on the use of orthogonal protecting groups that can be selectively removed without damaging the RNA molecule.[1] The most prevalent strategies involve the use of a dimethoxytrityl (DMT) group for 5'-hydroxyl protection, a β-cyanoethyl (CE) group for the phosphate backbone, and various groups for the 2'-hydroxyl and exocyclic amines of the nucleobases.[1]
The choice of the 2'-hydroxyl protecting group is particularly crucial and defines the overall deprotection strategy.[2] The most common 2'-O-protecting groups are tert-butyldimethylsilyl (TBDMS) and triisopropylsilyloxymethyl (TOM).[3][4] Alternative strategies, such as the 2'-O-bis(2-acetoxyethoxy)methyl (ACE) orthoester, offer different advantages, including the ability to purify the RNA with the 2'-protecting groups intact.[4][5][6][7]
Data Summary: Comparison of Deprotection Protocols
The following tables summarize quantitative data for common RNA cleavage and deprotection protocols, providing a basis for selecting the most appropriate method for a given application.
Table 1: Cleavage and Base Deprotection Conditions
| Reagent | Composition | Temperature (°C) | Time | Notes |
| AMA | Ammonium hydroxide (B78521) / 40% Methylamine (1:1, v/v) | 65 | 10 - 15 minutes | "UltraFAST" deprotection; requires acetyl-protected Cytidine (Ac-C) to prevent base modification.[8][9][10][11][12] |
| Aqueous Ammonia | Concentrated Ammonium Hydroxide | 55 | 1 - 8 hours | Traditional method; longer reaction times required.[1][4] |
| EMAM | Ethanolic Methylamine / Aqueous Methylamine (1:1) | 65 | 10 minutes | Recommended for long RNA oligos.[10][12] |
| Potassium Carbonate in Methanol | 0.05 M K₂CO₃ in Methanol | Room Temperature | 2 - 4 hours | "UltraMILD" conditions for sensitive modifications.[11] |
Table 2: 2'-O-Silyl Group Deprotection Conditions (TBDMS and TOM)
| Reagent | Composition | Temperature (°C) | Time | Notes |
| TEA·3HF in DMSO | Triethylamine trihydrofluoride in anhydrous Dimethyl sulfoxide (B87167) | 65 | 2.5 hours | Common and effective method.[13][14][15] |
| TEA·3HF in NMP | Triethylamine trihydrofluoride in N-Methylpyrrolidinone | 65 | 1.5 hours | Alternative solvent to DMSO.[16] |
| TBAF in THF | 1M Tetrabutylammonium fluoride (B91410) in Tetrahydrofuran | Room Temperature | 8 - 24 hours | Prone to salt formation and sensitive to water.[15][17][18] |
Experimental Protocols
Protocol 1: Standard Cleavage and Deprotection using AMA and TEA·3HF
This protocol is suitable for routine synthesis of unmodified RNA using TBDMS or TOM-protected phosphoramidites.
Materials:
-
RNA synthesis column containing the solid support with the synthesized oligonucleotide.
-
Ammonium hydroxide/40% Methylamine (1:1, v/v) (AMA) solution.[9]
-
Anhydrous Dimethyl sulfoxide (DMSO).[13]
-
Triethylamine (TEA).[13]
-
Triethylamine trihydrofluoride (TEA·3HF).[13]
-
RNase-free water.
-
3 M Sodium Acetate, pH 5.2.[13]
-
Butanol.[13]
-
Ethanol (B145695) (70%).
Workflow Diagram:
Caption: Workflow for standard RNA cleavage and deprotection.
Procedure:
Step 1: Cleavage and Base Deprotection
-
Carefully transfer the solid support from the synthesis column to a 2 mL screw-cap vial.[14]
-
Add 1 mL of AMA solution to the vial, ensuring the support is completely submerged.[9]
-
Seal the vial tightly and incubate at 65°C for 10-15 minutes.[8][9]
-
Allow the vial to cool to room temperature.
-
Carefully transfer the supernatant containing the cleaved and partially deprotected RNA to a new microcentrifuge tube.[14]
-
Wash the solid support with 0.5 mL of RNase-free water and combine the supernatant with the previous collection.
-
Dry the RNA pellet using a vacuum concentrator (e.g., SpeedVac).[13][14]
Step 2: 2'-TBDMS Group Removal
-
To the dried RNA pellet, add 115 µL of anhydrous DMSO and dissolve completely. Gentle heating at 65°C for 5 minutes may be necessary.[13][14]
-
Add 60 µL of TEA to the DMSO/RNA solution and mix gently.[13][14]
-
Add 75 µL of TEA·3HF and heat the mixture at 65°C for 2.5 hours.[13][14]
-
Cool the reaction mixture on ice.
Step 3: RNA Precipitation
-
Add 25 µL of 3 M Sodium Acetate (pH 5.2) to the cooled reaction mixture and vortex briefly.[13]
-
Add 1 mL of butanol and vortex for 30 seconds.[13]
-
Incubate at -70°C for at least 30 minutes.[13]
-
Carefully decant the butanol supernatant.
-
Wash the RNA pellet twice with 0.75 mL of 70% ethanol.[13]
-
Dry the RNA pellet under vacuum to remove any remaining traces of ethanol and butanol.[13]
-
Resuspend the purified RNA in an appropriate volume of RNase-free water.
Protocol 2: "UltraMILD" Deprotection for Sensitive RNA
This protocol is designed for RNA oligonucleotides containing base-labile modifications that are not stable to the harsh conditions of standard deprotection methods. This typically involves the use of phenoxyacetyl (Pac) or other mild protecting groups for the nucleobases.
Materials:
-
RNA synthesis column with the synthesized oligonucleotide on a support compatible with mild deprotection.
-
0.05 M Potassium Carbonate (K₂CO₃) in anhydrous methanol.
-
Reagents for 2'-O-silyl group removal (as in Protocol 1).
-
Reagents for RNA precipitation (as in Protocol 1).
Workflow Diagram:
Caption: Workflow for "UltraMILD" RNA deprotection.
Procedure:
Step 1: Mild Cleavage and Base Deprotection
-
Transfer the solid support to a vial.
-
Add 1 mL of 0.05 M potassium carbonate in methanol.[11]
-
Incubate at room temperature for 2-4 hours.[11]
-
Transfer the supernatant to a new tube.
-
Neutralize the solution with an appropriate acidic buffer.
-
Dry the RNA pellet.
Step 2 & 3: 2'-O-Silyl Group Removal and Precipitation
-
Follow Step 2 and Step 3 from Protocol 1 for the removal of the 2'-O-silyl protecting groups and subsequent precipitation of the RNA.
Chemical Relationships and Mechanisms
The cleavage and deprotection of RNA from solid support involves a series of coordinated chemical reactions. The initial cleavage from the solid support and removal of the phosphate and base protecting groups is typically achieved under basic conditions. The subsequent removal of the 2'-O-silyl group requires a fluoride source.
Deprotection Pathway Diagram:
Caption: Chemical pathway of RNA deprotection.
Troubleshooting and Considerations
-
Incomplete Deprotection: This can result from old or improperly stored reagents, insufficient reaction time, or incorrect temperatures. It is crucial to use fresh reagents, particularly for the basic deprotection step.[11]
-
RNA Degradation: RNA is susceptible to degradation by RNases and harsh chemical conditions. Always use RNase-free water, tubes, and pipette tips. Avoid prolonged exposure to acidic or basic conditions beyond the recommended protocol times.
-
Detritylation during workup: For protocols involving DMT-on purification, premature loss of the DMT group can occur, especially during drying steps.[19] Adding a non-volatile base like TRIS can help prevent this for DNA, but it inhibits the subsequent desilylation for RNA.[19] A method to convert the oligonucleotide to a sodium salt before drying has been shown to reduce detritylation.[19]
-
Purification: The crude deprotected RNA will contain truncated sequences and other impurities. Purification by methods such as polyacrylamide gel electrophoresis (PAGE), high-performance liquid chromatography (HPLC), or cartridge purification is essential to obtain high-purity RNA for downstream applications.[9][14]
Conclusion
The successful cleavage and deprotection of synthetic RNA is a multi-step process that requires careful attention to detail and an understanding of the underlying chemistry. By selecting the appropriate deprotection strategy based on the protecting groups used and the nature of the RNA oligonucleotide, and by following optimized protocols, researchers can consistently obtain high-quality RNA for a wide range of applications in research and drug development.
References
- 1. Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protecting groups for RNA synthesis: an increasing need for selective preparative methods - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. atdbio.com [atdbio.com]
- 5. RNA oligonucleotide synthesis via 5'-silyl-2'-orthoester chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. glenresearch.com [glenresearch.com]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. wenzhanglab.com [wenzhanglab.com]
- 10. glenresearch.com [glenresearch.com]
- 11. glenresearch.com [glenresearch.com]
- 12. massbio.org [massbio.org]
- 13. glenresearch.com [glenresearch.com]
- 14. benchchem.com [benchchem.com]
- 15. glenresearch.com [glenresearch.com]
- 16. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 17. academic.oup.com [academic.oup.com]
- 18. Cleavage / Deprotection Reagents | Nucleic Acid Chemistry | [Synthesis & Materials] | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 19. glenresearch.com [glenresearch.com]
Post-Synthesis Processing of TBDMS-Protected RNA Oligonucleotides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the post-synthesis processing of RNA oligonucleotides synthesized using tert-butyldimethylsilyl (TBDMS) protecting groups for the 2'-hydroxyl position. The following sections outline the critical steps of deprotection, purification, and analysis necessary to obtain high-purity RNA oligonucleotides suitable for research, diagnostics, and therapeutic applications.
Introduction
The chemical synthesis of RNA oligonucleotides is a cornerstone of modern molecular biology and drug development. The use of TBDMS as a 2'-hydroxyl protecting group is a well-established strategy. However, the successful isolation of pure, full-length RNA oligonucleotides requires a multi-step post-synthesis processing workflow. This process involves the removal of all protecting groups from the nucleobases, the phosphate (B84403) backbone, and the 2'-hydroxyl positions, followed by rigorous purification to separate the desired product from truncated sequences and other impurities generated during synthesis. Even with high coupling efficiencies during synthesis, by-products such as N-1, N-2, etc., truncated sequences are inevitably produced, making purification a critical step.[1]
This guide provides detailed protocols for the key post-synthesis processing steps, including data on expected purity and yield, to aid researchers in obtaining high-quality RNA for their downstream applications.
Overall Workflow
The post-synthesis processing of TBDMS-protected RNA oligonucleotides follows a sequential workflow designed to first remove base-labile protecting groups and then the more stable 2'-O-TBDMS groups, followed by purification and analysis.
Caption: Overall workflow for post-synthesis processing of TBDMS-protected RNA.
Deprotection Protocols
Deprotection is a two-step process involving the removal of the protecting groups from the nucleobases and phosphate backbone, followed by the removal of the 2'-O-TBDMS group.
Step 1: Cleavage from Solid Support and Deprotection of Base/Phosphate Groups
This initial step utilizes basic conditions to cleave the oligonucleotide from the solid support and remove the acyl protecting groups from the nucleobases (e.g., acetyl, benzoyl, isobutyryl) and the cyanoethyl groups from the phosphate backbone.[2][3] It is crucial to perform this step while the 2'-O-TBDMS groups are still intact to prevent RNA degradation under basic conditions.[2][4]
Protocol 3.1.1: Ammonium (B1175870) Hydroxide (B78521)/Ethanol (B145695) Deprotection
This is a standard and relatively mild deprotection method.
-
Reagents:
-
Ammonium hydroxide (28-30%)
-
Ethanol (EtOH)
-
-
Procedure:
-
Transfer the solid support containing the synthesized RNA oligonucleotide to a screw-cap vial.
-
Prepare a 3:1 (v/v) mixture of ammonium hydroxide and ethanol.
-
Add the ammonium hydroxide/ethanol mixture to the solid support (typically 1 mL for a 1 µmol synthesis).
-
Seal the vial tightly and incubate at 55°C for 12-17 hours.[4][5]
-
After incubation, cool the vial to room temperature.
-
Transfer the supernatant containing the cleaved and partially deprotected RNA to a new tube.
-
Wash the solid support with a small volume of 50% ethanol and combine the wash with the supernatant.
-
Dry the combined solution completely using a vacuum concentrator.
-
Protocol 3.1.2: AMA (Ammonium Hydroxide/40% Aqueous Methylamine) Deprotection
AMA is a faster and more efficient deprotection reagent, especially for oligonucleotides containing sensitive modifications.[6][7][8]
-
Reagents:
-
Ammonium hydroxide (28-30%)
-
Methylamine (40% in water)
-
-
Procedure:
-
Transfer the solid support to a screw-cap vial.
-
Prepare a 1:1 (v/v) mixture of ammonium hydroxide and 40% aqueous methylamine.
-
Add the AMA solution to the solid support.
-
Cool the vial on ice for 10 minutes.[7]
-
Transfer the supernatant to a new tube.
-
Wash the support and dry the combined solution as described in Protocol 3.1.1.
-
Step 2: 2'-O-TBDMS Group Deprotection
The removal of the silyl (B83357) protecting groups is achieved using a fluoride (B91410) reagent.
Protocol 3.2.1: Triethylamine Trihydrofluoride (TEA·3HF) Deprotection
TEA·3HF is a reliable and commonly used reagent for TBDMS removal and is compatible with downstream purification methods like DMT-on HPLC.[2][6]
-
Reagents:
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Triethylamine (TEA)
-
Triethylamine trihydrofluoride (TEA·3HF)
-
-
Procedure:
-
Dissolve the dried, base-deprotected RNA oligonucleotide in anhydrous DMSO (e.g., 115 µL for a 1 µmol synthesis). Gentle heating at 65°C for 5 minutes may be required.[6]
-
Add TEA (e.g., 60 µL) and mix gently.[6]
-
Add TEA·3HF (e.g., 75 µL) and incubate the mixture at 65°C for 2.5 hours.[6]
-
After incubation, the reaction can be quenched for subsequent purification. For example, before cartridge purification, cool the solution and add 1.75 mL of Glen-Pak RNA Quenching Buffer.[6]
-
Protocol 3.2.2: Tetrabutylammonium Fluoride (TBAF) Deprotection
TBAF is also effective but its performance can be variable due to water content.[4][6][9]
-
Reagents:
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
-
-
Procedure:
Purification Protocols
Purification is essential to isolate the full-length product from truncated sequences and other impurities.[10][11] The choice of purification method depends on the desired purity, yield, length of the oligonucleotide, and its intended application.[12]
Caption: Common purification methods for RNA oligonucleotides.
High-Performance Liquid Chromatography (HPLC)
HPLC is the method of choice for obtaining high-purity RNA oligonucleotides.[1][10] Ion-pair reversed-phase (IP-RP) and anion-exchange (AEX) are the two main HPLC techniques used.[10]
Protocol 4.1.1: Ion-Pair Reversed-Phase (IP-RP) HPLC
This method separates oligonucleotides based on their hydrophobicity, which is influenced by their length. The addition of an ion-pairing reagent to the mobile phase allows the polar RNA molecules to be retained on a non-polar stationary phase.[1]
-
Typical Columns: C8 or C18 reversed-phase columns.
-
Mobile Phase A: Aqueous buffer containing an ion-pairing agent (e.g., triethylammonium (B8662869) acetate (B1210297) - TEAA, or hexylammonium acetate - HAA) and a small amount of organic solvent.
-
Mobile Phase B: Acetonitrile or methanol.
-
Gradient: A linear gradient of increasing Mobile Phase B is used to elute the oligonucleotides, with longer molecules eluting later.
-
Detection: UV absorbance at 260 nm.
-
Procedure:
-
Equilibrate the column with the starting mobile phase composition.
-
Inject the crude, deprotected RNA sample.
-
Run the gradient elution.
-
Collect fractions corresponding to the main peak (full-length product).
-
Analyze the collected fractions for purity.
-
Pool the pure fractions and desalt to remove the ion-pairing reagent.
-
Denaturing Polyacrylamide Gel Electrophoresis (PAGE)
PAGE separates oligonucleotides based on their size with single-base resolution, making it an excellent method for achieving high purity, especially for longer RNAs.[12][13][14] However, the recovery process can be complex and time-consuming.[13]
Protocol 4.2.1: Preparative PAGE
-
Gel: Denaturing polyacrylamide gel (e.g., 12-20%) containing urea.
-
Running Buffer: TBE buffer (Tris/Borate/EDTA).
-
Procedure:
-
Load the crude RNA sample into a large well of the gel.
-
Run the electrophoresis until there is adequate separation between the full-length product and shorter sequences.
-
Visualize the bands using UV shadowing.
-
Excise the gel slice containing the band corresponding to the full-length product.
-
Elute the RNA from the gel slice by crushing the gel and soaking it in an elution buffer (e.g., TE buffer) overnight.
-
Separate the eluted RNA from the gel fragments by filtration or centrifugation.
-
Precipitate the RNA from the elution buffer (e.g., with ethanol or isopropanol).
-
Wash the RNA pellet and resuspend in an appropriate buffer.
-
Data Summary: Comparison of Purification Methods
| Purification Method | Principle | Purity Achievable | Typical Yield | Advantages | Disadvantages |
| Desalting | Size exclusion | Moderate | High | Fast, removes small molecules | Does not remove truncated sequences |
| Solid-Phase Extraction (Cartridge) | Reversed-phase | Good (>80%) | Moderate-High | Fast, removes many truncated sequences | Resolution decreases with oligo length |
| HPLC (IP-RP, AEX) | Hydrophobicity or Charge | High (>99%)[1][15] | >56%[1][15] | High resolution and purity, scalable | Requires specialized equipment and expertise |
| PAGE | Size and Charge | High (>90%)[13] | Low-Moderate | Single-base resolution | Labor-intensive, potential for contamination with acrylamide (B121943) oligomers[16] |
Quality Control and Analysis
After purification, it is crucial to verify the identity and purity of the RNA oligonucleotide.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for confirming the molecular weight of the synthesized RNA, thereby verifying its sequence and identifying any modifications.[17][18] Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common techniques used.[19] LC-MS combines the separation power of HPLC with the detection capabilities of MS, providing both purity and identity information in a single analysis.[20]
Analytical HPLC
Analytical HPLC can be used to assess the purity of the final product. By comparing the chromatogram of the purified sample to that of the crude material, the effectiveness of the purification can be determined.
Capillary Electrophoresis (CE)
CE offers high-resolution separation of oligonucleotides and can be used as an orthogonal method to HPLC for purity assessment.
Conclusion
The post-synthesis processing of TBDMS-protected RNA oligonucleotides is a critical multi-step procedure that dictates the quality of the final product. Careful execution of the deprotection, purification, and analysis protocols outlined in this guide will enable researchers, scientists, and drug development professionals to obtain high-purity RNA oligonucleotides suitable for a wide range of demanding applications. The choice of specific protocols should be tailored to the scale of the synthesis, the nature of the RNA sequence, and the purity requirements of the intended downstream use.
References
- 1. agilent.com [agilent.com]
- 2. kulturkaufhaus.de [kulturkaufhaus.de]
- 3. Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glenresearch.com [glenresearch.com]
- 5. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 6. glenresearch.com [glenresearch.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. glenresearch.com [glenresearch.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Oligonucleotide Purification: Phenomenex [phenomenex.com]
- 11. Oligonucleotide Purification - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
- 12. Method of Oligonucleotide Purification [biosyn.com]
- 13. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. RNA Oligos Oligonucleotides from Gene Link [genelink.com]
- 15. Purification of Single-Stranded RNA Oligonucleotides | Separation Science [sepscience.com]
- 16. Large-scale preparation and purification of polyacrylamide-free RNA oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. MASS SPECTROMETRY OF RNA: LINKING THE GENOME TO THE PROTEOME - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Analysis of RNA and its Modifications - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Coupling Efficiency with 5'-DMT-3'-TBDMS-Bz-rA Phosphoramidite
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address low coupling efficiency issues encountered during solid-phase RNA synthesis using 5'-DMT-3'-TBDMS-Bz-rA phosphoramidite (B1245037).
Troubleshooting Guide
This guide is designed to help researchers identify and resolve common problems leading to decreased coupling efficiency.
Question 1: My coupling efficiency is consistently low. What are the most common causes?
Low coupling efficiency is a frequent issue in RNA synthesis, often more so than in DNA synthesis due to the steric hindrance of the 2'-TBDMS protecting group.[1] The most common culprits are:
-
Moisture: Water in reagents or solvents is a primary cause of low coupling efficiency.[2] It reacts with the activated phosphoramidite, preventing it from coupling to the growing oligonucleotide chain.
-
Reagent Quality: Degradation of the phosphoramidite or activator can significantly impact efficiency. Ensure that all reagents are fresh and have been stored under appropriate anhydrous conditions.
-
Activator Issues: The choice and concentration of the activator are critical. An inappropriate or degraded activator will not efficiently catalyze the coupling reaction.
-
Suboptimal Coupling Time: RNA phosphoramidites, especially those with bulky 2'-protecting groups like TBDMS, require longer coupling times compared to their DNA counterparts.[3][4]
Question 2: How can I minimize moisture contamination in my synthesis reagents?
Maintaining anhydrous conditions is paramount for successful phosphoramidite chemistry. Here are several steps you can take:
-
Use Anhydrous Solvents: Employ high-quality, anhydrous acetonitrile (B52724) with a water content of less than 30 ppm, preferably 10 ppm or less.[5]
-
Proper Reagent Handling: Handle phosphoramidites and activators under an inert atmosphere (e.g., argon or nitrogen).
-
Use Molecular Sieves: Dry dissolved phosphoramidites with 3 Å molecular sieves just before use.[5] Allow the solution to stand over the sieves for at least 24 hours for optimal results.[5]
-
Fresh Reagents: Use fresh bottles of reagents, especially for long syntheses. Avoid repeated opening of reagent bottles, which can introduce atmospheric moisture.
Question 3: Which activator should I use for this compound phosphoramidite, and what is the optimal coupling time?
The choice of activator significantly influences coupling efficiency and time. While 1H-Tetrazole was traditionally used, more efficient activators are now recommended for RNA synthesis.
-
Recommended Activators: 5-Ethylthio-1H-tetrazole (ETT) and 5-Benzylthio-1H-tetrazole (BTT) are commonly used for TBDMS-protected RNA phosphoramidites.[6][7] BTT, in particular, can reduce coupling times significantly.[6][7] 4,5-Dicyanoimidazole (DCI) is another effective activator that is less acidic than tetrazole derivatives and can increase the rate of coupling.[8]
-
Optimal Coupling Time: The coupling time is dependent on the activator used. With ETT, a coupling time of 6 minutes is often recommended.[1] BTT can achieve high efficiency with coupling times as short as 3 minutes.[4][7] It is advisable to optimize the coupling time for your specific synthesizer and conditions.
Question 4: I'm observing a significant amount of n-1 shortmers in my final product. What could be the cause besides low coupling efficiency?
While low coupling efficiency is a major contributor to n-1 impurity formation, another critical step to consider is capping . Inefficient capping of unreacted 5'-hydroxyl groups after the coupling step will leave them available to react in the subsequent cycle, leading to the formation of deletion sequences. Ensure your capping reagents (Acetic Anhydride and N-Methylimidazole) are fresh and effective.
Frequently Asked Questions (FAQs)
Q1: What is the expected coupling efficiency for this compound phosphoramidite under optimal conditions?
Under optimized conditions with fresh, high-purity reagents and a suitable activator, you can expect coupling efficiencies of 98% or higher.[9]
Q2: Can the purity of the this compound phosphoramidite itself be a problem?
Yes. The presence of impurities, such as hydrolyzed phosphoramidite or P(V) species, can significantly reduce coupling efficiency. Always use high-purity phosphoramidites from a reputable supplier.
Q3: Does the solid support influence coupling efficiency?
Yes, the type and quality of the solid support can play a role. The loading of the first nucleoside and the accessibility of the growing oligonucleotide chain can affect the reaction kinetics.
Q4: Can depurination occur during RNA synthesis and affect my results?
Yes, depurination, the cleavage of the bond between the purine (B94841) base (Adenine or Guanine) and the sugar, can occur during the acidic detritylation step. This leads to chain cleavage during the final deprotection. While more of a concern in DNA synthesis, it can also occur in RNA synthesis, especially with prolonged exposure to acid. Using a less acidic deblocking agent like Dichloroacetic Acid (DCA) can help minimize this side reaction.[1]
Data Presentation
Table 1: Comparison of Common Activators for TBDMS-RNA Synthesis
| Activator | Typical Concentration | Recommended Coupling Time | Key Advantages |
| 1H-Tetrazole | 0.45 M | 10 - 15 minutes | Standard, widely used in the past. |
| 5-Ethylthio-1H-tetrazole (ETT) | 0.25 M - 0.75 M | ~ 6 minutes | More soluble and acidic than Tetrazole, leading to faster coupling.[7] |
| 5-Benzylthio-1H-tetrazole (BTT) | 0.25 M | 3 - 5 minutes | More acidic than ETT, allowing for even shorter coupling times.[4][7] |
| 4,5-Dicyanoimidazole (DCI) | 0.1 M - 1.2 M | ~ 10 minutes | Less acidic than tetrazoles, reduces risk of detritylation of the monomer.[7][8] |
Experimental Protocols
Protocol 1: Automated Solid-Phase RNA Synthesis Cycle
This protocol outlines the four main steps for a single nucleotide addition cycle on an automated synthesizer.
-
Detritylation (DMT Removal):
-
Reagent: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in Dichloromethane (DCM).
-
Procedure: The deblocking solution is passed through the synthesis column for 60-90 seconds to remove the 5'-DMT protecting group, exposing a free 5'-hydroxyl group.
-
Wash: The column is thoroughly washed with anhydrous acetonitrile to remove the detritylation reagent and the cleaved DMT cation.
-
-
Coupling:
-
Reagents:
-
0.1 M this compound phosphoramidite in anhydrous acetonitrile.
-
0.25 M BTT activator in anhydrous acetonitrile.
-
-
Procedure: The phosphoramidite and activator solutions are delivered simultaneously to the synthesis column. The reaction is allowed to proceed for 3-6 minutes.
-
Wash: The column is washed with anhydrous acetonitrile.
-
-
Capping:
-
Reagents:
-
Capping Solution A: Acetic Anhydride in Tetrahydrofuran (THF).
-
Capping Solution B: 16% N-Methylimidazole in THF.
-
-
Procedure: Capping solutions A and B are delivered to the column to acetylate any unreacted 5'-hydroxyl groups. The reaction is typically complete within 30-60 seconds.
-
Wash: The column is washed with anhydrous acetonitrile.
-
-
Oxidation:
-
Reagent: 0.02 M Iodine in a mixture of THF, Pyridine, and Water.
-
Procedure: The oxidizing solution is passed through the column for 30-60 seconds to convert the unstable phosphite (B83602) triester linkage to a stable phosphate (B84403) triester.
-
Wash: The column is washed with anhydrous acetonitrile.
-
This cycle is repeated for each subsequent nucleotide addition in the desired sequence.
Visualizations
References
- 1. glenresearch.com [glenresearch.com]
- 2. benchchem.com [benchchem.com]
- 3. atdbio.com [atdbio.com]
- 4. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 5. trilinkbiotech.com [trilinkbiotech.com]
- 6. benchchem.com [benchchem.com]
- 7. glenresearch.com [glenresearch.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Incomplete TBDMS Deprotection in RNA Synthesis
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges with the removal of the tert-butyldimethylsilyl (TBDMS or TBS) protecting group in RNA synthesis. Incomplete deprotection can lead to the synthesis of non-functional RNA molecules, impacting experimental outcomes and the efficacy of RNA-based therapeutics.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of incomplete TBDMS deprotection?
A1: The most common cause of incomplete TBDMS deprotection is the presence of excess water in the tetrabutylammonium (B224687) fluoride (B91410) (TBAF) reagent. Water significantly reduces the efficacy of TBAF, particularly for the deprotection of pyrimidine (B1678525) (Cytidine and Uridine) residues. It is recommended that the water content in the TBAF solution be 5% or less for efficient desilylation.[1]
Q2: Are some nucleotide residues more prone to incomplete deprotection than others?
A2: Yes, pyrimidine nucleosides (uridine and cytidine) are much more sensitive to the water content of the TBAF reagent than purine (B94841) nucleosides (adenosine and guanosine). The rate of desilylation for pyrimidines drops sharply with more than 5% water in the TBAF, while purines can tolerate up to 17% water without a significant decrease in the deprotection rate.[1]
Q3: What are the signs of incomplete TBDMS deprotection in my analysis?
A3: Incomplete deprotection is often observed as multiple peaks or a broadened peak for the target oligonucleotide in analytical techniques like High-Performance Liquid Chromatography (HPLC). Mass spectrometry (MS) analysis will show a mass corresponding to the expected RNA sequence plus the mass of one or more TBDMS groups (approximately 114 Da each).
Q4: Is there a more reliable alternative to TBAF for TBDMS deprotection?
A4: Yes, triethylamine (B128534) trihydrofluoride (TEA·3HF) is a more reliable and efficient alternative to TBAF.[1][2][3] TEA·3HF is significantly less sensitive to moisture and can achieve complete deprotection in a shorter amount of time, often within 1 to 2.5 hours at elevated temperatures.[1][4][5]
Q5: Can incomplete deprotection affect the biological activity of my synthetic RNA?
A5: Absolutely. The presence of residual TBDMS groups on the 2'-hydroxyl positions of the ribose sugar will alter the three-dimensional structure of the RNA molecule. This can interfere with its ability to fold correctly, bind to target molecules, or function as an enzyme (ribozyme) or siRNA.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the TBDMS deprotection step.
Problem 1: HPLC analysis shows multiple peaks, suggesting incomplete deprotection.
-
Question: My HPLC chromatogram shows a cluster of peaks instead of a single sharp peak for my purified RNA. What could be the cause?
-
Answer: This is a classic indicator of incomplete removal of TBDMS groups. Each peak in the cluster likely represents the RNA molecule with a different number of TBDMS groups still attached.
Troubleshooting Steps:
-
Verify Reagent Quality: If using TBAF, check the water content. Commercial TBAF solutions can absorb moisture over time. Consider using a fresh bottle or drying the solution over molecular sieves.
-
Optimize Reaction Time: Extend the deprotection reaction time. While standard protocols suggest overnight incubation with TBAF at room temperature, longer incubation may be necessary for difficult sequences or if the reagent quality is suboptimal.
-
Switch to a More Robust Reagent: Consider using TEA·3HF for deprotection. It is less sensitive to water and generally provides more consistent results.[1][3]
-
Re-treat the Oligonucleotide: The partially deprotected sample can be subjected to a second deprotection treatment with fresh reagent to remove the remaining silyl (B83357) groups.
-
Problem 2: Mass spectrometry analysis indicates the presence of TBDMS groups.
-
Question: My mass spectrometry results show a mass higher than the expected molecular weight of my RNA, with mass additions corresponding to multiples of ~114 Da. What does this mean?
-
Answer: This confirms the presence of residual TBDMS protecting groups. The mass of a TBDMS group is approximately 114.2 Da.
Troubleshooting Steps:
-
Review Deprotection Protocol: Carefully review the deprotection protocol used. Ensure the correct reagents, concentrations, temperature, and incubation times were employed.
-
Improve RNA Solubility: Ensure the dried oligonucleotide pellet is fully dissolved in the deprotection solution. Poor solubility can lead to incomplete reaction. For TEA·3HF deprotection, anhydrous DMSO is often used to aid dissolution.[4] Gentle heating may be required.[4]
-
Consider Sequence-Specific Effects: Long or pyrimidine-rich sequences can be more challenging to deprotect. For these, using TEA·3HF is highly recommended over TBAF.
-
Quantitative Data Summary
The choice of deprotection reagent can significantly impact the efficiency and duration of the TBDMS removal.
| Reagent | Typical Conditions | Deprotection Time | Water Sensitivity | Key Considerations |
| Tetrabutylammonium fluoride (TBAF) | 1M in THF, room temperature | 8 - 24 hours[5] | High (water content should be <5%)[1] | Performance is highly dependent on reagent quality. Pyrimidine-rich sequences are particularly susceptible to incomplete deprotection with "wet" TBAF.[1] |
| Triethylamine trihydrofluoride (TEA·3HF) | Neat or in a solvent mixture (e.g., with DMSO and TEA), 65°C | 1 - 2.5 hours[1][4][5] | Low[1] | More reliable and faster than TBAF. The volatile nature of the reagent simplifies downstream purification.[6] |
Experimental Protocols
Protocol 1: TBDMS Deprotection using Triethylamine Trihydrofluoride (TEA·3HF)
This protocol is recommended for its reliability and efficiency.[1][3]
Materials:
-
Dried, support-cleaved, and base-deprotected RNA pellet
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Triethylamine (TEA)
-
Triethylamine trihydrofluoride (TEA·3HF)
-
RNase-free microcentrifuge tubes
-
Heating block
Procedure:
-
Place the dried RNA pellet in a sterile, polypropylene (B1209903) microcentrifuge tube.
-
Add 115 µL of anhydrous DMSO to the pellet. If necessary, heat at 65°C for up to 5 minutes to ensure the oligonucleotide is fully dissolved.[4]
-
Add 60 µL of TEA to the DMSO/RNA solution and mix gently by vortexing.[4]
-
Add 75 µL of TEA·3HF to the solution. Caution: TEA·3HF is corrosive and should be handled with appropriate personal protective equipment.[4]
-
Vortex the mixture gently and incubate at 65°C for 2.5 hours in a heating block.[4]
-
After incubation, cool the reaction mixture on ice.
-
The deprotected RNA is now ready for quenching and purification (e.g., by HPLC or cartridge purification). For purification, the reaction is typically quenched by adding a suitable buffer, such as 1.75 mL of a commercially available RNA quenching buffer.[4][6]
Protocol 2: Analysis of TBDMS Deprotection by Ion-Pair Reversed-Phase HPLC
This method can be used to assess the completeness of the deprotection reaction.
Instrumentation and Column:
-
HPLC system with a UV detector
-
Reversed-phase column suitable for oligonucleotide analysis (e.g., C18)
Mobile Phases:
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0
-
Mobile Phase B: Acetonitrile
Procedure:
-
Equilibrate the C18 column with a low percentage of Mobile Phase B in Mobile Phase A.
-
Inject the quenched and desalted RNA sample onto the column.
-
Elute the RNA using a linear gradient of Mobile Phase B. A typical gradient might be from 5% to 50% Mobile Phase B over 30 minutes.
-
Monitor the elution profile at 260 nm.
-
Analysis: A single, sharp peak indicates complete deprotection. The presence of earlier-eluting shoulders or distinct peaks suggests the presence of more hydrophobic, incompletely deprotected species. The retention time of the fully deprotected RNA will be shorter than that of the TBDMS-protected or partially protected oligonucleotides.
Visualizations
Caption: Workflow for RNA synthesis, deprotection, and analysis.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Removal of t-butyldimethylsilyl protection in RNA-synthesis. Triethylamine trihydrofluoride (TEA, 3HF) is a more reliable alternative to tetrabutylammonium fluoride (TBAF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Removal of t-butyldimethylsilyl protection in RNA-synthesis. Triethylamine trihydrofluoride (TEA, 3HF) is a more reliable alternative to tetrabutylammonium fluoride (TBAF) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glenresearch.com [glenresearch.com]
- 5. academic.oup.com [academic.oup.com]
- 6. par.nsf.gov [par.nsf.gov]
Technical Support Center: Deprotection of Benzoyl Groups on Adenosine
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding side reactions encountered during the deprotection of benzoyl-protected adenosine (B11128).
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the deprotection of N⁶-benzoyladenosine?
The primary side reactions encountered are incomplete deprotection, where the benzoyl group is not fully removed, and degradation of the nucleoside.[1][2] Under harsh acidic conditions (which are sometimes used in preceding steps like detritylation), depurination—the cleavage of the bond between the purine (B94841) base and the ribose sugar—can be a concern.[3][4] While N⁶-benzoyl protection makes deoxyadenosine (B7792050) more stable against depurination compared to some other protecting groups, the risk is not entirely eliminated.[5] Under harsh basic conditions, other base modifications or degradation of the sugar moiety can occur, particularly with sensitive or complex oligonucleotides.[6]
Q2: Which reagents are typically used for removing benzoyl protecting groups from adenosine?
A variety of basic reagents can be used, with the choice depending on the sensitivity of the substrate and the desired reaction speed. Common methods include:
-
Ammonium (B1175870) Hydroxide (B78521): Often used as a solution in methanol (B129727) or water. Deprotection can be performed at room temperature, though it may require several hours.[3]
-
Aqueous Methylamine (B109427) (AMA): A 1:1 mixture of aqueous ammonium hydroxide and aqueous methylamine, which allows for very fast deprotection, often at elevated temperatures (e.g., 65°C) for short durations (5-10 minutes).[6][7]
-
Sodium Methoxide in Methanol: A common and effective method for cleaving benzoate (B1203000) esters.[8][9]
-
Potassium Carbonate in Methanol: Considered an "UltraMild" deprotection condition, suitable for highly sensitive molecules that cannot tolerate stronger bases.[6]
Q3: How does the choice of deprotection reagent impact the reaction outcome and potential side reactions?
The choice of reagent is a trade-off between reaction speed and the stability of the nucleoside.
-
Harsh, Fast Reagents (e.g., AMA): These are highly efficient and can complete deprotection in minutes.[6] However, they can cause degradation of particularly labile molecules. For oligonucleotides, using AMA with benzoyl-protected cytidine (B196190) (Bz-dC) can lead to base modification, necessitating the use of acetyl-protected cytidine (Ac-dC) instead.[6]
-
Mild, Slow Reagents (e.g., Potassium Carbonate): These conditions are much gentler and preserve the integrity of sensitive functional groups on the nucleoside or oligonucleotide.[6] However, they require significantly longer reaction times (e.g., 4 hours) to achieve complete deprotection.[6]
-
Intermediate Reagents (e.g., Ammonium Hydroxide): These offer a balance but may still require elevated temperatures or long reaction times for complete removal of the benzoyl group, which can lead to side products if not optimized.
Troubleshooting Guide
Problem: My deprotection reaction is incomplete, as confirmed by HPLC or TLC analysis.
Incomplete deprotection is a common issue resulting in a product mixture that is difficult to purify.[1]
Troubleshooting Workflow for Incomplete Deprotection
Caption: Troubleshooting flowchart for incomplete benzoyl deprotection.
Problem: I am observing significant product degradation or low recovery yield.
This suggests that the deprotection conditions are too harsh for your specific adenosine derivative.
Reaction Overview and Potential Side Products
Caption: Reaction pathways for benzoyl deprotection of adenosine.
Possible Causes & Solutions:
-
Harsh Basic Conditions: High temperatures or highly concentrated base can lead to unwanted reactions on the sugar or base.
-
Solution: Switch to a milder deprotection system. If using heated ammonium hydroxide, try performing the reaction at room temperature for a longer period. For very sensitive substrates, use the UltraMild condition of potassium carbonate in methanol.[6]
-
-
Presence of Water: For some reagents, the presence of water can affect reaction efficiency or lead to undesired hydrolysis.
-
Solution: Ensure anhydrous solvents are used where required. Karl Fisher titration can be used to determine the water content of reagents if this is a recurring issue.[1]
-
-
Depurination: If the workflow involves any acidic steps prior to deprotection, residual acid can cause depurination.
-
Solution: Ensure the substrate is fully neutralized and purified before proceeding to the deprotection step. N⁶-benzoyl protection offers reasonable stability, but prolonged exposure to acid should be avoided.[5]
-
Quantitative Data
The rate of deprotection is highly dependent on the reagent and conditions used. A study by G. R. Owen et al. investigated the cleavage rates (half-lives) of various protecting groups, providing valuable comparative data.
| Deprotection Reagent/Condition | Protecting Group | Half-Life (t₁/₂) at 25°C |
| Aqueous Methylamine | Benzoyl (Bz) | Fastest cleavage¹ |
| Ethanolic Ammonia (B1221849) | Benzoyl (Bz) | High selectivity observed² |
| 50mM K₂CO₃ in MeOH | Benzoyl (Bz) | Slower, mild cleavage |
¹Aqueous methylamine was found to cleave all examined protecting groups (Ac, Bz, iBu, PAC, tBPAC) the fastest among the six methods tested.[7] ²Ethanolic ammonia showed high selectivity, meaning it could remove "fast" protecting groups like PAC while leaving standard groups like benzoyl largely intact over a short timeframe (2h).[7] This implies a slower cleavage rate for benzoyl under these conditions compared to faster reagents.
Experimental Protocols
Protocol 1: Standard Deprotection with Methanolic Ammonia
This protocol is suitable for routine deprotection of N⁶-benzoyladenosine.
-
Preparation: Prepare a saturated solution of ammonia in methanol by bubbling ammonia gas through anhydrous methanol at 0°C.
-
Reaction Setup: Dissolve the N⁶-benzoyladenosine substrate in the saturated methanolic ammonia solution in a sealed pressure vessel.
-
Incubation: Stir the reaction at room temperature for 16-24 hours or at an elevated temperature (e.g., 55°C) for 2-4 hours. The optimal time and temperature should be determined by monitoring the reaction.
-
Monitoring: Track the reaction progress by TLC or LC-MS to ensure the starting material is fully consumed.
-
Workup: Upon completion, cool the reaction mixture and evaporate the solvent under reduced pressure.
-
Purification: Purify the resulting crude adenosine by silica (B1680970) gel chromatography or recrystallization to obtain the final product.
Protocol 2: Ultra-Mild Deprotection with Potassium Carbonate
This protocol is recommended for adenosine derivatives with sensitive functional groups that are unstable to standard ammonolysis.[6]
-
Reagent Preparation: Prepare a 50 mM solution of anhydrous potassium carbonate (K₂CO₃) in anhydrous methanol.
-
Reaction Setup: Dissolve the benzoyl-protected adenosine substrate in the K₂CO₃/methanol solution.
-
Incubation: Stir the mixture at room temperature for 4-6 hours.[6]
-
Monitoring: Monitor the deprotection by TLC or LC-MS. The reaction is significantly slower than with ammonia-based reagents.
-
Workup: Once the reaction is complete, neutralize the mixture by adding a mild acid (e.g., acetic acid or a buffered solution) until the pH is ~7.
-
Purification: Evaporate the solvent and purify the crude product via standard methods such as chromatography. A desalting step may be necessary.[6]
References
- 1. trilinkbiotech.com [trilinkbiotech.com]
- 2. Assessing incomplete deprotection of microarray oligonucleotides in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The final deprotection step in oligonucleotide synthesis is reduced to a mild and rapid ammonia treatment by using labile base-protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dialkylformamidines: depurination resistant N6-protecting group for deoxyadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The final deprotection step in oligonucleotide synthesis is reduced to a mild and rapid ammonia treatment by using labile base-protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glenresearch.com [glenresearch.com]
- 7. An evaluation of selective deprotection conditions for the synthesis of RNA on a light labile solid support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing TBDMS-Protected RNA Monomer Coupling
This technical support center provides researchers, scientists, and drug development professionals with targeted guidance for optimizing the coupling step in TBDMS-protected RNA solid-phase synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in coupling TBDMS-protected RNA monomers compared to DNA monomers?
The primary challenge is steric hindrance caused by the bulky tert-butyldimethylsilyl (TBDMS) protecting group on the 2'-hydroxyl position of the ribose sugar.[1] This bulkiness impedes the coupling reaction, necessitating longer coupling times and more potent activators to achieve high efficiency compared to DNA synthesis.[1][2]
Q2: How does the choice of activator impact coupling time and efficiency?
The activator is critical for achieving high coupling yields (>99%). Standard activators like 1H-Tetrazole are often too slow for the sterically hindered TBDMS monomers, requiring coupling times of 10-15 minutes.[3][4] More potent activators can significantly reduce this time. For example, 5-Ethylthio-1H-tetrazole (ETT) typically requires about 6 minutes, while 5-Benzylthio-1H-tetrazole (BTT) can achieve high efficiency in as little as 3 minutes.[3]
Q3: What is a typical coupling efficiency to aim for, and why is it so important?
A stepwise coupling efficiency of over 99% is necessary to produce high-purity, full-length oligonucleotides, especially for longer sequences.[] Even a small drop in average efficiency can dramatically reduce the final yield of the desired product. For instance, for a 100-mer oligonucleotide, an average coupling efficiency of 98% results in only 13% full-length product, whereas 99% efficiency yields 36%.[6]
Q4: Are there differences in coupling efficiency between the four standard RNA bases (A, C, G, U)?
Yes, base identity can influence coupling efficiency. Purines (A and G) are bulkier than pyrimidines (C and U) and may require longer coupling times or more robust activators to achieve the same efficiency.[] Guanosine, in particular, can sometimes exhibit lower coupling efficiency.
Troubleshooting Guide
Problem: Low Coupling Efficiency (<98%)
Low coupling efficiency is the most common issue, leading to a high percentage of truncated sequences (n-1) and a low yield of the full-length product.
Q: My overall yield is low, and analysis shows significant (n-1) shortmers. How can I troubleshoot this?
A: This is a classic sign of inefficient coupling at one or more steps. Follow this troubleshooting workflow:
-
Verify Anhydrous Conditions: Moisture is a primary inhibitor of efficient coupling.[6]
-
Ensure that the acetonitrile (B52724) (ACN) used on the synthesizer and for dissolving reagents has a water content of 15 ppm or lower.[6]
-
Use fresh, high-quality phosphoramidite (B1245037) and activator solutions. Old reagents may have absorbed moisture.
-
Consider pre-treating reagents with 3 Å molecular sieves to remove trace amounts of water.[7]
-
-
Evaluate Your Activator and Coupling Time: The activator may not be potent enough for TBDMS chemistry.
-
If using 1H-Tetrazole, coupling times can exceed 10 minutes.[3][4] Consider switching to a more powerful activator.
-
ETT (5-Ethylthio-1H-tetrazole): A good intermediate choice, typically requiring a 5-6 minute coupling time.[8]
-
BTT (5-Benzylthio-1H-tetrazole): A highly efficient activator for TBDMS monomers, often reducing coupling times to around 3 minutes.[3]
-
DCI (4,5-Dicyanoimidazole): A non-tetrazole-based activator that is less acidic and can be effective, especially for longer oligonucleotides.[3]
-
-
Check Reagent Concentrations and Delivery:
-
Ensure the correct concentrations of phosphoramidite and activator are being delivered by the synthesizer.
-
Check for any blockages in the delivery lines that could affect reagent stoichiometry.
-
-
Consider the Sequence:
-
Stretches of purines, especially guanosine, can be more difficult to couple due to their steric bulk.[] You may need to increase the coupling time specifically for these residues.
-
Data Presentation
The following table summarizes recommended coupling times for TBDMS-protected RNA phosphoramidites with various common activators. These values are compiled from multiple sources and represent typical starting points for optimization.
| Activator | Concentration (in ACN) | Recommended Coupling Time | Expected Stepwise Efficiency | Key Considerations |
| 1H-Tetrazole | ~0.45 M | 10 - 15 minutes | >98% | Generally considered too slow for efficient RNA synthesis.[3][4] |
| ETT (5-Ethylthio-1H-tetrazole) | 0.25 M | 5 - 6 minutes | >99% | A significant improvement over 1H-Tetrazole; a common choice.[8] |
| BTT (5-Benzylthio-1H-tetrazole) | 0.25 M | 3 minutes | >99% | Highly efficient; allows for a reduction in coupling time by half compared to ETT.[3][4][9] |
| DCI (4,5-Dicyanoimidazole) | 0.25 M - 1.0 M | 3 - 5 minutes | >99% | Less acidic than tetrazoles, which can reduce side reactions like detritylation of the monomer. Recommended for long oligos.[3] |
Experimental Protocols
Protocol: Standard Coupling Cycle for TBDMS-RNA Synthesis
This protocol outlines a single coupling cycle on an automated solid-phase oligonucleotide synthesizer using BTT as the activator. All reagents should be anhydrous.
Objective: To couple a single TBDMS-protected RNA phosphoramidite to a growing RNA chain on a solid support.
Reagents:
-
Deblocking Solution: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).
-
Activator Solution: 0.25 M 5-Benzylthio-1H-tetrazole (BTT) in anhydrous acetonitrile.
-
Phosphoramidite Solution: 0.1 M solution of 5'-DMT-2'-TBDMS-RNA phosphoramidite (A, C, G, or U) in anhydrous acetonitrile.
-
Capping Solution A: Acetic Anhydride/Pyridine/THF.
-
Capping Solution B: 16% N-Methylimidazole in THF.
-
Oxidizing Solution: 0.1 M Iodine in THF/Pyridine/Water.
-
Wash Solvent: Anhydrous Acetonitrile (ACN).
Methodology:
The synthesis cycle consists of four main steps: Deblocking, Coupling, Capping, and Oxidation.
-
Step 1: Deblocking (DMT Removal) a. The solid support is washed with anhydrous ACN. b. The deblocking solution (3% TCA in DCM) is passed through the synthesis column to remove the 5'-Dimethoxytrityl (DMT) protecting group from the support-bound nucleotide. This exposes the 5'-hydroxyl group. c. The support is thoroughly washed with anhydrous ACN to remove the TCA and the cleaved DMT cation.
-
Step 2: Coupling (Chain Elongation) a. The phosphoramidite solution (e.g., 6-fold excess relative to support loading) and the activator solution (e.g., 24-fold excess) are simultaneously delivered to the synthesis column. b. The reaction is allowed to proceed for 3 minutes . During this time, the activator protonates the phosphoramidite, which then reacts with the free 5'-hydroxyl group on the growing chain to form a phosphite (B83602) triester linkage. c. After the coupling period, the column is washed with anhydrous ACN.
-
Step 3: Capping a. Capping solutions A and B are delivered to the column to acetylate any 5'-hydroxyl groups that failed to react during the coupling step. b. This prevents the formation of deletion sequences (n-1) in subsequent cycles. c. The support is washed with anhydrous ACN.
-
Step 4: Oxidation a. The oxidizing solution is delivered to the column. b. This converts the unstable phosphite triester linkage into a more stable pentavalent phosphate (B84403) triester. c. The support is washed with anhydrous ACN.
This completes one cycle. The process is repeated with the next phosphoramidite in the desired sequence.
Visualizations
The following diagrams illustrate key workflows in TBDMS-RNA synthesis.
Caption: The four-step cycle of solid-phase RNA synthesis.
Caption: Troubleshooting workflow for low coupling efficiency.
References
- 1. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 2. atdbio.com [atdbio.com]
- 3. glenresearch.com [glenresearch.com]
- 4. researchgate.net [researchgate.net]
- 6. glenresearch.com [glenresearch.com]
- 7. trilinkbiotech.com [trilinkbiotech.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: TBDMS Protecting Groups and Acyl Migration
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed guidance on using tert-butyldimethylsilyl (TBDMS) protecting groups, with a specific focus on preventing the common and often problematic 2' to 3' acyl migration in ribonucleoside chemistry.
Frequently Asked Questions (FAQs)
Q1: What is 2' to 3' acyl migration and why is it a concern?
A1: In ribonucleosides and other molecules with adjacent hydroxyl groups (a 1,2-diol system), an acyl group (such as an acetyl or benzoyl group) esterified to one hydroxyl can transfer to the adjacent one. This intramolecular transesterification is known as acyl migration. In ribonucleoside chemistry, this means a desired 2'-O-acyl compound can isomerize into an unwanted 3'-O-acyl compound, and vice versa, leading to a mixture of products. This complicates purification, reduces the yield of the target molecule, and can compromise the biological activity or downstream synthetic utility of the compound. The migration typically proceeds through a cyclic orthoester intermediate and can be catalyzed by both acids and bases.[1][2]
Q2: How does the TBDMS protecting group relate to acyl migration?
A2: The TBDMS group itself does not migrate in the same way an acyl group does. Instead, its removal is a critical step where acyl migration is often unintentionally promoted. The most common reagent for TBDMS deprotection is tetrabutylammonium (B224687) fluoride (B91410) (TBAF), which is basic.[3] This basic environment can readily catalyze the migration of a nearby acyl group. Therefore, while the TBDMS group is stable and effective during synthesis, its removal requires carefully chosen conditions to preserve the regiochemical integrity of adjacent acyl groups.[4]
Q3: What are the primary strategies to prevent 2' to 3' acyl migration during TBDMS deprotection?
A3: The key is to use deprotection conditions that are non-basic or where the basicity is carefully controlled. Strategies include:
-
Buffered Fluoride Reagents: Instead of standard TBAF, using a buffered fluoride source can maintain a neutral or slightly acidic pH during deprotection. Triethylamine trihydrofluoride (TEA·3HF) is often a more reliable alternative to TBAF for removing TBDMS groups in RNA synthesis.[5]
-
Acidic Deprotection: Using acidic conditions that are mild enough not to damage the rest of the molecule. A catalytic amount of acetyl chloride in dry methanol (B129727), which generates anhydrous HCl in situ, can effectively cleave TBDMS ethers without causing acylated byproducts.[6]
-
Non-Basic, Non-Fluoride Reagents: Other methods, such as using N-iodosuccinimide in methanol, can also remove TBDMS ethers under mild, non-basic conditions.[7]
-
Temperature Control: Acyl migration is accelerated by higher temperatures.[8] Performing the deprotection at 0 °C or room temperature, rather than elevated temperatures, can significantly reduce the rate of migration.
Troubleshooting Guide
Problem: I performed a TBDMS deprotection and my NMR analysis shows a mixture of 2'- and 3'-O-acyl isomers.
This is a classic case of acyl migration occurring during the removal of the TBDMS group. The following guide will help you diagnose the cause and find a solution.
Troubleshooting Workflow
The following diagram illustrates a decision-making process for troubleshooting acyl migration.
Caption: Troubleshooting decision tree for acyl migration.
Quantitative Data on Reaction Conditions
The choice of reagents and conditions can dramatically influence reaction outcomes. The tables below summarize quantitative data from relevant studies.
Table 1: Influence of Catalyst on Regioselectivity of Ribonucleoside Silylation
This data highlights the importance of catalyst choice in selectively protecting one hydroxyl group over another, which is a prerequisite for selective acylation.
| Catalyst | Substrate | Solvent | 2'-O-TBDMS : 3'-O-TBDMS Ratio | Yield (%) |
| N-Methylimidazole (NMI) | Uridine | DMF | 71 : 29 | N/A |
| Chiral Catalyst (+)-4b | Uridine | CH₂Cl₂ | 5 : 95 | 89 |
| Chiral Catalyst (-)-4b | Uridine | CH₂Cl₂ | >95 : 5 | 85 |
| Data sourced from a study on site-selective silylation of ribonucleosides.[9] |
Table 2: Effect of Temperature on Acyl Migration Rate
This data illustrates the strong dependence of the acyl migration rate on temperature in various solvents.
| Solvent System | Temperature | Rate Constant (k, h⁻¹) | Fold Increase (20°C vs 50°C) |
| Solvent-Free | 20 °C | 0.041 | \multirow{2}{}{5.6x} |
| 50 °C | 0.231 | ||
| Hexane | 20 °C | 0.053 | \multirow{2}{}{5.5x} |
| 50 °C | 0.292 | ||
| Ethanol | 20 °C | 0.015 | \multirow{2}{*}{8.1x} |
| 50 °C | 0.122 | ||
| Adapted from a kinetic study on acyl migration of 2-monoacylglycerols.[8] While the substrate is different, the principle of temperature dependence is broadly applicable. |
Experimental Protocols
Protocol 1: General Procedure for 2'-O-Acylation and Subsequent TBDMS Deprotection
This protocol provides a general workflow for the synthesis of a 2'-O-acylated ribonucleoside, incorporating steps to minimize acyl migration.
Caption: Synthetic workflow for 2'-O-acylation.
Methodology:
-
Protection: Dissolve the starting ribonucleoside in anhydrous DMF. Add imidazole (2.5 eq) followed by TBDMS-Cl (2.2 eq). Stir at room temperature until the reaction is complete (monitored by TLC). Work up by quenching with water and extracting with an organic solvent. Purify by column chromatography.
-
Acylation: Dissolve the 3',5'-di-O-TBDMS protected nucleoside in anhydrous pyridine and cool to 0 °C. Add the acylating agent (e.g., acetic anhydride or benzoyl chloride, 1.2 eq) dropwise. Allow the reaction to proceed at low temperature until completion. Quench with methanol and remove volatiles under reduced pressure.
-
Deprotection: Dissolve the fully protected intermediate in dry methanol and cool to 0 °C. Add a catalytic amount of acetyl chloride (e.g., 0.1 eq) dropwise.[6] Stir the reaction, allowing it to slowly warm to room temperature over several hours. Monitor by TLC. Upon completion, neutralize with a mild base (e.g., solid NaHCO₃), filter, and concentrate. Purify the final product by column chromatography.
Protocol 2: Deprotection of RNA Oligonucleotides with Minimized Migration Risk
This protocol is adapted from standard RNA synthesis procedures and uses reagents less prone to causing acyl migration than traditional TBAF.[3][5]
Materials:
-
Crude TBDMS-protected RNA on solid support.
-
40% aqueous methylamine (B109427) solution.
-
Triethylamine trihydrofluoride (TEA·3HF).
-
DMSO, N-Methyl-2-pyrrolidone (NMP).
Methodology:
-
Base and Phosphate Deprotection: Transfer the solid support to a screw-cap vial. Add 1 mL of 40% aqueous methylamine and heat at 65 °C for 15 minutes to cleave the oligonucleotide from the support and remove exocyclic amine protecting groups.[3] Cool the vial thoroughly before opening.
-
Product Recovery: Decant the methylamine solution containing the RNA into a fresh tube. Wash the support with ethanol/water mixtures to recover any remaining product and combine the solutions. Evaporate to dryness.
-
2'-O-TBDMS Deprotection: To the dried RNA residue, add a solution of TEA·3HF in NMP or DMSO. (Caution: HF is corrosive). Allow the reaction to proceed at 65 °C for 1.5-2.5 hours.
-
Quenching and Desalting: Quench the reaction by adding an appropriate buffer or quenching agent as per your desalting protocol (e.g., gel filtration or specialized cartridges). Purify the deprotected RNA to remove salts and organic solvents.
Reaction Mechanism Visualization
Understanding the mechanism of acyl migration is crucial for preventing it. The diagram below illustrates the widely accepted pathway involving a cyclic intermediate.
Caption: Base-catalyzed 2' to 3' acyl migration mechanism.
References
- 1. researchgate.net [researchgate.net]
- 2. TsOH-catalyzed acyl migration reaction of the Bz-group: innovative assembly of various building blocks for the synthesis of saccharides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 4. Acyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 5. RNA Synthesis Using 2′-O-(Tert-Butyldimethylsilyl) Protection | Springer Nature Experiments [experiments.springernature.com]
- 6. A Highly Efficient and Useful Synthetic Protocol for the Cleavage of tert-Butyldimethylsilyl(TBS) Ethers Using a Catalytic Amount of Acetyl Chloride in Dry Methanol [organic-chemistry.org]
- 7. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 8. Acyl migration of 2-monoacylglycerols rich in DHA: Effect of temperature and solvent medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Practical Silyl Protection of Ribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Long RNA Synthesis
Welcome to our dedicated support center for researchers, scientists, and drug development professionals working with long RNA synthesis. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: My in vitro transcription (IVT) reaction failed completely, yielding no RNA. What are the likely causes?
A1: Complete failure of an IVT reaction can often be traced back to several critical factors:
-
Poor Quality DNA Template: Contaminants such as salts (e.g., NaCl, KCl), ethanol, or proteins carried over from DNA purification can inhibit RNA polymerase.[1] The A260/280 ratio of your DNA template should be between 1.8 and 2.0.
-
RNase Contamination: RNases are ubiquitous and can degrade your RNA transcripts as they are being synthesized. It is crucial to maintain an RNase-free environment.
-
Inactive RNA Polymerase: The enzyme may have lost activity due to improper storage or handling.
-
Incorrectly Linearized Template: If the plasmid DNA is not completely linearized, the polymerase can produce long, heterogeneous transcripts, or fail to initiate transcription efficiently.[1]
Q2: I'm observing RNA transcripts that are shorter than the expected full-length product. What could be causing this premature termination?
A2: Truncated transcripts are a common issue in long RNA synthesis and can be caused by:
-
Secondary Structures in the Template or Transcript: GC-rich regions can form stable secondary structures that cause the RNA polymerase to stall or dissociate from the DNA template.
-
Low Nucleotide (NTP) Concentration: Insufficient NTPs can lead to pausing and termination of transcription. The recommended concentration is at least 12µM, but for long transcripts, increasing this to 20–50µM may be beneficial.[2]
-
Cryptic Termination Signals: The DNA template itself may contain sequences that act as premature termination signals for the specific RNA polymerase being used.[2]
-
Suboptimal Magnesium (Mg²⁺) Concentration: Magnesium is a critical cofactor for RNA polymerase. An improper Mg²⁺ to NTP ratio can negatively impact enzyme activity and processivity.
Q3: My RNA yield is very low. How can I optimize the reaction to produce more long RNA?
A3: Low yield can be addressed by optimizing several reaction parameters:
-
DNA Template Concentration: While counterintuitive, for long transcripts, a very high concentration of template DNA is not always critical. However, if the amount of template is limited (less than 1 µg), increasing the reaction time or temperature may be necessary to maximize yield.
-
Enzyme Concentration: Increasing the concentration of RNA polymerase can enhance the yield of long transcripts, though there is a saturation point beyond which adding more enzyme will not improve the outcome.
-
Reaction Time and Temperature: Typical IVT reactions run for 2-4 hours at 37°C. For long or difficult templates, extending the incubation time or increasing the temperature to 42°C can improve yield.[3]
-
Reagent Concentrations: Optimizing the concentrations of NTPs and Mg²⁺ is crucial. The ideal ratio of Mg²⁺ to NTPs is a key parameter influencing transcription efficiency.
Q4: How can I assess the integrity of my newly synthesized long RNA?
A4: The most common method to check the integrity of your RNA is through denaturing agarose (B213101) gel electrophoresis.[4]
-
Expected Result: Intact long RNA will appear as a sharp, distinct band at the expected molecular weight.
-
Signs of Degradation: Degraded RNA will appear as a smear or as bands of lower molecular weight than expected.
For a more quantitative assessment, microfluidic capillary electrophoresis systems (e.g., Agilent Bioanalyzer) can provide an RNA Integrity Number (RIN), with a RIN greater than 8.0 being highly recommended for downstream applications.[5]
Q5: What are the best practices for purifying long RNA after synthesis?
A5: Purification is essential to remove unincorporated NTPs, enzymes, and the DNA template. Common methods include:
-
Silica-Based Spin Columns: These are fast and effective for obtaining high-purity RNA.[6]
-
Phenol-Chloroform Extraction followed by Ethanol Precipitation: A traditional method that is effective but involves hazardous chemicals.
-
Gel Purification: This method is useful for isolating RNA of a specific size, especially if multiple transcript sizes are present.[7]
Troubleshooting Guides
Guide 1: Diagnosing and Resolving Complete IVT Reaction Failure
This guide provides a systematic approach to troubleshooting a failed long RNA synthesis reaction.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for complete IVT reaction failure.
Detailed Steps:
-
Assess DNA Template Quality:
-
Protocol: See "Experimental Protocol 1: Assessing DNA Template Quality".
-
Interpretation: A 260/280 ratio outside of 1.8-2.0, or the presence of unexpected bands on an agarose gel, indicates a problem with the template.
-
-
Verify RNA Polymerase Activity:
-
Action: Perform a control reaction using a known good DNA template and a fresh aliquot of enzyme.
-
Interpretation: If the control reaction works, the issue is likely with your experimental template or other reagents. If the control fails, the enzyme is likely inactive.
-
-
Investigate RNase Contamination:
-
Protocol: See "Experimental Protocol 2: RNase Decontamination".
-
Action: Thoroughly decontaminate your workspace, pipettes, and use certified RNase-free reagents and consumables.
-
-
Confirm Reagent Integrity:
-
Action: Prepare fresh solutions of all reaction components, especially NTPs and buffers.
-
Guide 2: Addressing Truncated RNA Transcripts
This guide focuses on identifying and mitigating the causes of premature transcription termination.
Logical Relationship Diagram:
Caption: Causes and solutions for truncated RNA transcripts.
Key Optimization Strategies:
-
Managing Secondary Structures: Increasing the reaction temperature can help to melt secondary structures. Additives like betaine can also be used to reduce the formation of these structures.
-
Optimizing Reagent Concentrations: Refer to the quantitative data tables below for guidance on optimizing NTP and Mg²⁺ concentrations.
Quantitative Data Summary
Table 1: Optimizing Mg²⁺ and NTP Concentrations for Long RNA Synthesis
| Parameter | Recommended Range | Notes |
| NTP Concentration (each) | 1-2 mM (standard) | Can be increased for long transcripts to avoid premature termination. |
| Mg²⁺ Concentration | Varies | The optimal concentration is dependent on the NTP concentration. A titration is recommended. |
| Mg²⁺:NTP Molar Ratio | 1:1 to 2.5:1 | This ratio is critical for polymerase activity. High ratios can be inhibitory.[8] |
Data compiled from multiple sources to provide general guidance. Optimal conditions may vary depending on the specific template and polymerase used.
Table 2: Expected RNA Yields from In Vitro Transcription
| Template Amount | Expected RNA Yield (per 20 µL reaction) |
| 1 µg Linearized Plasmid | 20 - 50 µg |
| 0.5 µg PCR Product | 10 - 25 µg |
Yields are approximate and can be significantly influenced by the length and sequence of the transcript, as well as the optimization of reaction conditions.
Key Experimental Protocols
Experimental Protocol 1: Assessing DNA Template Quality
Objective: To determine the purity and integrity of the DNA template prior to in vitro transcription.
Materials:
-
DNA template (plasmid or PCR product)
-
Nuclease-free water
-
UV-Vis spectrophotometer (e.g., NanoDrop)
-
Agarose gel (1%)
-
DNA loading dye
-
DNA ladder
-
Gel electrophoresis system and power supply
-
UV transilluminator
Methodology:
-
Spectrophotometric Analysis:
-
Blank the spectrophotometer with nuclease-free water.
-
Measure the absorbance of a 1-2 µL aliquot of your DNA template at 260 nm and 280 nm.
-
Calculate the A260/A280 ratio. An ideal ratio is between 1.8 and 2.0.[1] A lower ratio may indicate protein contamination.
-
-
Agarose Gel Electrophoresis:
-
Prepare a 1% agarose gel in TAE or TBE buffer.
-
Mix 100-200 ng of your DNA template with DNA loading dye.
-
Load the sample and a DNA ladder into the wells of the gel.
-
Run the gel at 100V for 30-45 minutes.
-
Visualize the DNA bands on a UV transilluminator.
-
For plasmid templates: A single, sharp band corresponding to the linearized plasmid should be visible. The absence of a supercoiled plasmid band confirms complete linearization.
-
For PCR templates: A single, sharp band of the correct size should be observed. The absence of primer-dimers or non-specific amplification products is crucial.
-
Experimental Protocol 2: RNase Decontamination of Lab Surfaces and Equipment
Objective: To create an RNase-free environment to prevent RNA degradation.
Materials:
-
RNase decontamination solution (commercial or lab-prepared)
-
Nuclease-free water
-
Paper towels
-
Gloves
Methodology:
-
Work Surfaces:
-
Spray the work surface (laminar flow hood, benchtop) liberally with an RNase decontamination solution.
-
Wipe the surface thoroughly with a clean paper towel.
-
Rinse the surface with nuclease-free water.
-
Dry the surface with a fresh, clean paper towel.
-
-
Pipettors:
-
Wipe the exterior of the pipettors with a paper towel moistened with RNase decontamination solution.
-
If possible, disassemble the pipettor and clean the shaft and barrel according to the manufacturer's instructions.
-
-
Plasticware and Glassware:
-
Whenever possible, use certified RNase-free disposable plasticware.
-
For non-disposable items, soak them in a 0.1% solution of diethyl pyrocarbonate (DEPC)-treated water overnight, followed by autoclaving to inactivate the DEPC.[9] Caution: DEPC is a suspected carcinogen and should be handled with appropriate safety precautions.
-
Alternatively, bake glassware at 180°C for at least 8 hours.[9]
-
Experimental Protocol 3: Denaturing Agarose Gel Electrophoresis of Long RNA
Objective: To assess the integrity and size of synthesized long RNA transcripts.
Materials:
-
RNA sample
-
Formaldehyde
-
10X MOPS running buffer
-
Formamide
-
RNA loading dye (containing bromophenol blue and xylene cyanol)
-
Ethidium (B1194527) bromide or other nucleic acid stain
-
Agarose
-
Nuclease-free water
-
Gel electrophoresis system
-
UV transilluminator
Methodology:
-
Gel Preparation:
-
Sample Preparation:
-
In a nuclease-free tube, mix your RNA sample (1-5 µg) with a solution of formamide, formaldehyde, and MOPS buffer.
-
Heat the sample at 65°C for 15 minutes to denature the RNA.[10]
-
Immediately place the sample on ice to prevent renaturation.
-
Add RNA loading dye to the denatured sample.
-
-
Electrophoresis:
-
Place the gel in the electrophoresis tank and fill it with 1X MOPS running buffer.
-
Load the prepared RNA samples and an RNA ladder into the wells.
-
Run the gel at 5-6 V/cm.
-
-
Visualization:
-
After electrophoresis, stain the gel with ethidium bromide (if not already in the loading dye) and visualize the RNA bands on a UV transilluminator.
-
A sharp, well-defined band at the expected size indicates intact RNA. A smear or multiple lower molecular weight bands suggest degradation.
-
Experimental Protocol 4: 3'/5' RNA Integrity Assay
Objective: To quantitatively assess RNA integrity by comparing the relative abundance of the 3' and 5' ends of a target transcript.
Materials:
-
RNA sample
-
Reverse transcriptase and oligo(dT) primers
-
qPCR master mix
-
Two sets of primers for a housekeeping gene (e.g., GAPDH): one pair targeting the 3' end and another targeting a region approximately 1 kb upstream (5' end).
-
qPCR instrument
Methodology:
-
cDNA Synthesis:
-
Synthesize cDNA from your RNA sample using a reverse transcriptase and an anchored oligo(dT) primer. This ensures that only polyadenylated transcripts are reverse transcribed from their 3' end.
-
-
Quantitative PCR (qPCR):
-
Set up two separate qPCR reactions for each cDNA sample: one with the 3' primer set and one with the 5' primer set.
-
Run the qPCR reactions according to the instrument's protocol.
-
-
Data Analysis:
-
Determine the Cq (quantification cycle) values for both the 3' and 5' assays for each sample.
-
Calculate the difference in Cq values (ΔCq = Cq(5' assay) - Cq(3' assay)).
-
Compare the ΔCq of your test sample to that of a high-quality, intact control RNA.
-
Interpretation: An increase in the ΔCq value for the test sample compared to the control indicates RNA degradation, as there will be fewer intact 5' ends available for amplification.
-
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. promegaconnections.com [promegaconnections.com]
- 3. karger.com [karger.com]
- 4. Methods to Check RNA Integrity | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. pacb.com [pacb.com]
- 6. neb.com [neb.com]
- 7. Separation of long RNA by agarose-formaldehyde gel electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. coleparmer.com [coleparmer.com]
- 10. Agarose Gel Electrophoresis of RNA | Thermo Fisher Scientific - HK [thermofisher.com]
Navigating the Challenges of Protected RNA Phosphoramidite Solubility: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
The synthesis of high-quality RNA is paramount for advancements in therapeutics, diagnostics, and fundamental research. A critical, yet often underestimated, hurdle in this process is the solubility of protected RNA phosphoramidites. Incomplete dissolution can lead to inaccurate concentrations, poor coupling efficiencies, and ultimately, the failure of an oligonucleotide synthesis. This technical support center provides a comprehensive guide to understanding and resolving solubility issues with protected RNA phosphoramidites, ensuring the robustness and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary solvent for dissolving protected RNA phosphoramidites?
A1: The most commonly used solvent for dissolving protected RNA phosphoramidites is anhydrous acetonitrile (B52724).[1] However, for more lipophilic amidites, such as those with certain protecting groups or modifications, dichloromethane (B109758) may be required.[1]
Q2: I've observed particulate matter in my phosphoramidite (B1245037) solution. What could be the cause?
A2: Particulate matter can arise from several sources. The most common cause is the hydrolysis of the phosphoramidite due to the presence of water in the acetonitrile.[2] This hydrolysis product is often insoluble in acetonitrile. Another possibility is that the phosphoramidite itself has poor solubility in the chosen solvent. This is particularly common with guanosine (B1672433) (dG) phosphoramidites.[2]
Q3: How critical is the water content of the solvent?
A3: The water content of the solvent is extremely critical. It is recommended to use solvents with a water content of less than 30 ppm, and preferably 10 ppm or less.[1] Water reacts with the phosphoramidite, leading to its degradation and the formation of insoluble byproducts, which can clog the fluidics of the synthesizer.[2]
Q4: Can I use a solvent other than acetonitrile?
A4: Yes, in some cases, alternative solvents or solvent mixtures are necessary. For certain modified phosphoramidites, like some C5-propynyl-2'-OMe-U-CE phosphoramidites, tetrahydrofuran (B95107) (THF) is recommended.[3] For some RNA thiophosphoramidites, a mixture of 10% anhydrous dichloromethane (DCM) in acetonitrile is effective.[2]
Q5: What is the recommended concentration for phosphoramidite solutions?
A5: Most oligonucleotide synthesizers use phosphoramidite solutions at concentrations between 0.05 M and 0.1 M.[1] It is generally recommended to use a higher concentration, such as 0.1 M, for both automated and manual syntheses with modified reagents.[1]
Q6: Do the 2'-protecting groups on the RNA phosphoramidites affect their solubility?
A6: Yes, the 2'-protecting group can significantly impact solubility. Bulky protecting groups like tert-butyldimethylsilyl (TBDMS) can present steric hindrance, and their overall lipophilicity influences how well the phosphoramidite dissolves.[4] The 2'-O-[(triisopropylsilyl)oxy]methyl (TOM) protecting group, for instance, is noted for having lower steric hindrance than TBDMS.[3][4]
Troubleshooting Guide
Issue 1: Phosphoramidite Does Not Fully Dissolve
Symptoms:
-
Visible particulate matter in the solution.
-
Cloudy or hazy appearance of the solution.
-
Inconsistent coupling efficiencies during synthesis.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Poor intrinsic solubility | Some phosphoramidites, particularly guanosine derivatives, have inherently lower solubility in acetonitrile.[2] Consider using a co-solvent. For example, a 10% (v/v) solution of anhydrous dichloromethane in acetonitrile can improve the solubility of Bz-A and Ac-G thiophosphoramidites.[2] For highly lipophilic amidites, pure dichloromethane may be necessary.[1] |
| Presence of water in the solvent | Water leads to the formation of insoluble hydrolysis byproducts.[2] Always use high-quality, anhydrous acetonitrile with a water content below 30 ppm, preferably under 10 ppm.[1] Use fresh bottles of solvent and consider adding molecular sieves (3 Å) to the solvent bottle at least 24 hours before use to ensure dryness.[1] |
| Low Temperature | Solubility can decrease at lower temperatures. Gentle warming of the solution may help. See the detailed protocol below. |
| Insufficient mixing | Ensure the phosphoramidite is thoroughly mixed with the solvent. Vortexing for several minutes is recommended. For stubborn solids, sonication can be employed. See the detailed protocol below. |
Issue 2: Phosphoramidite Precipitates Out of Solution After Dissolving
Symptoms:
-
A clear solution becomes cloudy or forms a precipitate over time.
-
Precipitation is observed when the solution is cooled or left standing.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Supersaturated solution | The phosphoramidite may have initially dissolved with warming but is precipitating as it cools to room temperature. Try preparing a slightly more dilute solution. |
| Hygroscopic nature of the phosphoramidite | Some custom or modified phosphoramidites can absorb atmospheric moisture during handling, leading to gradual hydrolysis and precipitation.[1] Minimize the time the solid phosphoramidite is exposed to air. |
| Instability of the phosphoramidite in solution | Some phosphoramidites, especially dG, are less stable in solution and can degrade over time, forming insoluble byproducts.[5] It is recommended to maintain a high turnover of phosphoramidite solutions on the synthesizer, preferably using them within 5 days.[2] |
Experimental Protocols
Protocol for Preparing a Standard RNA Phosphoramidite Solution
-
Preparation of Anhydrous Solvent:
-
Use a fresh, sealed bottle of anhydrous acetonitrile (≤ 30 ppm water).
-
For optimal results, add activated 3 Å molecular sieves to the solvent bottle and allow it to stand for at least 24 hours before use.[1]
-
-
Dissolution of the Phosphoramidite:
-
Allow the phosphoramidite vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Using a syringe, add the calculated volume of anhydrous acetonitrile to the vial to achieve the desired concentration (typically 0.1 M).
-
Immediately cap the vial and vortex for 1-2 minutes until the solid is completely dissolved.
-
-
Final Check:
-
Visually inspect the solution against a dark background to ensure there is no particulate matter.
-
If the solution is clear, it is ready to be placed on the synthesizer.
-
Protocol for Dissolving a Poorly Soluble RNA Phosphoramidite
-
Initial Dissolution Attempt:
-
Follow steps 1 and 2 of the standard protocol.
-
If the phosphoramidite does not fully dissolve after 2-3 minutes of vortexing, proceed to the next steps.
-
-
Gentle Warming:
-
Warm the vial in a water bath set to 30-35°C for 5-10 minutes.
-
Periodically remove the vial and vortex.
-
Caution: Do not overheat, as this can accelerate the degradation of the phosphoramidite.
-
-
Sonication:
-
If warming is ineffective, place the vial in a sonicating water bath.
-
Sonicate in short bursts of 1-2 minutes, allowing the solution to cool in between to prevent overheating.[6]
-
Visually inspect for dissolution after each sonication cycle.
-
-
Use of a Co-solvent:
-
If the phosphoramidite remains insoluble, a co-solvent may be necessary.
-
Prepare a fresh solution using a mixture of anhydrous acetonitrile and anhydrous dichloromethane (e.g., 9:1 v/v).
-
Repeat the dissolution steps with the co-solvent mixture.
-
Visualizing Workflows and Relationships
Caption: Workflow for dissolving protected RNA phosphoramidites.
References
- 1. trilinkbiotech.com [trilinkbiotech.com]
- 2. glenresearch.com [glenresearch.com]
- 3. Chemical synthesis of RNA sequences with 2'-O-[(triisopropylsilyl)oxy]methyl-protected ribonucleoside phosphoramidites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. glenresearch.com [glenresearch.com]
- 5. researchgate.net [researchgate.net]
- 6. assaygenie.com [assaygenie.com]
Avoiding depurination during DMT removal in RNA synthesis
Topic: Avoiding Depurination During DMT Removal
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing depurination during the critical dimethoxytrityl (DMT) removal step in RNA synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during DMT removal that can lead to depurination and compromised RNA quality.
| Problem | Potential Cause | Recommended Solution |
| Low yield of full-length RNA product after purification. | Depurination during acidic detritylation: The N-glycosidic bond of purine (B94841) (A, G) bases is susceptible to hydrolysis under acidic conditions, leading to abasic sites and subsequent chain cleavage.[1][2] | 1. Switch to a milder deblocking acid: Replace Trichloroacetic Acid (TCA) with Dichloroacetic Acid (DCA). DCA is less acidic and significantly reduces the rate of depurination.[1][3] 2. Optimize deblocking time: Minimize the exposure of the oligonucleotide to the acidic solution to what is necessary for complete DMT removal. 3. Lower the temperature: If possible with your synthesis setup, performing the deblocking step at a lower temperature can reduce the rate of depurination. |
| Presence of multiple shorter RNA fragments on gel electrophoresis or HPLC analysis. | Chain cleavage at abasic sites: Depurination creates abasic sites that are labile and can lead to the cleavage of the phosphodiester backbone during the final basic deprotection step.[2] | 1. Implement milder detritylation protocols: As mentioned above, using DCA instead of TCA is a primary solution. 2. Ensure complete capping: Unreacted 5'-hydroxyl groups that are not capped can lead to the accumulation of shorter sequences that are more susceptible to degradation. |
| Sequence analysis shows a high frequency of mutations, particularly at purine residues. | Incorrect base incorporation at abasic sites: If the RNA is used as a template for subsequent enzymatic reactions (e.g., reverse transcription), the polymerase may stall or misincorporate a nucleotide opposite the abasic site. | 1. Prioritize methods that minimize depurination: The best solution is to prevent the formation of abasic sites in the first place by using milder deblocking conditions. 2. Purify the full-length product thoroughly: Use purification methods like HPLC to isolate the intact, full-length RNA from truncated and depurinated fragments.[4] |
| Incomplete DMT removal leading to failed subsequent coupling reactions. | Insufficient acid strength or contact time: While aiming to be mild, the deblocking conditions may not be sufficient to completely remove the DMT group, leaving the 5'-hydroxyl unavailable for the next phosphoramidite (B1245037) addition. | 1. Optimize DCA concentration and time: If switching from TCA to DCA, it may be necessary to slightly increase the concentration or the duration of the deblocking step to ensure complete detritylation. A balance must be struck to avoid depurination. 2. Monitor detritylation efficiency: The release of the orange DMT cation can be monitored spectrophotometrically to ensure the reaction goes to completion.[5] |
Frequently Asked Questions (FAQs)
Q1: What is depurination and why is it a problem in RNA synthesis?
A1: Depurination is a chemical reaction where the bond connecting a purine base (adenine or guanine) to the ribose sugar in the RNA backbone is broken, leading to the loss of the base.[6] This occurs under the acidic conditions required to remove the 5'-dimethoxytrityl (DMT) protecting group during solid-phase synthesis.[7] The resulting "abasic site" is unstable and can lead to cleavage of the RNA chain, resulting in truncated sequences and a lower yield of the desired full-length product.[2]
Q2: How can I tell if my RNA sample has undergone significant depurination?
A2: Several analytical methods can indicate depurination. The most common is observing a ladder of shorter fragments on a denaturing polyacrylamide gel electrophoresis (PAGE) or in an analytical HPLC chromatogram.[4] Mass spectrometry can also be used to identify the masses of these truncated species. For a more quantitative assessment, specific assays that detect abasic sites can be employed.[8][9][10]
Q3: What is the main difference between Trichloroacetic Acid (TCA) and Dichloroacetic Acid (DCA) for DMT removal?
A3: The main difference is their acidity. TCA is a stronger acid than DCA.[1] While the high acidity of TCA allows for very rapid and efficient removal of the DMT group, it also significantly increases the risk of depurination.[1] DCA, being a milder acid, provides a better balance between efficient detritylation and minimizing the undesirable depurination side reaction.[1][3]
Q4: Are there any "ultra-mild" methods for DMT removal to completely avoid depurination?
A4: Yes, research has focused on developing milder detritylation methods. One such method involves using a buffered acidic solution at a slightly elevated temperature (e.g., pH 4.5-5.0 at 40°C) for post-synthesis DMT removal.[11] This approach has been shown to effectively remove the DMT group without causing detectable depurination.[11] However, these methods are typically performed after the synthesis is complete and the oligonucleotide is cleaved from the solid support.
Q5: Besides the choice of acid, what other factors can influence the rate of depurination?
A5: Several factors can influence the rate of depurination:
-
Temperature: Higher temperatures increase the rate of depurination.
-
Acid Concentration: Higher acid concentrations lead to a faster rate of depurination.
-
Exposure Time: Longer exposure to acidic conditions increases the extent of depurination.
-
Sequence Context: The specific sequence of the RNA can have a minor effect on the rate of depurination at a given position.
Q6: Is it possible to repair depurinated RNA?
A6: In a laboratory setting, there are no standard, efficient methods for repairing abasic sites in a chemically synthesized RNA oligonucleotide. The primary strategy is to prevent depurination from occurring in the first place through optimized synthesis and deprotection protocols.
Quantitative Data Summary
The choice of deblocking agent has a significant impact on the rate of depurination. The following table summarizes the relative rates of detritylation and depurination for commonly used acids.
| Deblocking Agent | Typical Concentration | Relative Detritylation Rate | Relative Depurination Rate | Key Takeaway |
| Trichloroacetic Acid (TCA) | 3% in Dichloromethane (DCM) | Fast | High | Efficient for DMT removal but carries a high risk of depurination, especially for longer RNA sequences.[1] |
| Dichloroacetic Acid (DCA) | 3% in Dichloromethane (DCM) | Moderate | Low | Offers a good compromise between detritylation efficiency and minimizing depurination. The recommended choice for routine RNA synthesis.[1][3] |
Experimental Protocols
Protocol 1: Standard Mild Detritylation using Dichloroacetic Acid (DCA) during Solid-Phase Synthesis
This protocol is for the deblocking step within an automated solid-phase RNA synthesis cycle.
Materials:
-
Dichloroacetic Acid (DCA)
-
Dichloromethane (DCM), anhydrous
-
Acetonitrile (B52724), anhydrous (for washing)
Procedure:
-
Prepare the Deblocking Solution: Prepare a 3% (v/v) solution of DCA in anhydrous DCM.
-
Automated Synthesizer Cycle: Program the RNA synthesizer to perform the following steps for each deblocking cycle: a. Pre-Wash: Wash the synthesis column with anhydrous acetonitrile. b. Deblocking: Deliver the 3% DCA/DCM solution to the column and allow it to react for a predetermined time (typically 60-180 seconds, this may require optimization for your specific synthesizer and scale). c. Post-Wash: Thoroughly wash the column with anhydrous acetonitrile to remove the DCA and the cleaved DMT cation.
-
Monitoring: The orange color of the collected DMT cation solution can be measured spectrophotometrically at approximately 495 nm to monitor the efficiency of each coupling and deblocking cycle.[5]
Protocol 2: Post-Synthesis Mild Detritylation in Solution
This protocol is for removing the final 5'-DMT group from a purified, DMT-on RNA oligonucleotide in solution.[11]
Materials:
-
DMT-on purified RNA oligonucleotide
-
Nuclease-free water
-
Acetic Acid (e.g., 10% solution)
-
Triethylamine (B128534) (TEA) or other suitable base
-
Ethyl acetate (B1210297) or ethanol (B145695) for extraction/precipitation
Procedure:
-
Dissolve the RNA: Dissolve the lyophilized DMT-on RNA in nuclease-free water to a convenient concentration.
-
Adjust pH: Carefully add a dilute solution of acetic acid (e.g., 10%) dropwise to the RNA solution to adjust the pH to approximately 4.5-5.0. Monitor the pH with a calibrated pH meter.
-
Incubation: Incubate the solution at 40°C for 1-2 hours. The exact time may require optimization depending on the sequence and length of the RNA.
-
Neutralization: After the incubation, neutralize the solution by adding a small amount of a suitable base like triethylamine to bring the pH back to neutral (pH ~7.0).
-
Removal of DMT-alcohol:
-
Extraction: Extract the solution with an equal volume of ethyl acetate. The DMT-alcohol byproduct will partition into the organic phase. Repeat the extraction 2-3 times.
-
Precipitation: Alternatively, the detritylated RNA can be precipitated using standard ethanol precipitation protocols, which will also help to remove the DMT-alcohol.
-
-
Quantification: Quantify the final detritylated RNA using UV-Vis spectrophotometry.
Visualizations
References
- 1. glenresearch.com [glenresearch.com]
- 2. glenresearch.com [glenresearch.com]
- 3. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 4. atdbio.com [atdbio.com]
- 5. atdbio.com [atdbio.com]
- 6. An assay for RNA oxidation induced abasic sites using the Aldehyde Reactive Probe | Semantic Scholar [semanticscholar.org]
- 7. DNA寡核苷酸合成 [sigmaaldrich.com]
- 8. An assay for RNA oxidation induced abasic sites using the Aldehyde Reactive Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. An assay for RNA oxidation induced abasic sites using the Aldehyde Reactive Probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pcrbio.com [pcrbio.com]
Technical Support Center: Purification of Long RNA Oligonucleotides
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the purification of long RNA oligonucleotides (>50 nucleotides).
Section 1: Frequently Asked Questions (FAQs)
Q1: Why is purification of long RNA oligonucleotides necessary?
A: Purification is essential to remove impurities generated during chemical synthesis, ensuring the specificity, efficiency, and accuracy of downstream applications.[1][2][3] During synthesis, even with high coupling efficiencies of 99%, a 25-mer synthesis can result in less than 80% of the desired full-length product.[4] For longer sequences, this proportion of full-length product decreases further. Major impurities include truncated sequences (n-1, n-2 shortmers), sequences with incomplete deprotection, and by-products from side reactions.[3][4][][6] Inadequate purification can lead to non-specific binding, reduced experimental efficiency, and inaccurate data.[1]
Q2: What are the most common types of impurities in synthetic long RNA?
A: The primary impurities are "failure sequences," which are shorter than the full-length product (FLP). These arise from incomplete coupling at each step of the synthesis.[] Other significant impurities include:
-
n-1 Deletion Mutants: A population of oligonucleotides missing a single base somewhere within the sequence. These are particularly difficult to remove as they have a similar length and charge to the FLP.[7]
-
Depurination Products: Loss of purine (B94841) bases (Adenine, Guanine) can occur, especially with exposure to acidic conditions used for DMT group removal during synthesis.[7][8]
-
Products of Incomplete Deprotection: RNA synthesis requires a 2'-hydroxyl protecting group (e.g., TBDMS). Incomplete removal of these groups results in impurities that are structurally very similar to the target molecule.[]
-
High Molecular Weight Impurities: Dimerization or other modifications can lead to species that are longer than the intended product.[9]
Q3: Which purification method is best for my long RNA oligonucleotide?
A: The choice depends on the length of your RNA, the required purity level, and the downstream application. The two most common high-resolution methods are Polyacrylamide Gel Electrophoresis (PAGE) and High-Performance Liquid Chromatography (HPLC).
-
Denaturing PAGE (Polyacrylamide Gel Electrophoresis): This method separates oligonucleotides based on their molecular weight under denaturing conditions. It offers excellent size resolution, often resolving products that differ by a single nucleotide, and typically achieves the highest purity levels (>95%). It is highly recommended for sequences ≥50 bases where high purity is critical. However, it is a labor-intensive process with lower recovery yields compared to HPLC.[1]
-
HPLC (High-Performance Liquid Chromatography): This is a versatile technique with several modes:
-
Ion-Exchange (IEX) HPLC: Separates based on the number of negatively charged phosphate (B84403) groups in the RNA backbone.[10] It is an excellent method for purifying long RNAs, including transcripts up to 10,000 nucleotides, and is highly scalable.[11]
-
Ion-Pair Reversed-Phase (IP-RP) HPLC: Separates based on hydrophobicity. While very effective for shorter oligos (<50 bases), its resolution decreases as the length of the oligonucleotide increases because the charge has a greater effect than hydrophobicity.[1] For long RNA, secondary structures can also interfere with separation, requiring denaturing conditions like high temperature or high pH.[12][13]
-
Q4: What level of purity can I expect from different purification methods for long RNA?
A: Purity levels vary significantly between methods. The following table summarizes typical purities achieved for long RNA oligonucleotides.
| Purification Method | Typical Purity for Long RNA (>50 nt) | Recommended For | Key Limitations |
| Desalting | Removes only small molecules (salts, etc.). Purity of full-length product is low. | Applications tolerant of failure sequences (e.g., some PCR). Not for long RNA. | Does not remove n-1 and other truncated sequences.[3] |
| Reversed-Phase (RP) HPLC | >85% (for oligos up to ~50 bases) | Purification of modified/labeled oligos. Not ideal for very long sequences. | Resolution decreases significantly for oligonucleotides >50 bases. |
| Ion-Exchange (IEX) HPLC | >90% | Unmodified long RNA (up to several thousand bases).[11][14] | Resolution can decrease for very long oligos with similar charge. |
| Denaturing PAGE | >95% | Applications requiring the highest purity; sequences ≥50 bases.[10] | Lower yield, more labor-intensive, and time-consuming.[1] |
Q5: How should I handle and store my purified long RNA to prevent degradation?
A: RNA is highly susceptible to degradation by ubiquitous RNase enzymes.[15][16] Strict RNase-free techniques are critical.
-
Workspace: Designate a specific, clean area for RNA work. Regularly decontaminate surfaces, pipettes, and equipment with RNase-deactivating agents.[15][17]
-
Consumables: Use certified RNase-free pipette tips, tubes, and reagents.[16][17] Always wear gloves and change them frequently.[16]
-
Storage: For long-term storage, keep RNA at -70°C or -80°C in an RNase-free buffer (like TE buffer, pH 7.5) or RNase-free water.[15][16][17] Storing RNA in small aliquots is highly recommended to avoid repeated freeze-thaw cycles, which can cause degradation.[17][18]
Section 2: Troubleshooting Guides
Troubleshooting HPLC Purification
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Purity / Poor Resolution of Full-Length Product | 1. Suboptimal Gradient: The salt or solvent gradient is too steep, causing co-elution of the target peak with impurities. | 1. Optimize Gradient: Decrease the gradient slope (e.g., from 1%/min to 0.5%/min). This is especially important for shallow gradients used in oligonucleotide separation.[4] |
| 2. RNA Secondary Structures: Long RNA can form stable secondary structures (hairpins, duplexes) that cause peak broadening and poor separation.[12] | 2. Use Denaturing Conditions: Increase the column temperature to 60-85°C to disrupt secondary structures.[12][13] Alternatively, use a mobile phase with a high pH (>12), but ensure your column (e.g., polymeric) is stable under these conditions.[12] | |
| 3. Incorrect Column Chemistry: The chosen stationary phase (e.g., RP for very long RNA) may not provide adequate resolution. | 3. Switch to IEX HPLC: For long RNA (>80 bases), Ion-Exchange chromatography often provides superior resolution based on charge differences.[2] | |
| Low Recovery / Yield | 1. Irreversible Adsorption: The RNA is binding too strongly to the column matrix. | 1. Adjust Mobile Phase: For IEX, ensure the final salt concentration in the gradient is high enough to elute all RNA. For RP, ensure the final organic solvent concentration is sufficient. |
| 2. RNA Precipitation: The RNA may be precipitating on the column, especially if using high concentrations of organic solvent. | 2. Modify Elution Conditions: Reduce the concentration of organic modifier or add a chaotropic agent like arginine to the mobile phase to improve solubility.[19] | |
| Peak Tailing or Fronting | 1. Column Overload: Too much sample has been injected for the column's capacity. | 1. Reduce Sample Load: Perform a loading study to determine the optimal sample amount for your column. |
| 2. Column Degradation: The stationary phase has been compromised, often from harsh pH conditions or contaminants. | 2. Replace Column: Use a new column and ensure mobile phases are within the recommended pH range for the column type. |
Troubleshooting Denaturing PAGE Purification
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Bands are Smeared or Not Sharp | 1. Incomplete Denaturation: RNA secondary structures were not fully resolved before or during electrophoresis. | 1. Ensure Full Denaturation: Heat the sample at 65-70°C for 5-10 minutes in a loading dye containing a denaturant (e.g., formamide/urea) immediately before loading.[20] Ensure the gel contains a sufficient concentration of urea (B33335) (e.g., 7-8 M).[21] |
| 2. RNA Degradation: RNase contamination has degraded the sample. | 2. Maintain RNase-Free Conditions: Use RNase-free water, buffers, and equipment. Pre-treat the electrophoresis tank and glass plates with an RNase decontamination solution.[22][23] | |
| 3. Gel Overheating: Running the gel at too high a voltage can cause "smiling" and band distortion. | 3. Run at Constant Power: Run the gel at a constant power (e.g., 20 W) to maintain a consistent temperature.[23] | |
| Low Yield After Elution from Gel | 1. Inefficient Elution: The RNA is not diffusing out of the crushed gel slice efficiently. | 1. Optimize Elution: Crush the gel slice thoroughly. Elute overnight at room temperature or for several hours at 37°C with gentle agitation in an appropriate elution buffer (e.g., 0.5 M ammonium (B1175870) acetate). |
| 2. Poor Precipitation: The RNA is not precipitating efficiently after elution. | 2. Improve Precipitation: Add a co-precipitant like glycogen (B147801) or linear acrylamide (B121943). Ensure the ethanol (B145695) or isopropanol (B130326) precipitation is carried out at a sufficiently low temperature (e.g., -20°C or -80°C).[23] | |
| Incorrect Band Migration | 1. Incorrect Gel Percentage: The acrylamide percentage is not appropriate for the size of the RNA, leading to poor resolution. | 1. Select Appropriate Gel Percentage: Use a higher percentage gel (e.g., 12-15%) for smaller RNA fragments and a lower percentage (e.g., 6-8%) for larger fragments to ensure the target band is well-resolved.[21][24] |
| 2. High Salt in Sample: Residual salt from the synthesis or previous steps can distort band migration. | 2. Desalt Sample: If possible, perform a desalting step (e.g., ethanol precipitation) on the crude sample before loading it onto the gel. |
Section 3: Experimental Protocols & Workflows
Workflow for Long RNA Purification and QC
The following diagram illustrates a typical workflow from crude synthetic RNA to a final, purified product.
Caption: General experimental workflow for the purification of long RNA oligonucleotides.
Troubleshooting Logic Diagram
This diagram provides a logical path for troubleshooting low purity results after purification.
Caption: Decision tree for troubleshooting low purity of long RNA oligonucleotides.
Protocol 1: Denaturing PAGE Purification of Long RNA
This protocol is adapted for purifying RNA oligonucleotides in the range of 50-200 nucleotides.
Materials:
-
Crude RNA sample, desalted
-
Acrylamide/Bis-acrylamide solution (e.g., 19:1)
-
Urea, ultrapure
-
10X TBE Buffer (Tris-borate-EDTA), RNase-free
-
Ammonium persulfate (APS), 10% solution, freshly prepared
-
TEMED (N,N,N',N'-tetramethylethylenediamine)
-
2X RNA Loading Dye (e.g., 95% formamide, 18 mM EDTA, 0.025% SDS, bromophenol blue, xylene cyanol)
-
RNase-free water
-
Gel Elution Buffer (e.g., 0.5 M Ammonium Acetate, 1 mM EDTA)
-
Ethanol (100% and 70%), RNase-free
Procedure:
-
Gel Preparation (e.g., 8% Acrylamide):
-
In a fume hood, prepare the gel solution. For a 10 mL gel, mix: 5 g Urea, 2 mL of 40% Acrylamide/Bis solution, 1 mL of 10X TBE, and add RNase-free water to ~9.9 mL.[24]
-
Warm the solution gently (e.g., 37°C) to dissolve the urea completely.[24] Cool to room temperature.
-
Add 80 µL of 10% APS and 8 µL of TEMED to initiate polymerization.[24] Mix gently and pour the gel immediately between clean, RNase-free glass plates. Insert the comb and allow to polymerize for at least 60 minutes.[21]
-
-
Sample Preparation and Loading:
-
Assemble the gel in the electrophoresis apparatus and fill the reservoirs with 1X TBE buffer. Pre-run the gel for 30 minutes at constant power (e.g., 20W) to heat the gel and remove any remaining urea from the wells.[23]
-
Resuspend the crude RNA pellet in an appropriate volume of RNase-free water.
-
Mix the RNA sample with an equal volume of 2X RNA Loading Dye.[20]
-
Heat the mixture at 70°C for 5-10 minutes to denature the RNA, then immediately place on ice.[20]
-
Flush the wells again with running buffer, then load the denatured sample into the wells.[23]
-
-
Electrophoresis:
-
Run the gel at constant power (e.g., 20 W) until the desired separation is achieved (monitor migration of tracking dyes).[23]
-
-
Band Visualization and Excision:
-
Carefully disassemble the gel plates. Place the gel on a fluorescent plate and visualize the RNA bands using UV shadowing. The full-length product should be the most prominent, lowest-mobility band.
-
Using a clean, sterile scalpel, carefully excise the gel slice containing the target band. Minimize the amount of excess gel.
-
-
Elution and Precipitation:
-
Crush the excised gel slice into small pieces inside a microfuge tube.
-
Add 2-3 volumes of Gel Elution Buffer and incubate overnight at room temperature or for 2-4 hours at 37°C on a rotator.
-
Centrifuge to pellet the gel debris and carefully transfer the supernatant to a new tube.
-
Precipitate the RNA by adding 2.5-3 volumes of 100% ethanol. Add a co-precipitant if desired. Incubate at -20°C for at least 1 hour or -80°C for 30 minutes.
-
Centrifuge at high speed (e.g., >12,000 x g) for 30 minutes at 4°C to pellet the RNA.[23]
-
Carefully discard the supernatant, wash the pellet with cold 70% ethanol, and centrifuge again.
-
Air-dry the pellet briefly and resuspend in an appropriate volume of RNase-free water or buffer.
-
Protocol 2: Ion-Exchange (IEX) HPLC Purification of Long RNA
This protocol provides a general method for purifying long RNA using a strong anion-exchange column.
Materials:
-
IEX HPLC Column (e.g., a strong anion-exchanger like quaternary ammonium-functionalized polymeric resin)
-
HPLC system
-
Mobile Phase A: Low-salt buffer (e.g., 20 mM Tris-HCl, 1 mM EDTA, 10% Acetonitrile, pH 7.5)
-
Mobile Phase B: High-salt buffer (e.g., 20 mM Tris-HCl, 1 mM EDTA, 1 M NaCl, 10% Acetonitrile, pH 7.5)
-
Crude RNA sample, desalted and filtered
Procedure:
-
System Preparation:
-
Install the IEX column and equilibrate it with the mobile phase mixture (e.g., 80% A, 20% B) at a constant flow rate until a stable baseline is achieved.
-
-
Method Development (Analytical Scale):
-
Inject a small amount of the crude RNA sample.
-
Run a linear gradient to elute the RNA. A typical gradient for long RNA might be from 20% to 80% Buffer B over 30-40 minutes.
-
The full-length product is expected to be the last major peak to elute, as it has the highest negative charge. Truncated failure sequences will elute earlier.
-
Optimize the gradient to achieve the best possible separation between the full-length product and the n-1 impurity peak. A shallower gradient will improve resolution.
-
-
Preparative Purification:
-
Once the analytical method is optimized, scale up to a preparative column and increase the injection volume. Adjust the flow rate according to the column dimensions.
-
Run the preparative purification using the optimized gradient.
-
-
Fraction Collection:
-
Collect fractions across the main peak corresponding to the full-length product.
-
-
Analysis and Pooling:
-
Analyze the collected fractions using analytical HPLC or another method (e.g., CE) to determine their purity.
-
Pool the fractions that meet the required purity specification.[4]
-
-
Desalting:
-
The purified RNA in the pooled fractions will be in a high-salt buffer. It must be desalted before use. This can be achieved by methods such as size-exclusion chromatography (SEC), dialysis, or ethanol precipitation.
-
References
- 1. FAQs - Purification methods - ELLA Biotech [ellabiotech.com]
- 2. gilson.com [gilson.com]
- 3. Oligonucleotide Purification: Phenomenex [phenomenex.com]
- 4. agilent.com [agilent.com]
- 6. agilent.com [agilent.com]
- 7. glenresearch.com [glenresearch.com]
- 8. Depurination - Wikipedia [en.wikipedia.org]
- 9. glenresearch.com [glenresearch.com]
- 10. labcluster.com [labcluster.com]
- 11. US10590161B2 - Ion exchange purification of mRNA - Google Patents [patents.google.com]
- 12. Challenging Oligonucleotide Purifications and the Advantages of Novel HPLC Column Technologies [labx.com]
- 13. Chromatography Challenges in the Purification of Oligonucleotides [sartorius.com]
- 14. scantecnordic.se [scantecnordic.se]
- 15. biotium.com [biotium.com]
- 16. RNA Extraction, Handling, and Storage - Nordic Biosite [nordicbiosite.com]
- 17. Best practices for RNA storage and sample handling | QIAGEN [qiagen.com]
- 18. researchgate.net [researchgate.net]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. neb.com [neb.com]
- 21. Denaturing Urea Polyacrylamide Gel Electrophoresis (Urea PAGE) - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Troubleshooting Guide: RNA Extraction for Sequencing - CD Genomics [rna.cd-genomics.com]
- 23. Purification of radiolabeled RNA products using denaturing gel electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Denaturing PAGE for resolving RNA [protocols.io]
Impact of water content on TBDMS deprotection with TBAF
This guide provides researchers, scientists, and drug development professionals with in-depth information on the critical role of water content in the deprotection of tert-butyldimethylsilyl (TBDMS) ethers using tetrabutylammonium (B224687) fluoride (B91410) (TBAF). It includes troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you optimize your reactions and resolve common issues.
Frequently Asked Questions (FAQs)
Q1: Why is water content important in TBAF-mediated TBDMS deprotection?
Water plays a dual role in this reaction. A small amount of water is necessary to solvate the fluoride ion, increasing its nucleophilicity and allowing it to effectively attack the silicon atom of the TBDMS group.[1][2] However, excessive water can lead to decreased reaction efficiency and the formation of side products.[3][4] Strictly anhydrous TBAF is reported to be less reactive.[2]
Q2: I bought a commercial 1M TBAF in THF solution, which is listed as "anhydrous." Is it completely water-free?
No. Commercially available TBAF solutions in THF, even when labeled "anhydrous," typically contain a small but significant amount of water.[5] This is often because they are prepared from TBAF trihydrate.[1][6] The term "anhydrous" in this context usually means the solvent (THF) was dried, but the reagent itself still contains water. The fluoride ion is a strong hydrogen bond acceptor, making it very difficult to remove all water molecules.[1][7]
Q3: Can the water content in my TBAF solution change over time?
Yes. TBAF solutions are highly hygroscopic and can absorb moisture from the atmosphere over time, especially if the bottle is opened frequently.[2][8] This can lead to a gradual loss of reactivity and reproducibility in your experiments.[2] Storing the reagent under an inert atmosphere and using a syringe to dispense it can help minimize water absorption.
Q4: Besides water, what other factors can cause issues with TBAF deprotection?
TBAF is basic and can cause side reactions with base-sensitive functional groups in your substrate, leading to decomposition or low yields.[9][10] For such cases, buffering the reaction with a mild acid like acetic acid is recommended to neutralize the basicity.[11][12]
Troubleshooting Guide
Problem 1: My TBDMS deprotection is very slow or incomplete.
-
Possible Cause 1: Insufficient Water: The fluoride ion may not be sufficiently activated. While counterintuitive, adding a controlled, small amount of water can sometimes accelerate the reaction.[12]
-
Possible Cause 2: Steric Hindrance: If the TBDMS group is in a sterically crowded environment, the reaction will naturally be slower.[11] Consider increasing the reaction temperature or extending the reaction time.[11]
-
Possible Cause 3: Old Reagent: Your TBAF solution may have degraded or absorbed too much atmospheric moisture, reducing its effectiveness.[2] Try using a fresh bottle of reagent.
Problem 2: My reaction is complete, but the yield is low, and I see multiple side products.
-
Possible Cause 1: Excessive Water: Too much water can promote side reactions or hydrolysis of sensitive functional groups. This is particularly critical for certain substrates, like pyrimidine (B1678525) nucleosides in RNA synthesis, where the water content should be below 5%.[3][4][13] Drying the commercial TBAF solution may be necessary (see Protocol 2).
-
Possible Cause 2: Substrate Sensitivity to Base: The inherent basicity of the TBAF reagent may be decomposing your starting material or product.[10] This can lead to elimination, epimerization, or other base-mediated side reactions.[12]
-
Solution: Add 1.1 to 1.5 equivalents of acetic acid to the reaction mixture to buffer the TBAF.[11][12] This neutralizes the basicity without significantly affecting the fluoride ion's ability to cleave the silyl (B83357) ether.
Data Summary: Impact of Water Content
The optimal water content is substrate-dependent. The following table summarizes the general effects of water on the reaction.
| Water Content Level | Impact on Reaction Rate | Impact on Yield & Purity | Recommended Action |
| Very Low ("Anhydrous") | Can be very slow; fluoride ion has reduced nucleophilicity.[2] | May result in an incomplete reaction and low conversion. | Consider adding a sub-stoichiometric amount of water. |
| Optimal | Efficient reaction rate. | High yield of the desired alcohol with minimal side products. | Use a fresh bottle of commercial TBAF solution or one that has been properly stored. |
| High (Excess Water) | Can decrease the rate of desilylation.[3][4] | Low yield due to incomplete reaction or formation of hydrolysis-related side products.[3][4] | Dry the TBAF solution over activated molecular sieves before use (See Protocol 2). |
Experimental Protocols
Protocol 1: General Procedure for TBDMS Deprotection
This protocol is a standard starting point for the deprotection of a typical TBDMS ether.[9][10]
-
Dissolution: Dissolve the TBDMS-protected alcohol (1.0 equiv.) in anhydrous tetrahydrofuran (B95107) (THF) to a concentration of approximately 0.1–0.2 M.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Add a 1.0 M solution of TBAF in THF (1.1–1.5 equiv.) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC). This can take anywhere from 30 minutes to several hours.[10]
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).[12]
-
Extraction: Dilute the mixture with an organic solvent like ethyl acetate (B1210297) or dichloromethane, and transfer it to a separatory funnel.[9][10] Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude alcohol product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Procedure for Reducing Water Content in Commercial TBAF Solution
This protocol is recommended for substrates that are highly sensitive to excess water.[3][4]
-
Preparation: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), add activated 3Å or 4Å molecular sieves (approximately 200-300 mg of sieves per 1 mL of TBAF solution).
-
Reagent Addition: Carefully add the commercial 1.0 M TBAF in THF solution to the flask containing the molecular sieves.
-
Drying: Seal the flask and allow it to stand at room temperature for 12-24 hours. Gently swirl the flask occasionally.
-
Use: Carefully decant or syringe the dried TBAF solution from the molecular sieves for immediate use in your reaction. Do not store the solution over sieves for extended periods, as this can promote decomposition.
Visual Guides
Caption: Mechanism of TBAF-mediated TBDMS deprotection highlighting water's role.
Caption: Troubleshooting workflow for common TBDMS deprotection issues.
Caption: Relationship between water content and reaction efficiency.
References
- 1. Tetra-n-butylammonium Fluoride (TBAF) [commonorganicchemistry.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Effect of excess water on the desilylation of oligoribonucleotides using tetrabutylammonium fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. US20060089514A1 - Anhydrous flouride salts and reagents and methods for their production - Google Patents [patents.google.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Page loading... [guidechem.com]
- 8. nbinno.com [nbinno.com]
- 9. benchchem.com [benchchem.com]
- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Effect of excess water on the desilylation of oligoribonucleotides using tetrabutylammonium fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Activator Concentration for Efficient RNA Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize activator concentrations for efficient in vitro transcription (IVT).
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low RNA yield in an in vitro transcription (IVT) reaction?
A1: Low RNA yield is a frequent issue in IVT. Several factors can contribute to this problem:
-
Suboptimal Activator Concentration: The concentration of divalent metal ions, typically magnesium (Mg²⁺), is critical for RNA polymerase activity. Both insufficient and excessive concentrations can inhibit the enzyme.[1][2][3][4][5][6]
-
Poor DNA Template Quality: Contaminants such as salts, ethanol, or proteins in the DNA template preparation can inhibit RNA polymerase.[7] The template DNA must be of high purity and integrity.[]
-
Incorrect Nucleotide Concentration: The concentration of nucleotide triphosphates (NTPs) can be a limiting factor. Ensure that NTPs are at an optimal concentration, as very low levels can lead to premature termination of transcription.[7][9][10]
-
RNase Contamination: RNases are ubiquitous enzymes that degrade RNA. It is crucial to maintain an RNase-free environment during the entire experimental setup.[7][11]
-
Inactive Enzyme: The RNA polymerase may have lost its activity due to improper storage or handling. It's always advisable to use a positive control to verify enzyme activity.
Q2: How does the concentration of magnesium (Mg²⁺) affect RNA synthesis?
A2: Magnesium ions (Mg²⁺) are a crucial cofactor for RNA polymerases like T7, T3, and SP6.[1][2][3] Mg²⁺ plays a vital role in neutralizing the negative charge of the phosphate (B84403) backbone of NTPs, facilitating their correct positioning in the enzyme's active site, and catalyzing the phosphodiester bond formation. The optimal Mg²⁺ concentration is tightly linked to the total NTP concentration in the reaction. An optimal Mg²⁺:NTP ratio is essential for maximal RNA yield.[1][2][3] Deviations from this optimal ratio can lead to a significant decrease in RNA synthesis.
Q3: Can other activators like manganese (Mn²⁺) or spermidine (B129725) be used? How do they compare to magnesium?
A3: Yes, other activators can be used, and their effects can vary:
-
Manganese (Mn²⁺): While Mg²⁺ is the most commonly used cofactor, Mn²⁺ can also activate RNA polymerases.[12][13] For some polymerases, Mn²⁺ can even enhance the initiation of transcription more effectively than Mg²⁺.[13] However, high concentrations of Mn²⁺ can be inhibitory during the elongation phase.[13] The choice between Mg²⁺ and Mn²⁺ can also influence the type of RNA produced, with some studies showing that Mn²⁺ favors the synthesis of AU-rich RNA by certain polymerases.[12]
-
Spermidine: Spermidine is a polyamine that is often included in IVT reactions. It is not a direct activator of the polymerase but helps to improve RNA yield by binding to the DNA template and the newly synthesized RNA, preventing their aggregation and precipitation.[1][5] It can also help to reduce the generation of truncated mRNA transcripts.[14]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your RNA synthesis experiments and provides actionable solutions.
Problem 1: Low or No RNA Yield
| Possible Cause | Recommended Solution |
| Suboptimal Activator Concentration | Perform a titration experiment to determine the optimal concentration of your primary activator (e.g., MgCl₂ or Mg(OAc)₂). Start with a range of concentrations around the recommended value for your specific RNA polymerase. The optimal concentration can be dependent on the NTP concentration.[1][2][3][4][5][6] |
| Inhibitors in DNA Template | Re-purify your DNA template to remove any residual salts, ethanol, or other contaminants. Ethanol precipitation of the DNA template can often resolve this issue.[7] |
| Low NTP Concentration | Ensure your final NTP concentration is adequate. For standard reactions, a concentration of 0.5 mM for each NTP is a good starting point.[15] If you are performing a labeling reaction with a limiting labeled nucleotide, consider increasing its concentration.[10] |
| RNase Contamination | Use certified nuclease-free water, reagents, and consumables. Work in a designated RNase-free area and use an RNase inhibitor in your reaction.[7][11] |
| Inactive RNA Polymerase | Use a fresh aliquot of RNA polymerase. Always include a positive control template in your experiments to verify the enzyme's activity. |
Problem 2: Presence of Shorter, Incomplete Transcripts
| Possible Cause | Recommended Solution |
| Premature Termination due to Low NTPs | Increase the concentration of the limiting NTP. This is particularly important for labeling reactions where one nucleotide might be at a very low concentration.[7][10] |
| Complex Secondary Structures in Template | Lower the incubation temperature of the reaction (e.g., from 37°C to 30°C) to slow down the polymerase and allow it to read through difficult secondary structures.[7][10] |
| High Activator Concentration | Excessively high concentrations of activators like Mg²⁺ can sometimes lead to premature termination. Optimize the activator concentration through titration. |
| Cryptic Termination Sites | If the issue persists, consider subcloning your template into a different vector with a different promoter or using a different RNA polymerase (e.g., switching from T7 to SP6).[7][10] |
Problem 3: Presence of Longer-Than-Expected Transcripts
| Possible Cause | Recommended Solution |
| Incomplete Linearization of Plasmid DNA | Ensure complete digestion of your plasmid template by checking an aliquot on an agarose (B213101) gel before setting up the IVT reaction.[7] |
| Template with 3' Overhangs | Use restriction enzymes that generate 5' overhangs or blunt ends for template linearization. T7 RNA polymerase can sometimes use a 3' overhang as a template, leading to longer transcripts.[7] |
Quantitative Data on Activator Concentrations
The optimal concentration of an activator is highly dependent on the specific experimental conditions, including the RNA polymerase used, the concentration of NTPs, and the nature of the DNA template. The following table summarizes typical and optimized concentration ranges found in the literature.
| Activator | RNA Polymerase | Typical Concentration Range | Optimized Concentration Example | Notes |
| Magnesium (Mg²⁺) | T7 | 12 mM - 75 mM[1][2][6][16] | 75 mM Mg(OAc)₂ with 10 mM each NTP for self-amplifying RNA[1][3] | The optimal concentration is highly dependent on the NTP concentration. The counter-ion can also have an effect, with acetate (B1210297) sometimes being preferred over chloride.[1][2][3][5] |
| Manganese (Mn²⁺) | RNA Polymerase I & II | 1 mM - 20 mM[12][14] | 2 mM Mg²⁺ with 1-20 mM Mn²⁺ showed significant activity[14] | Can be more effective for transcription initiation than Mg²⁺ for some polymerases. High concentrations can be inhibitory.[13] |
| Spermidine | T7 | 2 mM - 10 mM[9][17] | 0.2 mM was used as a fixed component in an optimization study[1][5] | Acts as a reaction enhancer by preventing aggregation of DNA and RNA.[1][5] |
Experimental Protocols
Protocol for Optimizing Magnesium Concentration
This protocol provides a framework for determining the optimal Mg²⁺ concentration for your specific in vitro transcription reaction.
1. Experimental Setup:
-
Prepare a master mix containing all the reaction components except for the magnesium salt (e.g., MgCl₂ or Mg(OAc)₂). This includes your linearized DNA template, NTPs, reaction buffer (without Mg²⁺), RNase inhibitor, and RNA polymerase.
-
Aliquot the master mix into separate reaction tubes.
-
Prepare a stock solution of the magnesium salt.
2. Titration:
-
Add varying amounts of the magnesium stock solution to each reaction tube to achieve a range of final Mg²⁺ concentrations. A good starting range is typically from 10 mM to 80 mM. It is recommended to test concentrations in increments of 5-10 mM.
-
Ensure the final volume of each reaction is the same by adding nuclease-free water.
3. Incubation:
-
Incubate the reactions at the optimal temperature for your RNA polymerase (usually 37°C) for a standard duration (e.g., 2-4 hours).
4. Analysis:
-
After incubation, analyze the RNA yield and quality from each reaction.
-
Yield Quantification: Use a fluorometric assay (e.g., Qubit) or a spectrophotometer (e.g., NanoDrop) to measure the RNA concentration.
-
Quality Assessment: Run an aliquot of each reaction on a denaturing agarose or polyacrylamide gel to visualize the integrity of the RNA transcript. Look for a sharp, single band corresponding to the expected size of your transcript.
-
5. Determination of Optimal Concentration:
-
The optimal magnesium concentration is the one that produces the highest yield of full-length, high-quality RNA.
Visualizations
Troubleshooting Workflow for Low RNA Yield
Caption: Troubleshooting workflow for addressing low RNA yield in IVT reactions.
Experimental Workflow for Activator Concentration Optimization
Caption: Experimental workflow for optimizing activator concentration in IVT.
References
- 1. f1000research-files.f1000.com [f1000research-files.f1000.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 6. Optimization of In Vitro Transcription by Design of Experiment to Achieve High Self-Amplifying RNA Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promegaconnections.com [promegaconnections.com]
- 9. static.igem.org [static.igem.org]
- 10. Practical Tips for In Vitro Transcription | Thermo Fisher Scientific - US [thermofisher.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. Specific role of manganese and magnesium on RNA synthesis in rabbit bone marrow erythroid cell nuclei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Differences in the effects of manganese and magnesium on initiation and elongation in the RNA polymerase I reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Template optimization for In Vitro Transcription [biosyn.com]
- 16. Digital Twin Fundamentals of mRNA In Vitro Transcription in Variable Scale Toward Autonomous Operation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effective Synthesis of High-Integrity mRNA Using In Vitro Transcription - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to TBDMS and TOM Protecting Groups in RNA Synthesis
For Researchers, Scientists, and Drug Development Professionals
The chemical synthesis of RNA is a cornerstone of modern molecular biology and therapeutic development. The choice of protecting groups for the 2'-hydroxyl function of ribonucleosides is a critical determinant of the efficiency, fidelity, and overall success of RNA oligonucleotide synthesis. This guide provides an objective comparison of two widely used 2'-hydroxyl protecting groups: tert-butyldimethylsilyl (TBDMS) and triisopropylsilyloxymethyl (TOM). We will delve into their performance characteristics, supported by experimental data, to aid researchers in selecting the optimal protecting group for their specific applications.
Key Performance Characteristics
The selection of a 2'-hydroxyl protecting group impacts several key aspects of RNA synthesis. The ideal group should be stable throughout the synthesis cycles, not hinder the coupling reaction, and be cleanly removed under mild conditions without degrading the final RNA product.
Coupling Efficiency: The steric bulk of the protecting group can significantly influence the efficiency of the phosphoramidite (B1245037) coupling reaction. The TOM group, with its oxymethyl spacer, positions the bulky triisopropylsilyl group further from the reaction center compared to the TBDMS group.[1][2] This reduction in steric hindrance around the 3'-phosphoramidite results in higher coupling efficiencies, a crucial factor in the synthesis of long RNA oligonucleotides.[1][3] While TBDMS chemistry can yield satisfactory results, it often requires longer coupling times and may exhibit lower coupling yields.[4][5]
Synthesis of Long RNA: For the synthesis of long RNA molecules (e.g., >40 nucleotides), higher stepwise coupling efficiency is paramount.[3] Even a small decrease in efficiency per cycle can lead to a significant reduction in the yield of the full-length product. Consequently, the higher coupling efficiency associated with TOM-protected monomers makes them the preferred choice for synthesizing long RNAs.[1]
Side Reactions and Purity: A notable drawback of the TBDMS group is its susceptibility to 2' to 3' silyl (B83357) migration under basic conditions.[6][7] This migration can lead to the formation of non-biological 2'-5' phosphodiester linkages, compromising the integrity and function of the synthesized RNA.[6][7] The acetal (B89532) structure of the TOM group prevents this migration, resulting in a cleaner synthesis with a lower incidence of isomeric impurities.[8]
Quantitative Performance Data
A direct comparative study synthesizing a 20mer RNA oligonucleotide provided the following quantitative data:
| Performance Metric | TBDMS | TOM | Reference |
| Crude Purity (20mer) | 77.6% | 80.1% | [9] |
| Extrapolated Crude Purity (100mer) | 27% | 33% | [9] |
These results clearly demonstrate the advantage of the TOM protecting group, which offers a higher crude purity for both short and, significantly, for longer RNA sequences.[9]
Deprotection Protocols
The deprotection strategies for TBDMS and TOM are well-established, with both relying on a fluoride (B91410) source for the final silyl group removal.
| Deprotection Step | TBDMS | TOM | Reference |
| Base & Phosphate Deprotection | Ammonium hydroxide/methylamine (AMA) or ethanolic ammonia (B1221849). | Ammonium hydroxide/methylamine (AMA) or ethanolic methylamine/water (EMAM). | [6][7] |
| 2'-Hydroxyl Deprotection | Triethylamine trihydrofluoride (TEA·3HF) or tetrabutylammonium (B224687) fluoride (TBAF). | Triethylamine trihydrofluoride (TEA·3HF) or tetrabutylammonium fluoride (TBAF). | [7][10] |
While the reagents are similar, the conditions and handling can differ slightly. TOM deprotection is often described as fast and reliable.[1]
Experimental Protocols
The following is a representative experimental protocol for the synthesis and deprotection of a 20mer RNA oligonucleotide using TBDMS and TOM protecting groups, based on a comparative study.[9]
1. Synthesis:
-
Synthesizer: ABI 394
-
Scale: 1.0 µmol
-
Support: Universal Support III PS
-
Activator: 0.25M 5-Ethylthio-1H-tetrazole (ETT)
-
Coupling Time: 6 minutes for all RNA monomers
-
Deblock: Dichloroacetic acid (DCA)
2. Cleavage and Base Deprotection:
-
Reagents: 2M Ammonia in methanol (B129727) and Ammonium Hydroxide/Methylamine (AMA) solution.
-
Procedure:
-
Incubate the support in 2M ammonia in methanol for 60 minutes at room temperature.
-
Without drying, add an equal volume of AMA and continue deprotection for 10 minutes at 65°C.
-
Filter the solution and dry the oligonucleotide using a flow of argon.
-
3. 2'-Desilylation:
-
Reagents: Dimethyl sulfoxide (B87167) (DMSO), Triethylamine (TEA), Triethylamine trihydrofluoride (TEA·3HF), RNA quenching buffer.
-
Procedure:
-
Dissolve the dried oligonucleotide in 115 µL of DMSO, warming to 65°C if necessary.
-
Add 60 µL of TEA and 75 µL of TEA·3HF to the solution.
-
Heat the mixture at 65°C for 2.5 hours.
-
Quench the reaction by adding 750 µL of RNA quenching buffer.
-
4. Desalting and Analysis:
-
The crude oligonucleotide is desalted using a suitable desalting column.
-
Analysis of the crude product is performed by reverse-phase high-performance liquid chromatography (RP-HPLC).[9]
Visualizing the Chemical Differences and Workflow
To better understand the structural differences and the overall synthesis and deprotection process, the following diagrams are provided.
Conclusion
The choice between TBDMS and TOM protecting groups for RNA synthesis should be guided by the specific requirements of the application. For routine synthesis of short oligonucleotides, TBDMS chemistry can be a cost-effective and reliable option. However, for more demanding applications, such as the synthesis of long RNA molecules or sequences where high fidelity is paramount, the TOM protecting group offers clear advantages. Its reduced steric hindrance leads to higher coupling efficiencies and greater purity of the final product, while its inherent stability prevents the formation of undesirable 2'-5' linkages. The experimental data presented in this guide quantitatively supports the superior performance of the TOM protecting group, particularly for the synthesis of longer RNA oligonucleotides. Researchers should weigh these factors carefully to optimize their RNA synthesis protocols and achieve the highest quality results.
References
- 1. glenresearch.com [glenresearch.com]
- 2. glenresearch.com [glenresearch.com]
- 3. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 4. Chemical synthesis of a very long oligoribonucleotide with 2-cyanoethoxymethyl (CEM) as the 2′-O-protecting group: structural identification and biological activity of a synthetic 110mer precursor-microRNA candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. phenomenex.com [phenomenex.com]
- 6. massbio.org [massbio.org]
- 7. glenresearch.com [glenresearch.com]
- 8. glenresearch.com [glenresearch.com]
- 9. glenresearch.com [glenresearch.com]
- 10. researchgate.net [researchgate.net]
A Head-to-Head Comparison: TBDMS vs. 2'-ACE Chemistry for Long RNA Synthesis
In the rapidly advancing field of RNA therapeutics and research, the chemical synthesis of long and highly pure RNA oligonucleotides is a critical bottleneck. The choice of the 2'-hydroxyl protecting group strategy is paramount to the success of this synthesis. For years, tert-butyldimethylsilyl (TBDMS) chemistry has been a workhorse in RNA synthesis. However, the emergence of 2'-acetoxyethyl orthoester (2'-ACE) chemistry has presented a compelling alternative, particularly for the synthesis of long RNA molecules. This guide provides an objective, data-driven comparison of these two prominent chemistries to aid researchers, scientists, and drug development professionals in selecting the optimal method for their specific needs.
Core Principles of TBDMS and 2'-ACE Chemistries
TBDMS Chemistry: This well-established method utilizes the tert-butyldimethylsilyl (TBDMS) group to protect the 2'-hydroxyl of the ribose sugar.[1][2][3] The synthesis proceeds via the standard phosphoramidite (B1245037) solid-phase synthesis cycle.[1][4] A key challenge with TBDMS chemistry is the steric hindrance caused by the bulky silyl (B83357) group, which can impede coupling efficiency, especially for longer RNA chains.[3] Deprotection of the TBDMS group requires a fluoride (B91410) reagent, typically triethylamine (B128534) trihydrofluoride (TEA·3HF) or tetrabutylammonium (B224687) fluoride (TBAF).[1][2][5]
2'-ACE Chemistry: This newer approach employs a 2'-acetoxyethyl orthoester (2'-ACE) protecting group in conjunction with a 5'-silyl protecting group.[2][6][7] This strategy is designed to overcome the limitations of traditional silyl-based chemistries.[6][8] 2'-ACE chemistry boasts faster coupling rates and milder deprotection conditions, making it particularly suitable for the synthesis of long and complex RNA molecules.[6][8][9] The final deprotection of the 2'-ACE group is achieved under mild acidic conditions.[2][6]
Quantitative Performance Comparison
To facilitate a direct comparison, the following tables summarize the key quantitative performance metrics of TBDMS and 2'-ACE chemistries based on available data.
| Parameter | TBDMS Chemistry | 2'-ACE Chemistry | References |
| Average Stepwise Coupling Efficiency | ~97-98% | >99% | [10],[6] |
| Coupling Time | 6-15 minutes | < 60 seconds - 3.5 minutes | [5],[7][11] |
| Achievable Length of RNA | Up to ~100 nucleotides | >100 nucleotides, up to 120+ bases | [3][12],[6][8][13] |
| Crude Purity for a 100mer (extrapolated) | ~27% | Significantly higher due to higher coupling efficiency | [3] |
| Deprotection Parameter | TBDMS Chemistry | 2'-ACE Chemistry | References |
| Base and Phosphate (B84403) Deprotection | Concentrated aqueous ammonia (B1221849)/ethanol or methylamine (B109427)/ammonia (AMA) | 40% Methylamine in water | [1][5],[7] |
| 2'-Hydroxyl Deprotection Reagent | Triethylamine trihydrofluoride (TEA·3HF) or Tetrabutylammonium fluoride (TBAF) | 100 mM Acetic acid, pH 3.4-3.8 with TEMED | [1][5],[14] |
| 2'-Hydroxyl Deprotection Time | 1.5 - 2.5 hours | 30 minutes | [5][15],[6][14] |
| 2'-Hydroxyl Deprotection Temperature | 60 - 65 °C | 60 °C | [16],[14] |
Experimental Protocols
TBDMS Chemistry: Solid-Phase RNA Synthesis, Cleavage, and Deprotection
I. Solid-Phase Synthesis:
-
Synthesis: RNA synthesis is performed on a standard automated synthesizer using TBDMS-protected phosphoramidites.[1] A longer coupling time of 6 minutes is typically employed when using 5-ethylthio-1H-tetrazole (ETT) as an activator.[5]
-
Column Preparation: After synthesis, the synthesis column is removed from the synthesizer and the support is dried thoroughly.[5]
II. Cleavage and Base/Phosphate Deprotection:
-
Cleavage from Support: The support is treated with a mixture of concentrated aqueous ammonia and 8M ethanolic methylamine (1:1 v/v) to cleave the oligonucleotide from the solid support and remove the exocyclic amine and phosphate protecting groups.[1] This step is typically carried out at room temperature for 4-17 hours or at 65°C for a shorter duration with specific reagents like AMA.[5]
-
Supernatant Collection: The supernatant containing the cleaved and partially deprotected RNA is collected. The support is washed with RNase-free water, and the washes are combined with the supernatant.[5]
-
Drying: The combined solution is evaporated to dryness.[5]
III. 2'-TBDMS Deprotection:
-
Resuspension: The dried oligonucleotide is resuspended in anhydrous DMSO.[5]
-
Addition of Deprotection Reagents: Triethylamine (TEA) is added, followed by triethylamine trihydrofluoride (TEA·3HF).[5]
-
Incubation: The mixture is heated at 65°C for 2.5 hours.[5]
-
Quenching and Purification: The reaction is quenched, and the fully deprotected RNA is purified using methods such as HPLC or PAGE.[1][5]
2'-ACE Chemistry: Solid-Phase RNA Synthesis, Cleavage, and Deprotection
I. Solid-Phase Synthesis:
-
Synthesis: RNA synthesis is performed on an automated synthesizer using 2'-ACE protected phosphoramidites and a 5'-silyl protecting group.[7] The coupling time is significantly shorter, often less than 60 seconds.[7]
-
Phosphate Deprotection: The methyl protecting groups on the phosphates are removed on-column by treatment with 1 M disodium-2-carbamoyl-2-cyanoethylene-1,1-dithiolate trihydrate (S2Na2) in DMF for 30 minutes.[7]
II. Cleavage and Base Deprotection:
-
Cleavage and Base Deprotection: The support is treated with 40% aqueous methylamine at 55°C for 10 minutes. This step cleaves the RNA from the support and removes the exocyclic amine protecting groups.[7]
III. 2'-ACE Deprotection:
Workflow Visualizations
Conclusion
The choice between TBDMS and 2'-ACE chemistry for long RNA synthesis depends on the specific requirements of the application. TBDMS chemistry, while well-established, faces challenges in synthesizing very long RNAs due to lower coupling efficiencies and harsher deprotection conditions. In contrast, 2'-ACE chemistry offers significant advantages for the synthesis of long and complex RNA molecules, including higher coupling efficiencies, faster synthesis cycles, and milder deprotection steps.[6][8][9] These benefits translate to higher purity of the final product and the ability to synthesize RNA sequences that are challenging or impossible with traditional methods.[6] For researchers and drug development professionals working on applications requiring long, high-purity RNA, 2'-ACE chemistry represents a superior and more reliable technological platform.[6][8]
References
- 1. kulturkaufhaus.de [kulturkaufhaus.de]
- 2. atdbio.com [atdbio.com]
- 3. glenresearch.com [glenresearch.com]
- 4. RNA Synthesis Using 2′-O-(Tert-Butyldimethylsilyl) Protection | Springer Nature Experiments [experiments.springernature.com]
- 5. glenresearch.com [glenresearch.com]
- 6. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 7. horizondiscovery.com [horizondiscovery.com]
- 8. The Chemical Synthesis of Long and Highly Modified RNA using 2'-ACE Chemistry | Technology Networks [technologynetworks.com]
- 9. RNA oligonucleotide synthesis via 5'-silyl-2'-orthoester chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Chemical synthesis of long RNAs with terminal 5′‐phosphate groups - PMC [pmc.ncbi.nlm.nih.gov]
- 13. horizondiscovery.com [horizondiscovery.com]
- 14. horizondiscovery.com [horizondiscovery.com]
- 15. academic.oup.com [academic.oup.com]
- 16. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: TOM-Protected vs. TBDMS-Protected Phosphoramidites in Oligonucleotide Synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of oligonucleotides, the choice of 2'-hydroxyl protecting group is a critical decision that significantly impacts yield, purity, and the overall efficiency of the process. The two most prominent protecting groups in RNA synthesis are tert-butyldimethylsilyl (TBDMS) and triisopropylsilyloxymethyl (TOM). This guide provides an in-depth, objective comparison of their performance, supported by experimental data, to inform the selection of the optimal phosphoramidite (B1245037) chemistry for your research and development needs.
The advent of RNA-based therapeutics and diagnostics has placed increasing demands on the chemical synthesis of high-quality oligonucleotides. The selection of the appropriate 2'-hydroxyl protecting group is paramount, as it directly influences the efficiency of the coupling reactions and the ease of deprotection. While TBDMS has been the traditional choice, TOM-protected phosphoramidites have emerged as a superior alternative, particularly for the synthesis of long RNA sequences.
Key Advantages of TOM-Protected Phosphoramidites
TOM-protected phosphoramidites offer several distinct advantages over their TBDMS counterparts, primarily stemming from the unique structure of the TOM group. The key benefits include higher coupling efficiency, faster and simpler deprotection, and enhanced stability against isomerization.[1][2][3][4][5][6]
-
Higher Coupling Efficiency: The TOM group exhibits lower steric hindrance compared to the bulky TBDMS group.[4][5][6] This reduced steric interference allows for more efficient and rapid coupling of the phosphoramidite to the growing oligonucleotide chain. This is particularly crucial for the synthesis of long oligonucleotides, where the cumulative effect of high coupling efficiency at each step significantly improves the final yield of the full-length product.[3]
-
Prevention of 2' to 3' Migration: A significant drawback of the TBDMS group is its potential to migrate from the 2'-hydroxyl to the 3'-hydroxyl position under basic conditions. This isomerization can lead to the formation of non-biological 2'-5' phosphodiester linkages, resulting in impurities that are difficult to separate from the desired product. The acetal (B89532) linkage of the TOM group is stable under these conditions and effectively prevents this migration, ensuring the integrity of the phosphodiester backbone.[3][4]
-
Faster and Simpler Deprotection: The deprotection of TOM-protected oligonucleotides is typically faster and proceeds under milder conditions than that of TBDMS-protected oligos.[4][5][6] This reduces the exposure of the synthesized RNA to harsh chemicals, minimizing the risk of degradation and improving the overall purity of the final product.
Performance Data: A Quantitative Comparison
The superior performance of TOM-protected phosphoramidites is evident in the quantitative data obtained from comparative studies. The higher coupling efficiency of TOM translates directly into higher crude purity of the final oligonucleotide product, especially for longer sequences.
| Parameter | TOM-Protected Phosphoramidites | TBDMS-Protected Phosphoramidites | Reference(s) |
| Average Coupling Efficiency | >99% | ~97-98% | [5] |
| Crude Purity (100mer oligo) | 33% | 27% | [7] |
| Coupling Time | Shorter | Longer | [3] |
| 2'-5' Linkage Formation | Negligible | Potential for formation | [3][4] |
Experimental Protocols
To provide a practical understanding of the differences in handling these two types of phosphoramidites, detailed experimental protocols for a standard oligonucleotide synthesis cycle and the subsequent deprotection steps are outlined below.
Oligonucleotide Synthesis Cycle
The solid-phase synthesis of oligonucleotides using both TOM and TBDMS phosphoramidites follows a similar four-step cycle: detritylation, coupling, capping, and oxidation. However, the coupling times differ significantly.
1. Detritylation:
-
Reagent: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).
-
Procedure: The 5'-O-DMT protecting group is removed from the support-bound nucleoside by treatment with the TCA solution.
2. Coupling:
-
Reagents:
-
Phosphoramidite solution (TOM or TBDMS).
-
Activator solution (e.g., 5-Ethylthio-1H-tetrazole, ETT).
-
-
Procedure: The phosphoramidite is activated and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
TOM-protected phosphoramidites: Typically require shorter coupling times.
-
TBDMS-protected phosphoramidites: Require longer coupling times due to steric hindrance.[3]
-
3. Capping:
-
Reagents:
-
Cap A (Acetic Anhydride/Pyridine/THF).
-
Cap B (N-Methylimidazole/THF).
-
-
Procedure: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants in subsequent cycles.
4. Oxidation:
-
Reagent: 0.02 M Iodine in THF/Pyridine/Water.
-
Procedure: The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester.
Deprotection Protocols
The deprotection procedures for TOM and TBDMS-protected oligonucleotides differ in their reagents, temperatures, and durations.
Deprotection of TOM-Protected Oligonucleotides:
-
Cleavage and Base Deprotection:
-
Reagent: A mixture of aqueous ammonia (B1221849) and methylamine (B109427) (AMA).
-
Procedure: The solid support is treated with AMA at an elevated temperature to cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases and the phosphate backbone.
-
-
2'-O-TOM Group Removal:
-
Reagent: A fluoride-containing reagent such as triethylamine (B128534) trihydrofluoride (TEA·3HF).
-
Procedure: The oligonucleotide is treated with the fluoride (B91410) reagent to remove the TOM protecting groups from the 2'-hydroxyl positions.
-
Deprotection of TBDMS-Protected Oligonucleotides:
-
Cleavage and Base Deprotection:
-
Reagent: Concentrated ammonium (B1175870) hydroxide (B78521).
-
Procedure: The solid support is treated with ammonium hydroxide to cleave the oligonucleotide and remove the base and phosphate protecting groups. This step typically requires longer incubation times and/or higher temperatures compared to the deprotection of TOM-protected oligos.
-
-
2'-O-TBDMS Group Removal:
-
Reagent: Tetrabutylammonium fluoride (TBAF) in THF.
-
Procedure: The oligonucleotide is treated with TBAF to remove the TBDMS protecting groups. This step often requires a longer reaction time than the removal of the TOM group.
-
Visualizing the Workflow: Synthesis and Deprotection
The following diagrams, generated using Graphviz, illustrate the key stages in the synthesis and deprotection of oligonucleotides using both TOM and TBDMS-protected phosphoramidites.
Conclusion
The selection of the appropriate 2'-hydroxyl protecting group is a critical factor in the successful synthesis of high-quality RNA oligonucleotides. The evidence strongly suggests that TOM-protected phosphoramidites offer significant advantages over the traditional TBDMS-protected counterparts. The higher coupling efficiency, prevention of 2'-5' linkages, and faster, milder deprotection protocols associated with TOM chemistry contribute to higher yields and purity of the final RNA product, particularly for long sequences. For researchers and drug development professionals seeking to optimize their RNA synthesis workflows and achieve superior results, TOM-protected phosphoramidites represent the more advanced and reliable choice.
References
A Comparative Guide to 2'-Hydroxyl Protecting Groups in Oligonucleotide Synthesis: TBDMS and Its Alternatives
For researchers, scientists, and drug development professionals engaged in oligonucleotide synthesis, the choice of the 2'-hydroxyl (2'-OH) protecting group is a critical determinant of coupling efficiency, synthesis time, and the overall purity of the final RNA product. The tert-butyldimethylsilyl (TBDMS) group has long been a standard, but a variety of alternative protecting groups have emerged, each with distinct advantages and disadvantages. This guide provides an objective comparison of TBDMS and other notable 2'-OH protecting groups, supported by experimental data and detailed protocols to inform your selection process.
Performance Comparison of 2'-OH Protecting Groups
The selection of a 2'-OH protecting group directly impacts the steric hindrance around the phosphoramidite (B1245037), influencing the kinetics and efficiency of the coupling reaction during solid-phase oligonucleotide synthesis. While TBDMS is widely used, its bulkiness can lead to longer coupling times. Newer generation protecting groups aim to mitigate this issue, offering faster and more efficient synthesis of RNA oligonucleotides.
Below is a summary of the coupling performance for TBDMS and other key 2'-OH protecting groups.
| Protecting Group | Typical Coupling Efficiency (%) | Typical Coupling Time (min) | Activator | Key Advantages | Key Disadvantages |
| TBDMS | >98%[][2] | 6 - 15+[] | 1H-Tetrazole, ETT, BTT[][2] | Well-established chemistry, widely available. | Steric bulk can lead to longer coupling times[3]; potential for 2' to 3' silyl (B83357) migration[3][4]. |
| TOM | Very High (>99%)[3][4] | 3 - 6[2] | ETT, BTT[2] | Reduced steric hindrance, high coupling efficiency, resistant to migration[3][4]. | |
| ACE | Very High | Short | Can be purified with the protecting group attached. | Requires specific deprotection conditions. | |
| Fpmp | Less successful than TBDMS | Potential for cleavage of internucleotidic linkages during deprotection. | |||
| CEM | High | ||||
| TC |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing the performance of different protecting groups. Below are representative protocols for the use of TBDMS and TOM-protected phosphoramidites in automated oligonucleotide synthesis.
Protocol 1: Oligonucleotide Synthesis using 2'-O-TBDMS Protected Phosphoramidites
This protocol is a standard procedure for automated solid-phase RNA synthesis.[5]
1. Synthesis Cycle:
-
Detritylation: Removal of the 5'-dimethoxytrityl (DMT) group using a solution of 3% trichloroacetic acid (TCA) in dichloromethane.
-
Coupling: Activation of the 2'-O-TBDMS protected phosphoramidite (0.1 M in acetonitrile) with an activator such as 0.25 M 5-ethylthio-1H-tetrazole (ETT) or 0.25 M 5-benzylthio-1H-tetrazole (BTT), followed by coupling to the free 5'-hydroxyl of the growing oligonucleotide chain for 6-10 minutes.[][2]
-
Capping: Acetylation of unreacted 5'-hydroxyl groups with a mixture of acetic anhydride (B1165640) and N-methylimidazole.
-
Oxidation: Oxidation of the phosphite (B83602) triester to the more stable phosphate (B84403) triester using a solution of iodine in tetrahydrofuran (B95107)/water/pyridine.
2. Deprotection:
-
Cleavage and Base Deprotection: The solid support is treated with a mixture of concentrated ammonium (B1175870) hydroxide (B78521) and ethanol (B145695) (3:1 v/v) at 55°C for 12-16 hours, or with a mixture of aqueous methylamine (B109427) and ammonium hydroxide (AMA) at 65°C for 10 minutes to cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases.[6][7]
-
2'-O-TBDMS Group Removal: The silyl group is removed by treating the oligonucleotide with 1 M tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in tetrahydrofuran (THF) for 12-24 hours at room temperature.[6]
Protocol 2: Oligonucleotide Synthesis using 2'-O-TOM Protected Phosphoramidites
This protocol highlights the advantages of the TOM protecting group, which allows for faster coupling times.[2][4]
1. Synthesis Cycle:
-
Detritylation: Removal of the 5'-DMT group with 3% TCA in dichloromethane.
-
Coupling: Activation of the 2'-O-TOM protected phosphoramidite (0.1 M in acetonitrile) with 0.25 M ETT for a 6-minute coupling time, or with 0.25 M BTT for a 3-minute coupling time.[2]
-
Capping: Acetylation of unreacted 5'-hydroxyl groups.
-
Oxidation: Oxidation of the phosphite triester to the phosphate triester.
2. Deprotection:
-
Cleavage and Base Deprotection: Treatment with AMA at 65°C for 10 minutes or a mixture of ethanol and methylamine/water (EMAM) at 35°C for 6 hours.[2][4]
-
2'-O-TOM Group Removal: The TOM group is removed by treatment with a solution of triethylamine (B128534) trihydrofluoride (TEA·3HF) in N-methyl-2-pyrrolidinone (NMP) and triethylamine (TEA) or with 1 M TBAF in THF.[2][3]
Experimental Workflow and Logical Relationships
The following diagrams illustrate the key chemical transformations and the overall workflow of solid-phase oligonucleotide synthesis.
Caption: Automated Solid-Phase Oligonucleotide Synthesis Workflow.
References
A Head-to-Head Comparison: Purity Analysis of RNA Synthesized with TBDMS vs. TOM Chemistry
For researchers, scientists, and drug development professionals, the chemical synthesis of RNA is a cornerstone of therapeutic and research applications. The purity of the final RNA oligonucleotide is paramount, directly impacting its efficacy and safety. A critical factor influencing this purity is the choice of the 2'-hydroxyl protecting group during synthesis. This guide provides an objective comparison of the two most prominent protecting group chemistries: tert-butyldimethylsilyl (TBDMS) and triisopropylsilyloxymethyl (TOM), with a focus on the resulting purity of the synthesized RNA.
The selection of a 2'-hydroxyl protecting group is a crucial decision in solid-phase RNA synthesis. This choice significantly affects coupling efficiency, the propensity for side reactions, and ultimately, the purity and yield of the final product. While TBDMS has been a long-standing workhorse in RNA synthesis, TOM chemistry has emerged as a superior alternative, offering tangible benefits in producing high-purity, full-length RNA oligonucleotides.
Executive Summary: TOM Chemistry Demonstrates Superior Performance
Experimental evidence consistently indicates that TOM-protected phosphoramidites outperform their TBDMS counterparts in RNA synthesis. The primary advantages of the TOM group are its reduced steric hindrance and the stability of its acetal (B89532) linkage. These characteristics lead to higher coupling efficiencies and a significant reduction in the formation of undesirable isomers, particularly the non-biological 2'-5' phosphodiester linkages that can arise with TBDMS chemistry due to 2' to 3' migration under basic conditions.[1] This translates to a higher percentage of the desired full-length product and a cleaner crude product profile, simplifying downstream purification efforts.
Performance Data: A Quantitative Comparison
The following table summarizes key performance metrics for RNA synthesis using TBDMS and TOM chemistries, based on the synthesis of a 20-mer RNA oligonucleotide.
| Performance Metric | TBDMS Chemistry | TOM Chemistry | Reference |
| Crude Purity (20-mer) | 77.6% | 80.1% | [2] |
| Extrapolated Crude Purity (100-mer) | 27% | 33% | [2] |
| Key Advantage | Established chemistry | Higher coupling efficiency, prevents 2'-5' linkages | [1] |
| Primary Disadvantage | Lower coupling efficiency, potential for 2'-5' linkages | Higher cost of monomers |
Visualizing the Synthesis Workflow
The following diagrams illustrate the generalized workflows for solid-phase RNA synthesis using both TBDMS and TOM chemistries, highlighting the key steps from synthesis to deprotection and analysis.
Experimental Protocols for Purity Analysis
Accurate assessment of RNA purity is critical. The following are detailed methodologies for the key analytical techniques used to evaluate the purity of synthetic RNA.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying the full-length RNA product from shorter failure sequences and other impurities. Both ion-exchange (IEX) and ion-pair reversed-phase (IP-RP) HPLC are commonly employed.
Protocol for Ion-Pair Reversed-Phase (IP-RP) HPLC:
-
Sample Preparation: Dissolve the crude, deprotected RNA sample in an appropriate aqueous buffer (e.g., 0.1 M TEAA, pH 7.0).
-
Instrumentation: Utilize an HPLC system equipped with a UV detector and a suitable column for oligonucleotide analysis (e.g., a non-porous, alkylated poly(styrene divinylbenzene) matrix).
-
Mobile Phases:
-
Buffer A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0, in water.
-
Buffer B: 0.1 M TEAA, pH 7.0, in 25% (v/v) acetonitrile.
-
-
Chromatographic Conditions:
-
Data Analysis: The purity of the RNA is determined by integrating the area of the peak corresponding to the full-length product and expressing it as a percentage of the total peak area.
Mass Spectrometry (MS)
Mass spectrometry provides a precise measurement of the molecular weight of the synthesized RNA, confirming its identity and revealing the presence of any modifications or impurities with different mass-to-charge ratios.
Protocol for LC-MS Analysis:
-
Sample Preparation: The RNA sample is first purified by HPLC to remove salts and other non-volatile components. The purified fraction is then desalted.
-
Enzymatic Digestion (for sequence mapping): To confirm the sequence and identify any modifications, the RNA can be digested into smaller fragments using specific RNases (e.g., RNase T1).[4][5]
-
Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, coupled with a liquid chromatography system (LC-MS) is used.
-
Ionization: Electrospray ionization (ESI) in negative ion mode is typically used for RNA analysis.
-
Data Acquisition: The mass spectrometer is set to scan a mass range appropriate for the expected molecular weight of the intact RNA or its digested fragments.
-
Data Analysis: The resulting mass spectrum is analyzed to identify the peak corresponding to the full-length product. The experimental mass is compared to the theoretical mass to confirm the identity of the RNA. For digested samples, the masses of the fragments are used to reconstruct the sequence.[5]
Polyacrylamide Gel Electrophoresis (PAGE)
PAGE is a widely used technique to assess the size and purity of RNA. It is particularly useful for visualizing the main product and any shorter or longer impurities.
Protocol for Denaturing Urea-PAGE:
-
Gel Preparation: A denaturing polyacrylamide gel (typically 5-20% acrylamide, depending on the RNA size) containing 7-8 M urea (B33335) and 1X TBE buffer is prepared.
-
Sample Preparation: The RNA sample is mixed with an equal volume of a formamide-based loading buffer. The sample is then heated at 70-95°C for 5 minutes to denature the RNA and immediately placed on ice.
-
Electrophoresis: The samples are loaded onto the gel, and electrophoresis is carried out in 1X TBE buffer at a constant voltage until the dye front reaches the bottom of the gel.
-
Staining and Visualization: The gel is stained with a fluorescent dye that binds to nucleic acids, such as ethidium (B1194527) bromide or SYBR Green II. The RNA bands are then visualized under UV light.
-
Analysis: The purity is assessed by observing the intensity of the band corresponding to the full-length RNA relative to any other bands representing shorter or longer products.
Conclusion
The choice between TBDMS and TOM chemistry has a profound impact on the purity of synthesized RNA. The data and experimental evidence strongly support the use of TOM chemistry for achieving higher coupling efficiencies and minimizing the formation of undesirable side products, leading to a purer crude product and simplifying subsequent purification steps. For applications demanding high-purity, full-length RNA, particularly for longer oligonucleotides, TOM chemistry is the demonstrably superior choice. The analytical methods outlined in this guide provide a robust framework for the rigorous purity assessment of synthetic RNA, ensuring the quality and reliability of these critical molecules for research and therapeutic development.
References
A Head-to-Head Comparison: TBDMS vs. TOM vs. ACE Phosphoramidites in RNA Synthesis
For researchers, scientists, and drug development professionals, the choice of phosphoramidite (B1245037) chemistry is a critical decision that significantly impacts the yield, purity, and overall cost of synthetic RNA. This guide provides a comprehensive cost-benefit analysis of the widely used TBDMS (tert-butyldimethylsilyl) protected phosphoramidites and its main alternatives, TOM (triisopropylsilyloxymethyl) and ACE (bis(2-acetoxyethoxy)methyl), supported by experimental data and detailed protocols.
The synthesis of high-quality RNA oligonucleotides is paramount for a wide range of applications, from therapeutic development (siRNA, mRNA vaccines) to diagnostics and basic research. The selection of the 2'-hydroxyl protecting group on the ribonucleoside phosphoramidite is a key determinant of the success of solid-phase RNA synthesis. While TBDMS has been the workhorse in this field for many years, newer chemistries like TOM and ACE offer significant advantages in terms of efficiency and for the synthesis of long and modified RNA strands.
Performance Comparison: TBDMS vs. TOM vs. ACE
The choice between TBDMS, TOM, and ACE phosphoramidites hinges on a trade-off between cost, coupling efficiency, and the complexity of the synthesis and deprotection steps. TBDMS is a well-established and cost-effective option, but its steric bulk can hinder coupling efficiency, especially for longer RNA sequences.[1] TOM phosphoramidites were developed to address this issue by introducing a spacer to reduce steric hindrance, resulting in higher coupling efficiencies.[1] ACE chemistry represents a further evolution, offering rapid coupling and milder deprotection conditions, making it particularly suitable for the synthesis of very long or sensitive RNA molecules.
Quantitative Data Summary
The following tables provide a summary of the key performance indicators for each phosphoramidite chemistry based on available experimental data.
| Parameter | TBDMS | TOM | ACE |
| Average Stepwise Coupling Efficiency | 97-99%[2] | >99% | >99% |
| Typical Coupling Time | 5-15 minutes[1] | 2-6 minutes | ~1 minute |
| Suitability for Long RNA Synthesis (>50 nt) | Challenging | Good | Excellent |
| Crude Purity for a 100mer Oligonucleotide (extrapolated) | ~27% | ~33% | High |
| Deprotection Conditions | Harsh (Ammonia/Methylamine (B109427) + Fluoride source) | Moderate (Methylamine + Fluoride source) | Mild (Aqueous buffer) |
| Protecting Group | Representative Cost (per gram of a standard amidite) | Key Advantages | Key Disadvantages |
| TBDMS | ~$180 - $360 | Cost-effective, widely available, extensive literature | Lower coupling efficiency for long RNA, longer coupling times, potential for 2'-3' silyl (B83357) migration |
| TOM | ~$330 - $400+ | Higher coupling efficiency, suitable for long RNA, prevents 2'-3' migration | Higher cost than TBDMS |
| ACE | Generally highest cost (pricing less publicly available) | Fastest coupling, highest yields, mildest deprotection, ideal for very long and modified RNA | Highest cost, more complex synthesis of amidites |
Experimental Protocols
Detailed and optimized protocols are crucial for maximizing the yield and purity of synthetic RNA. Below are representative protocols for the key stages of RNA synthesis using TBDMS phosphoramidites.
I. Solid-Phase RNA Synthesis Cycle (using TBDMS phosphoramidites)
This protocol outlines the four main steps in each cycle of nucleotide addition.
-
Detritylation: Removal of the 5'-dimethoxytrityl (DMT) group to expose the 5'-hydroxyl for the next coupling step.
-
Reagent: 3% Trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM).
-
Procedure: The synthesis column is washed with the detritylation solution for a specified time (typically 1-2 minutes). The orange color of the collected trityl cation is a qualitative indicator of a successful step.
-
-
Coupling: Addition of the activated phosphoramidite to the growing RNA chain.
-
Reagents:
-
TBDMS-protected phosphoramidite solution (0.1 M in anhydrous acetonitrile).
-
Activator solution (e.g., 0.25 M 5-Ethylthio-1H-tetrazole (ETT) or 5-Benzylmercapto-1H-tetrazole (BMT) in anhydrous acetonitrile).
-
-
Procedure: The phosphoramidite and activator solutions are delivered simultaneously to the synthesis column and allowed to react for 5-15 minutes. BMT is often preferred for the sterically hindered TBDMS amidites to achieve higher coupling efficiencies.
-
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants in subsequent cycles.
-
Reagents:
-
Cap A: Acetic anhydride/Pyridine/Tetrahydrofuran (THF).
-
Cap B: 16% N-Methylimidazole in THF.
-
-
Procedure: The capping reagents are delivered to the column to permanently block any unreacted chains.
-
-
Oxidation: Conversion of the unstable phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.
-
Reagent: 0.02 M Iodine in THF/Water/Pyridine.
-
Procedure: The oxidation solution is passed through the column to complete the cycle.
-
II. Deprotection and Cleavage of TBDMS-protected RNA
This is a two-stage process to remove all protecting groups and cleave the RNA from the solid support.
Stage 1: Base and Phosphate Deprotection & Cleavage
-
Reagent: A 1:1 (v/v) mixture of concentrated aqueous ammonia (B1221849) and 40% aqueous methylamine (AMA).
-
Procedure:
-
The solid support is transferred from the synthesis column to a screw-cap vial.
-
1 mL of AMA solution is added to the vial.
-
The vial is sealed tightly and heated at 65°C for 15-30 minutes.
-
The vial is cooled to room temperature, and the supernatant containing the cleaved and partially deprotected RNA is transferred to a new microcentrifuge tube.
-
The RNA is dried using a vacuum concentrator.
-
Stage 2: 2'-TBDMS Group Removal
-
Reagents:
-
Anhydrous N-methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (B87167) (DMSO).
-
Triethylamine (TEA).
-
Triethylamine trihydrofluoride (TEA·3HF).
-
-
Procedure:
-
The dried RNA pellet is dissolved in 115 µL of anhydrous DMSO. Gentle heating at 65°C for a few minutes may be necessary.
-
60 µL of TEA is added to the DMSO/RNA solution and mixed gently.
-
75 µL of TEA·3HF is added, and the mixture is heated at 65°C for 2.5 hours.
-
The reaction is cooled on ice before proceeding to purification (e.g., HPLC or PAGE).
-
Visualizing the Chemistry: Workflows and Structures
Diagrams generated using Graphviz provide a clear visual representation of the chemical structures and processes involved in RNA synthesis.
Caption: Chemical structures of TBDMS, TOM, and ACE protected phosphoramidites.
Caption: The four-step cycle of solid-phase RNA synthesis.
Caption: Comparison of deprotection workflows for TBDMS and ACE chemistries.
Conclusion: Making the Right Choice
The selection of the appropriate phosphoramidite chemistry is a critical decision in RNA synthesis that directly influences the quality of the final product and the overall cost of the project.
-
TBDMS phosphoramidites remain a viable and cost-effective option for the synthesis of shorter RNA oligonucleotides where the highest coupling efficiency is not the primary concern.
-
TOM phosphoramidites offer a significant improvement in coupling efficiency, making them a better choice for the synthesis of longer RNA molecules, justifying the higher cost for applications that demand higher purity and yield of the full-length product.
-
ACE chemistry represents the state-of-the-art for the synthesis of very long and highly modified RNA oligonucleotides. Its fast coupling times and mild deprotection conditions are highly advantageous for sensitive sequences, although it comes at a premium price point.
Ultimately, the decision should be based on a careful consideration of the specific application, the length and complexity of the RNA sequence, and the available budget. For routine synthesis of short RNAs, TBDMS offers a good balance of cost and performance. However, for more demanding applications involving long or modified RNAs, the superior performance of TOM or ACE chemistries will likely provide a better return on investment through higher yields and purity of the desired product.
References
Orthogonality of TBDMS Deprotection: A Comparative Guide for Synthetic Chemists
For researchers, scientists, and drug development professionals engaged in complex molecule synthesis, the strategic use of protecting groups is paramount. The tert-butyldimethylsilyl (TBDMS) group is a workhorse for the protection of hydroxyl functionalities due to its facile installation and general stability. However, its true power lies in its selective removal in the presence of other protecting groups, a concept known as orthogonality. This guide provides a comparative analysis of common TBDMS deprotection methods, offering experimental data and detailed protocols to inform your synthetic strategy.
The selective cleavage of a TBDMS ether hinges on exploiting the subtle differences in reactivity between it and other protecting groups. This orthogonality allows for the sequential unmasking of functional groups, a critical aspect of modern organic synthesis. Below, we compare the stability of common protecting groups under various TBDMS deprotection conditions.
Data Presentation: Orthogonality of TBDMS Deprotection
The following table summarizes the stability of various common protecting groups under conditions typically employed for the cleavage of TBDMS ethers. This data, compiled from multiple sources, provides a quantitative basis for selecting the appropriate deprotection strategy.
| Deprotection Reagent/Condition | TBDMS | TBDPS | Benzyl (Bn) | Acetyl (Ac) / Benzoyl (Bz) | Boc | MOM |
| Acetyl Chloride (cat.), MeOH, 0 °C to rt | Cleaved | Stable | Stable | Stable | Stable | Stable |
| Yield of Deprotected Alcohol | >90%[1][2] | - | - | - | - | - |
| TBAF (1.1 equiv), THF, 0 °C to rt | Cleaved | Cleaved (slower) | Stable | Stable | Stable | Stable |
| Yield of Deprotected Alcohol | >90%[3][4] | - | - | - | - | - |
| HF-Pyridine, Pyridine (B92270), rt | Cleaved | Stable | Stable | Stable | Stable | Stable |
| Yield of Deprotected Alcohol | Variable[5][6] | - | - | - | - | - |
| PMA supported on SiO₂, CH₂Cl₂, rt | Cleaved | Stable | Stable | Stable | Stable | Stable |
| Yield of Deprotected Alcohol | >90%[7][8] | - | - | - | - | - |
| Iron(III) Tosylate, MeCN/H₂O, 80 °C | Cleaved | Stable | Stable | Stable | Stable | Stable |
| Yield of Deprotected Alcohol | >90%[9] | - | - | - | - | - |
Note: "-" indicates that specific quantitative data for the stability of the protecting group under these exact conditions was not prominently available in the surveyed literature, but the group is generally considered stable based on qualitative descriptions.[7][8][10] Yields are reported for the cleavage of the TBDMS group.
Experimental Protocols
Detailed methodologies for key selective TBDMS deprotection experiments are provided below.
Protocol 1: Selective Deprotection using Catalytic Acetyl Chloride in Methanol[1][2]
This mild and efficient method is highly selective for the cleavage of TBDMS ethers in the presence of a wide range of other protecting groups.[1]
-
Materials:
-
TBDMS-protected substrate (1.0 mmol)
-
Anhydrous Methanol (MeOH, 5 mL)
-
Acetyl Chloride (AcCl, 0.1 mmol, 7.1 µL)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
-
Procedure:
-
Dissolve the TBDMS-protected substrate in anhydrous MeOH at 0 °C under a nitrogen atmosphere.
-
Add acetyl chloride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the mixture with CH₂Cl₂ (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Selective Deprotection using Tetrabutylammonium Fluoride (TBAF)[3][4]
TBAF is a common reagent for silyl (B83357) ether cleavage; however, careful control of stoichiometry and temperature is crucial for achieving selectivity, especially in the presence of other silyl ethers like TBDPS.
-
Materials:
-
TBDMS-protected substrate (1.0 mmol)
-
Anhydrous Tetrahydrofuran (THF, 10 mL)
-
TBAF (1.0 M solution in THF, 1.1 mL, 1.1 mmol)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve the TBDMS-protected substrate in anhydrous THF and cool the solution to 0 °C in an ice bath.
-
Add the TBAF solution dropwise to the stirred solution.
-
Stir the reaction mixture at 0 °C and monitor by TLC.
-
Upon completion, dilute the reaction mixture with CH₂Cl₂ and quench with water.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 3: Selective Deprotection using HF-Pyridine[5][6]
HF-Pyridine is a classic reagent for fluoride-mediated desilylation and can offer excellent selectivity for TBDMS in the presence of more robust silyl ethers.
-
Materials:
-
TBDMS-protected substrate (1.0 mmol)
-
Pyridine (5 mL)
-
HF-Pyridine (70% HF, ~1.5 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the TBDMS-protected substrate in pyridine in a polyethylene (B3416737) vial and cool to 0 °C.
-
Slowly add HF-Pyridine to the stirred solution. Caution: HF is highly corrosive and toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Stir the reaction at room temperature until complete (monitored by TLC).
-
Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extract the mixture with CH₂Cl₂ (3 x 10 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Visualization of Orthogonality
The following diagrams illustrate the logical relationships of protecting group stability under different TBDMS deprotection conditions.
Caption: Orthogonality of TBDMS deprotection with common protecting groups.
This guide provides a framework for understanding and implementing the selective deprotection of TBDMS ethers. By carefully considering the stability of other protecting groups present in the molecule and selecting the appropriate deprotection conditions, researchers can navigate complex synthetic pathways with greater efficiency and success.
References
- 1. A Highly Efficient and Useful Synthetic Protocol for the Cleavage of tert-Butyldimethylsilyl(TBS) Ethers Using a Catalytic Amount of Acetyl Chloride in Dry Methanol [organic-chemistry.org]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. benchchem.com [benchchem.com]
- 4. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 8. Alcohol or phenol synthesis by silyl ether cleavage [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Selective Cleavage of Benzyl Ethers [organic-chemistry.org]
A Comparative Guide to Activators in TBDMS Phosphoramidite Chemistry for RNA Synthesis
For Researchers, Scientists, and Drug Development Professionals: A Data-Driven Evaluation of Activator Performance in Oligonucleotide Synthesis
The efficiency of oligonucleotide synthesis via phosphoramidite (B1245037) chemistry is critically dependent on the choice of activator, a reagent that catalyzes the coupling of a phosphoramidite monomer to the growing oligonucleotide chain. This is particularly true for the synthesis of RNA, where the steric hindrance of the 2'-hydroxyl protecting group, such as the tert-butyldimethylsilyl (TBDMS) group, necessitates more potent activators than those typically used for DNA synthesis. This guide provides an objective comparison of commonly used activators for TBDMS phosphoramidite chemistry, supported by experimental data to aid researchers in selecting the optimal activator for their specific application.
Key Performance Metrics of Common Activators
The ideal activator for TBDMS phosphoramidite chemistry should enable high coupling efficiencies in short reaction times while minimizing side reactions. The most widely used activators beyond the traditional 1H-Tetrazole include 5-Ethylthio-1H-tetrazole (ETT), 5-Benzylthio-1H-tetrazole (BTT), and 4,5-Dicyanoimidazole (DCI). Their performance is influenced by factors such as acidity (pKa) and nucleophilicity, which dictate the mechanism and rate of the activation and coupling steps.
Activator Properties
A summary of the key physical and chemical properties of these activators is presented in Table 1. Acidity plays a crucial role in the protonation of the phosphoramidite's diisopropylamino group, the first step in activation. More acidic activators generally lead to faster activation. However, excessive acidity can lead to premature removal of the 5'-dimethoxytrityl (DMT) protecting group from the incoming phosphoramidite, resulting in the undesirable formation of n+1 oligomers.[1][2] Nucleophilicity is important for the subsequent displacement of the diisopropylamine (B44863) to form the active intermediate.[1]
| Activator | pKa | Solubility in Acetonitrile | Recommended Concentration |
| 1H-Tetrazole | 4.8 | ~0.5 M | 0.45 M |
| 5-Ethylthio-1H-tetrazole (ETT) | 4.3 | ~0.75 M | 0.25 M - 0.5 M |
| 5-Benzylthio-1H-tetrazole (BTT) | 4.1 | ~0.33 M - 0.44 M | 0.25 M - 0.3 M |
| 4,5-Dicyanoimidazole (DCI) | 5.2 | up to 1.2 M | 0.25 M - 1.0 M |
Comparative Performance Data
The choice of activator significantly impacts the coupling time required to achieve high stepwise coupling efficiencies, which are critical for the successful synthesis of long oligonucleotides. While obtaining a comprehensive, directly comparable dataset for stepwise coupling efficiencies of all four TBDMS-protected ribonucleosides (A, C, G, U) with each activator is challenging due to variations in experimental conditions across different studies, the available data on recommended coupling times and observed efficiencies provide a strong basis for comparison.
Recommended Coupling Times and Reported Efficiencies
| Activator | Recommended Coupling Time for TBDMS-RNA Monomers | Reported Stepwise Coupling Efficiency | Key Observations |
| 1H-Tetrazole | 10 - 15 minutes | Often suboptimal for TBDMS chemistry | Generally considered too slow and inefficient for sterically hindered RNA monomers.[1] |
| 5-Ethylthio-1H-tetrazole (ETT) | 6 minutes | >97% | A significant improvement over 1H-Tetrazole, becoming a popular choice for RNA synthesis.[3][4] |
| 5-Benzylthio-1H-tetrazole (BTT) | 3 minutes | >99% | Offers the fastest coupling times with very high efficiencies, making it a preferred activator for demanding RNA synthesis.[1][3][5] |
| 4,5-Dicyanoimidazole (DCI) | 10 minutes (for rG) | >98% (for some modified RNA) | Less acidic than ETT and BTT, reducing the risk of n+1 formation.[2][6] Its high nucleophilicity and solubility are advantageous, especially in large-scale synthesis.[1][7] Doubles the coupling rate compared to 1H-Tetrazole.[6] |
Experimental Protocols
The following are detailed, representative protocols for a standard automated synthesis cycle using different activators with TBDMS-protected phosphoramidites. These protocols assume a standard 1 µmol synthesis scale on a commercial oligonucleotide synthesizer.
Protocol 1: Coupling with 5-Benzylthio-1H-tetrazole (BTT)
-
Deblocking (Detritylation):
-
Reagent: 3% Trichloroacetic acid (TCA) in Dichloromethane (DCM).
-
Time: 60 seconds.
-
Wash: Acetonitrile.
-
-
Coupling:
-
Capping:
-
Cap A: Acetic Anhydride/Pyridine/THF.
-
Cap B: 16% N-Methylimidazole in THF.
-
Time: 30 seconds.
-
Wash: Acetonitrile.
-
-
Oxidation:
-
Reagent: 0.02 M Iodine in THF/Water/Pyridine.
-
Time: 30 seconds.
-
Wash: Acetonitrile.
-
Protocol 2: Coupling with 5-Ethylthio-1H-tetrazole (ETT)
-
Deblocking (Detritylation):
-
Reagent: 3% Trichloroacetic acid (TCA) in Dichloromethane (DCM).
-
Time: 60 seconds.
-
Wash: Acetonitrile.
-
-
Coupling:
-
Phosphoramidite: 0.1 M solution of TBDMS-protected RNA phosphoramidite in Acetonitrile.
-
Activator: 0.25 M ETT in Acetonitrile.
-
Delivery: Co-delivery of phosphoramidite and activator to the synthesis column.
-
Coupling Time: 6 minutes. [3]
-
-
Capping:
-
Cap A: Acetic Anhydride/Pyridine/THF.
-
Cap B: 16% N-Methylimidazole in THF.
-
Time: 30 seconds.
-
Wash: Acetonitrile.
-
-
Oxidation:
-
Reagent: 0.02 M Iodine in THF/Water/Pyridine.
-
Time: 30 seconds.
-
Wash: Acetonitrile.
-
Protocol 3: Coupling with 4,5-Dicyanoimidazole (DCI)
-
Deblocking (Detritylation):
-
Reagent: 3% Trichloroacetic acid (TCA) in Dichloromethane (DCM).
-
Time: 60 seconds.
-
Wash: Acetonitrile.
-
-
Coupling:
-
Phosphoramidite: 0.1 M solution of TBDMS-protected RNA phosphoramidite in Acetonitrile.
-
Activator: 0.25 M DCI in Acetonitrile.
-
Delivery: Co-delivery of phosphoramidite and activator to the synthesis column.
-
Coupling Time: 10 minutes (may vary based on the nucleoside). [6]
-
-
Capping:
-
Cap A: Acetic Anhydride/Pyridine/THF.
-
Cap B: 16% N-Methylimidazole in THF.
-
Time: 30 seconds.
-
Wash: Acetonitrile.
-
-
Oxidation:
-
Reagent: 0.02 M Iodine in THF/Water/Pyridine.
-
Time: 30 seconds.
-
Wash: Acetonitrile.
-
Visualizing the Chemistry
To better understand the processes involved, the following diagrams illustrate the phosphoramidite activation mechanism and the overall experimental workflow of a single synthesis cycle.
Caption: Mechanism of phosphoramidite activation.
Caption: Automated RNA synthesis cycle workflow.
Conclusion and Recommendations
The selection of an activator for TBDMS phosphoramidite chemistry is a critical parameter that directly influences the success of RNA synthesis.
-
For the highest efficiency and fastest synthesis times , 5-Benzylthio-1H-tetrazole (BTT) is the recommended activator, consistently demonstrating coupling efficiencies greater than 99% with a short coupling time of 3 minutes.[1][3][5]
-
5-Ethylthio-1H-tetrazole (ETT) is also a highly effective activator, providing a good balance between reaction speed and efficiency, with a recommended coupling time of 6 minutes.[3]
-
4,5-Dicyanoimidazole (DCI) is a valuable alternative, particularly for the synthesis of long oligonucleotides or for large-scale production where minimizing side reactions such as n+1 formation is paramount.[1][2] Its lower acidity and high solubility offer distinct advantages in these contexts.[1][7]
Ultimately, the optimal choice of activator will depend on the specific requirements of the synthesis, including the length and sequence of the target oligonucleotide, the scale of the synthesis, and the desired purity of the final product. Researchers are encouraged to consider the data presented in this guide to make an informed decision that best suits their experimental needs.
References
A Head-to-Head Battle: HPLC vs. PAGE for the Purification of TBDMS-Synthesized RNA
For researchers, scientists, and drug development professionals working with synthetic RNA, the purity of the final product is paramount. The choice of purification method following solid-phase synthesis, particularly with the widely used 2'-O-tert-butyldimethylsilyl (TBDMS) chemistry, directly impacts the reliability of downstream applications. This guide provides an in-depth, objective comparison of the two most common purification techniques: High-Performance Liquid Chromatography (HPLC) and Polyacrylamide Gel Electrophoresis (PAGE). Supported by experimental data, this guide will help you make an informed decision for your specific research needs.
The synthesis of RNA oligonucleotides is a stepwise process, and despite high coupling efficiencies, the final crude product is a heterogeneous mixture containing the desired full-length sequence (n), as well as failure sequences, most notably n-1 shortmers. The goal of purification is to isolate the full-length product from these impurities.
At a Glance: Key Performance Metrics
The selection of a purification strategy often involves a trade-off between purity, yield, speed, and scalability. Here is a summary of how HPLC and PAGE compare across these critical parameters.
| Parameter | HPLC (High-Performance Liquid Chromatography) | PAGE (Polyacrylamide Gel Electrophoresis) |
| Purity | Good to Excellent (Can exceed 99% with optimized methods)[1] | Excellent (Routinely >85%, can reach 95-99%)[2][3] |
| Yield | Good to Excellent (Typically 50-70%) | Fair to Good (Generally lower than HPLC, around 20-50%) |
| Resolution | Excellent for short to medium length RNA (<60 nt); single-nucleotide resolution is achievable.[4] For longer RNA, resolution may decrease.[2] | Excellent; capable of resolving single nucleotide differences, even for longer oligonucleotides. |
| Throughput | High; automated systems allow for rapid purification of multiple samples.[4] | Low to Medium; a more manual and time-consuming process.[5] |
| Scalability | Highly scalable for both analytical and preparative quantities. | Limited scalability; best suited for small to medium scale purification. |
| Cost | Higher initial instrument cost, but can be more cost-effective for high throughput. | Lower initial equipment cost, but can be more labor-intensive and thus costly for large numbers of samples.[5] |
| Sample Recovery | Straightforward; elution from the column is a simple process. | More complex; involves excision of the band from the gel followed by elution, which can lead to sample loss.[2] |
Deciding on the Best Method: A Logical Approach
The choice between HPLC and PAGE is not always straightforward and depends heavily on the specific requirements of your experiment. The following decision-making workflow can help guide your choice.
Caption: A decision-making diagram to guide the choice between HPLC and PAGE purification.
Experimental Workflows
To provide a clearer understanding of each process, the following diagrams illustrate the typical experimental workflows for both HPLC and PAGE purification of TBDMS-synthesized RNA.
HPLC Purification Workflow
Caption: A schematic of the typical workflow for HPLC purification of synthetic RNA.
PAGE Purification Workflow
Caption: A schematic of the typical workflow for PAGE purification of synthetic RNA.
Detailed Experimental Protocols
Below are representative protocols for both HPLC and PAGE purification methods. Note that these are generalized protocols and may require optimization based on the specific RNA sequence, length, and the instrumentation available.
Ion-Pair Reversed-Phase HPLC Protocol
-
Deprotection and Sample Preparation:
-
Following solid-phase synthesis, cleave the RNA from the support and perform the necessary deprotection steps to remove the base and phosphate (B84403) protecting groups, as well as the 2'-TBDMS groups.
-
Lyophilize the crude RNA pellet to dryness.
-
Resuspend the dried RNA pellet in a suitable aqueous buffer, such as 0.1 M triethylammonium (B8662869) acetate (B1210297) (TEAA), pH 7.0.
-
-
HPLC System and Column:
-
Use a high-performance liquid chromatography system equipped with a UV detector.
-
Equilibrate a suitable reversed-phase column (e.g., C18) with the initial mobile phase conditions.
-
-
Mobile Phases:
-
Mobile Phase A: 0.1 M TEAA in nuclease-free water.
-
Mobile Phase B: 0.1 M TEAA in acetonitrile.
-
-
Chromatographic Separation:
-
Inject the prepared RNA sample onto the column.
-
Elute the RNA using a linear gradient of Mobile Phase B. A typical gradient might be from 5% to 50% B over 30-40 minutes.
-
Monitor the elution profile at 260 nm.
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the major peak, which typically represents the full-length product.
-
Analyze the purity of the collected fractions by analytical HPLC or mass spectrometry.
-
-
Post-Purification Processing:
-
Pool the fractions containing the pure RNA.
-
Remove the volatile TEAA buffer by lyophilization.
-
Perform a final desalting step if necessary.
-
Denaturing PAGE Protocol
-
Gel Preparation:
-
Prepare a denaturing polyacrylamide gel (e.g., 15-20%) containing 7-8 M urea (B33335) in TBE buffer. The gel percentage should be optimized based on the size of the RNA.
-
-
Sample Preparation:
-
Resuspend the deprotected, crude RNA pellet in a loading buffer containing formamide (B127407) and a tracking dye.
-
Denature the RNA by heating at 90-95°C for 3-5 minutes, followed by snap-cooling on ice.
-
-
Electrophoresis:
-
Load the denatured RNA sample onto the gel.
-
Run the gel at a constant power or voltage until the tracking dye has migrated to the desired position.
-
-
Visualization and Excision:
-
Visualize the RNA bands using UV shadowing. The main, most intense band should correspond to the full-length product.
-
Carefully excise the desired RNA band from the gel using a clean scalpel.
-
-
Elution:
-
Crush the gel slice and place it in an elution buffer (e.g., 0.5 M ammonium (B1175870) acetate, 1 mM EDTA).
-
Incubate at room temperature or 37°C overnight with gentle agitation to allow the RNA to diffuse out of the gel matrix.
-
-
Recovery:
-
Separate the elution buffer from the gel fragments by centrifugation or filtration.
-
Precipitate the RNA from the supernatant by adding ethanol or isopropanol.
-
Wash the RNA pellet with 70% ethanol and resuspend it in a suitable nuclease-free buffer or water.
-
Conclusion
Both HPLC and PAGE are powerful techniques for the purification of TBDMS-synthesized RNA, each with its own set of advantages and disadvantages. For applications demanding the absolute highest purity, especially for longer oligonucleotides, PAGE is often the method of choice.[6] However, when higher throughput, scalability, and better yields are critical, HPLC provides a robust and efficient alternative, particularly for RNA molecules up to 60 nucleotides in length.[2][4] Ultimately, the optimal purification strategy will be dictated by the specific requirements of the downstream application, the length of the RNA, and the resources available in the laboratory. By carefully considering the data and workflows presented in this guide, researchers can select the most appropriate method to ensure the quality and integrity of their synthetic RNA.
References
A Comparative Guide to the Characterization of Impirities in TBDMS-based RNA Synthesis
For Researchers, Scientists, and Drug Development Professionals
The chemical synthesis of RNA oligonucleotides is a cornerstone of modern therapeutics and research. The tert-butyldimethylsilyl (TBDMS) protecting group strategy is a widely adopted method for the 2'-hydroxyl protection of ribonucleosides during solid-phase synthesis. While effective, this method, like all chemical syntheses, is not perfect and generates a profile of impurities that must be thoroughly characterized to ensure the safety and efficacy of the final RNA product. This guide provides a comparative analysis of the impurity profiles generated during TBDMS-based RNA synthesis, offering insights into alternative chemistries and detailing the experimental protocols for robust impurity characterization.
Comparison of RNA Synthesis Chemistries: TBDMS vs. 2'-ACE
A significant alternative to the TBDMS chemistry is the 5'-silyl-2'-acetoxy ethyl orthoester (2'-ACE) chemistry. The 2'-ACE method is reported to have faster coupling rates and higher yields, particularly for longer RNA sequences.[1] Below is a comparison of the average stepwise coupling efficiencies (ASCE) and the percentage of full-length product for unmodified, unpurified RNA of different lengths synthesized using both TBDMS and 2'-ACE chemistries.
| Feature | 2'-TBDMS Chemistry | 2'-ACE Chemistry |
| Average Stepwise Coupling | >98% | >99% |
| Percent Full-Length Product | ||
| 21-mer | ~65% | ~81% |
| 50-mer | ~36% | ~61% |
| Deprotection Conditions | Organic | Aqueous |
Data sourced from Horizon Discovery App Note.[2]
The data suggests that 2'-ACE chemistry offers a significant advantage in producing a higher percentage of the desired full-length RNA oligonucleotide, which in turn leads to a cleaner initial impurity profile.[1][2]
Common Impurities in TBDMS-based RNA Synthesis
The solid-phase synthesis of RNA is a cyclical process, and inefficiencies at any step can lead to the formation of product-related impurities.[3] The most common impurities include:
-
Truncated Sequences (n-1, n-2, etc.): These are sequences shorter than the full-length product (FLP) and arise from incomplete coupling at one or more steps.[3]
-
Extended Sequences (n+1, etc.): These are sequences longer than the FLP, which can result from issues with the capping step.[3]
-
Depurination/Depyrimidination: Loss of a nucleobase from the sugar-phosphate backbone.
-
Modifications from Deprotection: The deprotection of the TBDMS group and other protecting groups can sometimes lead to side reactions and modifications of the oligonucleotide.[4]
-
Phosphodiester (PO) in Phosphorothioate (B77711) (PS) linkages: For modified oligonucleotides with a phosphorothioate backbone, the presence of a phosphodiester linkage is a common impurity.[5]
Experimental Workflows and Protocols
A thorough characterization of these impurities is essential and is mandated by regulatory agencies such as the EMA and FDA.[3] The typical analytical workflow involves separation of the impurities from the full-length product, followed by identification and quantification.
TBDMS-based RNA Synthesis and Deprotection Workflow
The following diagram illustrates the key stages of solid-phase RNA synthesis using TBDMS chemistry, from the initial solid support to the final deprotected RNA oligonucleotide.
Analytical Workflow for Impurity Characterization
The diagram below outlines a typical workflow for the analytical characterization of impurities in a synthesized RNA sample.
Detailed Experimental Protocols
Ion-Pair Reversed-Phase HPLC-MS (IP-RP-HPLC-MS)
This is a powerful technique for the separation and identification of oligonucleotides and their impurities.[6]
Instrumentation:
-
UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[7]
Chromatographic Conditions:
-
Column: Agilent AdvanceBio Oligonucleotide (2.1 × 50 mm, 2.7 μm) or equivalent.[7]
-
Mobile Phase A: 100 mM Hexafluoroisopropanol (HFIP) + 15 mM Triethylamine (TEA) in water.
-
Mobile Phase B: 100 mM HFIP + 15 mM TEA in methanol.
-
Gradient: A typical gradient would be from 20% to 50% B over 15-20 minutes, but this needs to be optimized based on the specific oligonucleotide.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 50-70 °C.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.[8]
-
Mass Range: m/z 400-4000.
-
Data Analysis: Deconvolution of the multiple charge states is required to determine the intact mass of the oligonucleotide and its impurities.
Anion-Exchange Chromatography (AEX)
AEX separates oligonucleotides based on the negative charge of their phosphate backbone. It is a robust method for purity assessment, especially for separating truncated sequences.[9]
Instrumentation:
-
HPLC or UHPLC system with a UV detector.
Chromatographic Conditions:
-
Column: Agilent PL-SAX or equivalent strong anion-exchange column.[9]
-
Mobile Phase A (Low Salt): 20 mM Tris-HCl, pH 8.0.
-
Mobile Phase B (High Salt): 20 mM Tris-HCl, pH 8.0 + 1 M NaCl.
-
Gradient: A linear gradient from 0% to 100% B over 20-30 minutes is a good starting point.
-
Flow Rate: 0.5-1.0 mL/min.
-
Detection: UV at 260 nm.
Sample Preparation for AEX:
-
Ensure the sample is free of particulate matter by centrifugation or filtration.[10]
-
The sample should be in a low-salt buffer to ensure binding to the column. Buffer exchange may be necessary.
Conclusion
The characterization of impurities from TBDMS-based RNA synthesis is a critical aspect of quality control in the development of RNA therapeutics. While TBDMS chemistry is a reliable method, alternative approaches like 2'-ACE chemistry may offer improved purity profiles, especially for longer oligonucleotides. A comprehensive analytical strategy employing orthogonal techniques such as IP-RP-HPLC-MS and AEX is essential for the thorough identification and quantification of synthesis-related impurities. The detailed protocols provided in this guide serve as a starting point for developing robust analytical methods to ensure the quality, safety, and efficacy of synthetic RNA products.
References
- 1. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 2. horizondiscovery.com [horizondiscovery.com]
- 3. biopharmaspec.com [biopharmaspec.com]
- 4. kulturkaufhaus.de [kulturkaufhaus.de]
- 5. Comprehensive Impurity Profiling of mRNA: Evaluating Current Technologies and Advanced Analytical Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. agilent.com [agilent.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. agilent.com [agilent.com]
- 10. Sample Preparation in Ion Exchange Chromatography [sigmaaldrich.com]
A Comparative Guide to 2'-Hydroxyl Protection in RNA Synthesis: TBDMS and Its Alternatives
For researchers, scientists, and drug development professionals engaged in the synthesis of RNA, the choice of the 2'-hydroxyl protecting group is a critical determinant of yield, purity, and the overall success of the synthesis, especially for long oligonucleotides. The tert-butyldimethylsilyl (TBDMS) group has long been the standard, but several alternatives have emerged, offering significant advantages. This guide provides an objective comparison of TBDMS with its leading alternatives—TOM, ACE, and Fpmp—supported by experimental data and detailed protocols.
The ideal 2'-hydroxyl protecting group must be stable throughout the synthesis cycles, not interfere with the coupling reaction, and be cleanly removable under mild conditions without causing degradation of the RNA product.[1] This guide will delve into the performance of TBDMS and its alternatives in these key areas.
Performance Comparison
The selection of a 2'-hydroxyl protecting group directly impacts the efficiency and quality of RNA synthesis. The following tables summarize the quantitative performance of TBDMS, TOM, ACE, and Fpmp based on available experimental data.
Table 1: Comparison of Coupling Efficiencies and Deprotection Conditions
| Protecting Group | Average Stepwise Coupling Efficiency (%) | Deprotection Conditions | Key Advantages | Key Disadvantages |
| TBDMS | ~97-98%[2][3] | Fluoride (B91410) source (e.g., TBAF or TEA·3HF) in an organic solvent.[4] | Well-established chemistry, widely available. | Steric hindrance can lower coupling efficiency, especially for longer oligos.[5][6] Risk of 2'- to 3'-silyl migration.[5] |
| TOM | >98%[5][7] | Fluoride source (e.g., TBAF or TEA·3HF) in an organic solvent.[5] | Reduced steric hindrance leading to higher coupling efficiency and shorter coupling times.[6] Acetal structure prevents 2'- to 3'-silyl migration.[1] | Relatively newer than TBDMS. |
| ACE | >99%[8] | Mildly acidic aqueous buffer (pH 3.8).[8] | Very high coupling efficiency, fast coupling rates.[8] Deprotection under mild, aqueous conditions.[8] | Requires a different 5'-hydroxyl protecting group (e.g., silyl (B83357) ethers) as it is acid-labile.[9] |
| Fpmp | Data not consistently available in direct comparison | Acidic conditions (e.g., AcOH).[2] | Acid-labile, offering an orthogonal deprotection strategy to silyl ethers. | Can be unstable during the removal of the 5'-O-DMT group, potentially leading to cleavage of the internucleotidic linkage.[10][11] |
Table 2: Impact on the Synthesis of Long Oligonucleotides
| Protecting Group | Suitability for Long RNA Synthesis | Reported Maximum Length |
| TBDMS | Moderate | Up to ~50-100 nucleotides.[2] |
| TOM | High | Enables synthesis of long RNA molecules, reportedly up to 84-mers with high purity.[1] |
| ACE | Very High | Routinely used for the synthesis of RNA oligos in excess of 100 bases.[8] |
| Fpmp | Low to Moderate | Challenges with stability during synthesis can limit the length of oligonucleotides.[10][11] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing the performance of these protecting groups.
Standard Solid-Phase RNA Synthesis Cycle
The following diagram illustrates the general workflow for solid-phase RNA synthesis using phosphoramidite (B1245037) chemistry.
Deprotection Protocols
TBDMS Group Deprotection:
-
Cleavage and Base Deprotection: The solid support is treated with a mixture of aqueous ammonia (B1221849) and ethanol (B145695) (3:1 v/v) at 55°C for 12-16 hours. This cleaves the oligonucleotide from the support and removes the protecting groups from the nucleobases.
-
2'-Hydroxyl Deprotection: After evaporation of the ammonia/ethanol mixture, the dried residue is dissolved in 1M tetrabutylammonium (B224687) fluoride (TBAF) in tetrahydrofuran (B95107) (THF) and incubated at room temperature for 12-24 hours. Alternatively, triethylamine (B128534) trihydrofluoride (TEA·3HF) in N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (B87167) (DMSO) can be used, which is often faster and more efficient.[4]
-
Quenching and Purification: The reaction is quenched, and the deprotected RNA is purified, typically by HPLC or PAGE.
TOM Group Deprotection:
-
Cleavage and Base Deprotection: The procedure is similar to that for TBDMS, often using a mixture of aqueous ammonia and methylamine (B109427) (AMA) at 65°C for 10-15 minutes.[5]
-
2'-Hydroxyl Deprotection: The deprotection of the TOM group is achieved using the same fluoride-based reagents as for TBDMS, such as 1M TBAF in THF or TEA·3HF in NMP/DMSO.[5]
-
Quenching and Purification: The workup and purification steps are analogous to those for TBDMS-protected RNA.
ACE Group Deprotection:
-
Cleavage and Base Deprotection: The solid support is treated with a solution of aqueous methylamine at 55°C for 10-30 minutes. This step also removes the acetyl groups from the 2'-ACE orthoester, rendering it more acid-labile.
-
2'-Hydroxyl Deprotection: The 2'-ACE groups are removed by treatment with a mildly acidic buffer, typically 100 mM acetic acid buffered to pH 3.8 with N,N,N',N'-tetramethylethylenediamine (TEMED), at 60°C for 30 minutes.[8]
-
Purification: The fully deprotected RNA is then purified. A key advantage of the ACE chemistry is that the 2'-protected RNA is water-soluble and can be purified before the final deprotection step.[8]
Fpmp Group Deprotection:
-
Cleavage and Base Deprotection: Standard ammonolysis is used to cleave the oligonucleotide from the support and deprotect the bases.
-
2'-Hydroxyl Deprotection: The Fpmp group is removed under acidic conditions, for example, with 80% acetic acid in water for several hours at room temperature.[2]
-
Purification: The final RNA product is purified using standard methods.
Chemical Mechanisms and Structures
Understanding the underlying chemical principles of protection and deprotection is essential for optimizing synthesis and troubleshooting potential issues.
Protection and Deprotection Mechanisms
The following diagrams illustrate the general mechanisms for the protection and deprotection of the 2'-hydroxyl group with silyl ethers (TBDMS and TOM) and an orthoester (ACE).
Logical Relationship of Protecting Group Choice to Synthesis Outcome
The choice of a 2'-hydroxyl protecting group has a direct impact on several key aspects of RNA synthesis. This relationship can be visualized as follows:
Conclusion
The landscape of 2'-hydroxyl protection in RNA synthesis has evolved significantly from the days when TBDMS was the only viable option. For routine synthesis of shorter oligonucleotides, TBDMS remains a reliable and cost-effective choice. However, for more demanding applications, particularly the synthesis of long and highly pure RNA, the alternatives offer compelling advantages.
TOM chemistry provides a significant improvement over TBDMS by reducing steric hindrance, leading to higher coupling efficiencies and better outcomes for longer sequences, all while maintaining a similar deprotection strategy.[5][6]
ACE chemistry represents a paradigm shift with its exceptionally high coupling efficiency and mild, aqueous deprotection conditions.[8] This makes it particularly well-suited for the synthesis of very long and sensitive RNA molecules.
The choice of the optimal 2'-hydroxyl protecting group will ultimately depend on the specific requirements of the synthesis, including the desired length and purity of the RNA, as well as the available instrumentation and expertise. By carefully considering the data and protocols presented in this guide, researchers can make an informed decision to maximize the success of their RNA synthesis endeavors.
References
- 1. glenresearch.com [glenresearch.com]
- 2. Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glenresearch.com [glenresearch.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. glenresearch.com [glenresearch.com]
- 6. massbio.org [massbio.org]
- 7. horizondiscovery.com [horizondiscovery.com]
- 8. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 9. horizondiscovery.com [horizondiscovery.com]
- 10. Evaluation of 2'-hydroxyl protection in RNA-synthesis using the H-phosphonate approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
Benchmarking Synthesis Fidelity with 5'-DMT-3'-TBDMS-Bz-rA: A Comparative Guide
In the fields of genetic research, drug development, and synthetic biology, the precise synthesis of RNA oligonucleotides is of paramount importance. The fidelity of this synthesis—the accuracy with which each nucleotide is incorporated into the growing chain—directly impacts the functionality and reliability of the final RNA product, be it for siRNA, mRNA therapeutics, or aptamers. This guide provides an objective comparison of 5'-DMT-3'-TBDMS-Bz-rA, a cornerstone adenosine (B11128) phosphoramidite (B1245037), against other alternatives, supported by experimental data and standardized protocols for fidelity assessment.
The Role of Protecting Groups in High-Fidelity Synthesis
The chemical structure of this compound is engineered for controlled, high-efficiency RNA synthesis. Each protecting group plays a critical role:
-
5'-DMT (Dimethoxytrityl): This acid-labile group protects the 5'-hydroxyl, preventing polymerization during the functionalization of the synthesis support.[1] Its removal in a controlled "deblocking" step allows the stepwise addition of the next nucleotide.[2] The release of the orange-colored DMT cation is also a widely used method for real-time monitoring of coupling efficiency.[1]
-
3'-TBDMS (tert-butyldimethylsilyl): Protecting the 2'-hydroxyl group of the ribose is the central challenge in RNA synthesis. The TBDMS group is stable under the acidic and basic conditions of the synthesis cycle, preventing unwanted side reactions and chain cleavage.[3] It is reliably removed at the end of the synthesis using a fluoride-based reagent.[3]
-
Bz (Benzoyl): This group protects the exocyclic amine of the adenine (B156593) base, preventing it from interfering with the phosphoramidite coupling chemistry.[4]
-
3'-CE Phosphoramidite: This is the reactive group that, when activated, couples with the free 5'-hydroxyl of the growing RNA chain, forming the crucial phosphodiester linkage.[5]
Comparative Performance of 2'-Hydroxyl Protecting Groups
The primary point of differentiation among RNA phosphoramidites lies in the choice of the 2'-hydroxyl protecting group. The TBDMS group is considered an industry standard, but several alternatives have been developed, each with distinct characteristics.[6] The choice of protecting group strategy influences coupling efficiency, deprotection time, and the overall purity of the synthesized RNA.
| Protecting Group Strategy | Typical Coupling Efficiency | 2'-OH Deprotection Conditions | Key Advantages & Considerations |
| TBDMS (tert-butyldimethylsilyl) | >99% | Fluoride-based reagents (e.g., TBAF, TEA·3HF)[3][7] | Advantages: High stability, well-established protocols, widely used.[3][6] Considerations: Deprotection can be slow (several hours). |
| TOM (Tri-iso-propylsilyloxymethyl) | >99% | Fluoride-based reagents | Advantages: Similar stability to TBDMS but with potentially faster deprotection kinetics. |
| ACE (bis(2-acetoxyethoxy)methyl) | >99% | Mild acid (pH 2)[3] | Advantages: Very rapid deprotection, orthogonal to other protecting groups. Considerations: Monomers can be less stable to handle. |
| Fmoc (9-fluorenylmethoxycarbonyl) | >99% | Base-labile conditions (e.g., DBU) | Advantages: Allows for an alternative synthesis strategy using base-labile 5' protecting groups.[3] Considerations: Requires a completely different set of synthesis reagents. |
Table 1: Comparison of common 2'-hydroxyl protecting group strategies in RNA synthesis.
Experimental Protocols for Synthesis and Fidelity Assessment
Verifying the fidelity of synthesized oligonucleotides is a critical quality control step. This involves a standardized synthesis protocol followed by rigorous analytical methods.
Standard Solid-Phase RNA Synthesis Cycle
The synthesis of RNA oligonucleotides is an automated, cyclical process.[1] Each cycle, which adds one nucleotide, consists of four key steps:
-
Deblocking (Detritylation): The acid-labile 5'-DMT group is removed from the support-bound nucleotide, exposing the 5'-hydroxyl for the next reaction.[2]
-
Coupling: The phosphoramidite monomer (e.g., this compound) is activated and reacts with the free 5'-hydroxyl of the growing chain. This step is highly efficient, typically exceeding 99%.[5]
-
Capping: Any unreacted 5'-hydroxyl groups are permanently blocked by acetylation. This prevents the formation of failure sequences with internal deletions, which are difficult to separate from the full-length product.[8]
-
Oxidation: The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester using an iodine solution.[2]
This cycle is repeated until the desired sequence is assembled. Finally, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed in a multi-step deprotection process.
Fidelity Analysis Methods
Multiple analytical techniques are used to confirm the identity and purity of the final RNA product:
-
Mass Spectrometry (ESI-MS or MALDI-TOF): This is the primary method for confirming synthesis fidelity. It provides the precise molecular weight of the oligonucleotide, allowing for the detection of any deletions, insertions, or incomplete deprotection events.
-
Capillary Electrophoresis (CE) and HPLC: These methods separate the full-length product from shorter, truncated sequences.[2] They are used to quantify the purity of the synthesis and the efficiency of the capping step.[2]
-
Next-Generation Sequencing (NGS): For the most rigorous fidelity assessment, digital sequencing methods can quantify error rates, such as substitutions and deletions, across a population of synthesized molecules.[8] Studies have shown that deletions are a more common error type than substitutions in chemical oligonucleotide synthesis.[8]
Visualizing the Workflow
The following diagrams illustrate the key processes in RNA synthesis and fidelity benchmarking.
Caption: The solid-phase phosphoramidite synthesis cycle for RNA.
Caption: Workflow for the analytical assessment of RNA synthesis fidelity.
References
- 1. biotage.com [biotage.com]
- 2. idtdna.com [idtdna.com]
- 3. glenresearch.com [glenresearch.com]
- 4. 3′-TBDMS-Bz-rA Phosphoramidite | AxisPharm [axispharm.com]
- 5. patents.justia.com [patents.justia.com]
- 6. Synthesis of Specifically Modified Oligonucleotides for Application in Structural and Functional Analysis of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. glenresearch.com [glenresearch.com]
- 8. academic.oup.com [academic.oup.com]
Safety Operating Guide
Personal protective equipment for handling 5'-DMT-3'-TBDMS-Bz-rA
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with 5'-DMT-3'-TBDMS-Bz-rA. Adherence to these procedures is essential for ensuring personal safety and maintaining the integrity of the compound.
Core Hazard Summary: this compound is harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1]. It may also cause skin, eye, and respiratory irritation[2].
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications |
| Eye/Face Protection | Safety Goggles/Glasses | Use equipment tested and approved under government standards such as NIOSH (US) or EN 166 (EU)[3]. |
| Face Shield | Recommended when there is a splash hazard[3]. | |
| Skin Protection | Gloves | Handle with chemical-impermeable gloves (e.g., nitrile). Inspect gloves prior to use and dispose of contaminated gloves properly[3]. |
| Laboratory Coat | A laboratory coat must be worn[3]. | |
| Respiratory Protection | NIOSH-approved Respirator | Use a NIOSH-approved respirator, such as an N95 or P1 type dust mask, if ventilation is inadequate or dust is generated[3]. |
| Self-contained Breathing Apparatus | Necessary in case of fire or major spills[3]. |
Operational Plan: Safe Handling Protocol
Strict adherence to the following step-by-step procedures is critical for minimizing risk during the handling of this compound.
1. Engineering Controls and Preparation:
-
Work in a well-ventilated area, preferably within a chemical fume hood[2].
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Keep the container tightly sealed to prevent moisture and air exposure[3].
-
Store the compound in a dry, well-ventilated area at the recommended temperature of -20°C, away from heat and oxidizing agents[2][3].
2. Personal Hygiene and Conduct:
-
Wash hands thoroughly with soap and water after handling the compound[2][3].
-
Avoid contact with skin and eyes[2].
-
Avoid the formation and inhalation of dust and aerosols[2].
3. Spill and Emergency Procedures:
-
Minor Spills:
-
Wear appropriate PPE.
-
Avoid dust formation[2].
-
Carefully sweep up the solid material and place it in a designated, sealed waste container.
-
-
Major Spills:
-
Evacuate the area.
-
Use a self-contained breathing apparatus[3].
-
Contact your institution's environmental health and safety department.
-
-
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention[3].
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with water. Call a physician[1].
-
Ingestion: If swallowed, call a poison control center or doctor immediately for treatment advice. Rinse mouth[1].
-
Disposal Plan
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental harm.
-
Waste Segregation: Collect all waste contaminated with the compound in a designated, properly labeled, and sealed container[3].
-
Disposal Method: Dispose of the chemical waste through a licensed and approved waste disposal company[1][3].
-
Environmental Precaution: Do not dispose of the chemical into drains or the environment[3].
Experimental Workflow
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
